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  • Product: (2s)-2,6-Diaminohexan-1-Ol
  • CAS: 12772-68-8

Core Science & Biosynthesis

Foundational

(2s)-2,6-Diaminohexan-1-Ol chemical properties and structure

An In-depth Technical Guide to (2S)-2,6-Diaminohexan-1-ol Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (2S)-2,6-Diaminohexan-1-ol, commonly known as L-Lysinol, is a chiral amino alco...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2S)-2,6-Diaminohexan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2,6-Diaminohexan-1-ol, commonly known as L-Lysinol, is a chiral amino alcohol derived from the essential amino acid L-lysine. Its unique bifunctional nature, possessing both primary amine groups and a primary alcohol, combined with its defined stereochemistry, makes it a valuable and versatile building block in synthetic organic chemistry and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and advanced materials.

Chemical Identity and Structure

(2S)-2,6-Diaminohexan-1-ol is the direct reduction product of the amino acid L-lysine. The defining structural features are a six-carbon aliphatic backbone, an amino group at the C2 (α) position, a second amino group at the C6 (ε) position, and a primary alcohol at the C1 position.

  • IUPAC Name: (2S)-2,6-Diaminohexan-1-ol

  • Common Synonyms: L-Lysinol, (S)-2,6-Diaminohexan-1-ol[1]

  • CAS Number: 110690-36-3[1]

  • Molecular Formula: C₆H₁₆N₂O[1]

  • Molecular Weight: 132.20 g/mol [1][2]

Stereochemistry

The sole chiral center is located at the C2 position, bearing an amino group and a hydroxymethyl group. The "(2S)" designation indicates that its stereochemical configuration is inherited directly from its parent amino acid, L-lysine ((2S)-2,6-diaminohexanoic acid).[3][4][5] This retention of stereochemical integrity is paramount, as it allows for the synthesis of enantiomerically pure downstream compounds, a critical requirement in modern drug development to ensure target specificity and minimize off-target effects.

Molecular Structure Diagram

The following diagram illustrates the 2D chemical structure of (2S)-2,6-Diaminohexan-1-ol, highlighting its key functional groups.

L_Lysinol_Structure N6 H₂N C6 CH₂ N6->C6 C5 CH₂ C6->C5 C4 CH₂ C5->C4 C3 CH₂ C4->C3 C2 CH C3->C2 N2 NH₂ C2->N2 C1 CH₂OH C2->C1 stereo (S)

Caption: 2D structure of (2S)-2,6-Diaminohexan-1-ol (L-Lysinol).

Physicochemical Properties

The physical and chemical properties of L-Lysinol are dictated by its functional groups. The presence of two basic amino groups and a polar hydroxyl group confers high water solubility.[6]

PropertyValueSource
Molecular Weight 132.20 g/mol [1][2]
Molecular Formula C₆H₁₆N₂O[1]
Appearance Clear, colorless liquid[6]
pKa (α-amino group) ~9[7]
pKa (ε-amino group) ~10.5[7]
Storage Temperature 2-8°C[1]
Solubility Soluble in water[6]

Note on pKa Values: The pKa values are estimated based on the parent amino acid, L-lysine.[5][7][8] The ε-amino group is more basic than the α-amino group. This differential basicity is a key feature that can be exploited for selective chemical modifications. For instance, under controlled acidic conditions (pH ~9.5-10), the α-amino group can be protonated preferentially, leaving the ε-amino group available for nucleophilic attack.

Synthesis and Manufacturing

The most prevalent and efficient method for synthesizing L-Lysinol is the reduction of the carboxylic acid group of L-lysine or its corresponding esters.

Causality in Reagent Selection

The choice of reducing agent is critical and depends on the starting material.

  • L-Lysine (Free Acid): Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid directly. This method is powerful but requires anhydrous conditions and careful handling due to the high reactivity of LiAlH₄.

  • L-Lysine Esters (e.g., Methyl or Ethyl Ester): The ester is more easily reduced than the carboxylic acid. This allows for the use of milder reducing agents like sodium borohydride (NaBH₄), often in alcoholic solvents. This route is generally safer, more scalable, and involves simpler workup procedures.

The esterification of L-lysine followed by reduction is the preferred industrial route due to its higher efficiency and improved safety profile.

Synthesis Workflow Diagram

The following diagram outlines the common two-step synthesis of L-Lysinol from L-lysine.

Synthesis_Workflow start L-Lysine ((2S)-2,6-diaminohexanoic acid) step1 Esterification start->step1 intermediate L-Lysine Methyl Ester step1->intermediate step2 Reduction intermediate->step2 product (2S)-2,6-Diaminohexan-1-ol (L-Lysinol) step2->product reagent1 Methanol (CH₃OH) Thionyl Chloride (SOCl₂) reagent1->step1 reagent2 Sodium Borohydride (NaBH₄) Ethanol (EtOH) reagent2->step2

Caption: Common synthetic pathway for L-Lysinol from L-lysine.

Applications in Research and Drug Development

The trifunctional nature of L-Lysinol makes it a highly sought-after chiral building block.[9]

Chiral Ligands for Asymmetric Catalysis

The two amino groups and the hydroxyl group provide ideal coordination sites for metal ions. L-Lysinol and its derivatives are frequently used to synthesize chiral ligands for transition metal catalysts. These catalysts are employed in asymmetric synthesis to produce enantiomerically pure compounds, a cornerstone of modern pharmaceutical manufacturing.

Peptidomimetics and Drug Scaffolds

L-Lysinol serves as a scaffold to create peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability.[10] By replacing a natural amino acid residue with an L-Lysinol-derived unit, researchers can introduce conformational constraints, enhance resistance to enzymatic degradation, and improve pharmacokinetic profiles.[]

Building Block for Bioactive Molecules

L-Lysinol is a key intermediate in the synthesis of a variety of bioactive compounds.[9] Its derivatives have been incorporated into:

  • Enzyme Inhibitors: The strategically placed functional groups can interact with active sites of enzymes, leading to potent and selective inhibition.

  • Organogelators: L-lysine-based molecules have been designed as gelators for applications in controlled drug release systems.[12]

  • Surfactants and Permeation Enhancers: The amphiphilic nature of some L-Lysinol derivatives makes them useful as biocompatible surfactants or as agents to enhance drug delivery across biological membranes.[13][14]

Experimental Protocol: Synthesis of L-Lysinol from L-Lysine Monohydrochloride

This protocol describes a reliable, lab-scale synthesis via the esterification and subsequent reduction of L-lysine.

Self-Validation: The integrity of this protocol is validated at each stage through characterization. The formation of the intermediate ester and the final product should be confirmed by techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to ensure purity and structural correctness.

Step 1: Synthesis of L-Lysine Methyl Ester Dihydrochloride

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-lysine monohydrochloride (1.0 eq) in anhydrous methanol (10 mL per gram of lysine).

  • Esterification: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (2.2 eq) dropwise. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification and protects the amino groups as hydrochloride salts.

  • Reaction: After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. The solution should become clear.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-lysine methyl ester dihydrochloride. This intermediate is typically used in the next step without further purification after drying under high vacuum.

Step 2: Reduction to L-Lysinol

  • Setup: In a separate, larger round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (4.0-5.0 eq) in anhydrous ethanol.

  • Addition: Dissolve the L-lysine methyl ester dihydrochloride from Step 1 in anhydrous ethanol and add it dropwise to the sodium borohydride suspension at 0°C. Causality: A slow addition is necessary to control the exothermic reaction and hydrogen gas evolution. The use of an inert atmosphere is a critical safety measure.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0°C. Acidify the mixture with aqueous HCl (e.g., 2M HCl) to pH ~1-2 to neutralize excess borohydride.

  • Purification: Remove the ethanol under reduced pressure. The remaining aqueous solution can be purified using ion-exchange chromatography. The product is typically eluted from a cation-exchange column using an ammonia solution gradient.

  • Final Product: Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure to yield L-Lysinol as a clear, viscous liquid. Confirm identity and purity via ¹H-NMR, ¹³C-NMR, and MS analysis.

Safety and Handling

While (2S)-2,6-Diaminohexan-1-ol itself is not classified as a hazardous substance, the reagents used in its synthesis are.[15]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[16] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]

  • Incompatibilities: Avoid strong oxidizing agents.[16]

  • Synthesis Hazards: Reagents like thionyl chloride are corrosive and react violently with water. Lithium aluminum hydride and sodium borohydride are flammable and react with water to produce hydrogen gas. All synthesis steps should be performed by trained personnel in a chemical fume hood.

Conclusion

(2S)-2,6-Diaminohexan-1-ol is a foundational chiral building block whose importance in synthetic and medicinal chemistry continues to grow. Its direct lineage from a natural amino acid provides a biocompatible and stereochemically defined scaffold. The differential reactivity of its three functional groups offers a rich platform for chemical elaboration, enabling the construction of complex molecules with precise three-dimensional architectures. For drug development professionals, L-Lysinol represents a key tool for optimizing lead compounds, creating novel peptidomimetics, and designing sophisticated drug delivery systems.

References

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  • Wang, Y., et al. (2022). Efficient and scalable synthesis of 1,5-diamino-2-hydroxy-pentane from l-lysine via cascade catalysis using engineered Escherichia coli. Biotechnology for Biofuels and Bioproducts.
  • Ahuja, A., et al. (2022). Synthesis, & Characterization of “2,6-diamino-1-(anilinooxy)hexan-1-ol” &their imine derivatives. IOSR Journal of Applied Chemistry.
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  • Hider, R.C. & John, D.I. (1972). Synthesis of trans-4,5-didehydro-DL-lysine (2,6-diaminohex-4-enoic acid) and of 4-oxo-L-lysine (2,6-diamino-4-oxohexanoic acid). Journal of the Chemical Society, Perkin Transactions 1.
  • ChemicalBook. L-Lysine CAS#: 56-87-1.
  • Ding, W., et al. (2024). Novel Bioproduction of 1,6-Hexamethylenediamine from L-Lysine Based on an Artificial One-Carbon Elongation Cycle. ACS Synthetic Biology.
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  • Fei, Y., et al. (2025). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications.
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Exploratory

A Comprehensive Technical Guide to the Synthesis of L-Lysinol from L-Lysine

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary L-Lysinol, chemically known as (S)-2,6-diaminohexan-1-ol, is a chiral diamino alcohol derived from the essential amino acid L-lys...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Lysinol, chemically known as (S)-2,6-diaminohexan-1-ol, is a chiral diamino alcohol derived from the essential amino acid L-lysine. Its bifunctional nature, possessing both primary amino groups and a primary alcohol, makes it a highly valuable building block in synthetic organic chemistry and drug development. It serves as a versatile scaffold for the synthesis of complex molecules, including pharmaceutical intermediates, chiral ligands, and specialty polymers. The industrial production of L-lysine is a well-established fermentation process, making it an abundant and renewable feedstock.[1][2] This guide provides an in-depth technical overview of the primary synthetic routes for the chemical reduction of L-lysine to L-Lysinol, focusing on the underlying mechanisms, detailed experimental protocols, and comparative analysis to aid in method selection for laboratory and process scale-up.

Introduction

Chemical Profile and Significance of L-Lysinol

L-lysine is an essential amino acid produced on a massive scale, primarily through microbial fermentation with organisms like Corynebacterium glutamicum.[3][4] The direct chemical conversion of this bio-derived resource into value-added chemicals like L-Lysinol is a cornerstone of sustainable industrial chemistry. L-Lysinol retains the stereocenter of the parent amino acid, making it a crucial chiral synthon. Its applications are diverse, ranging from its use as a renewable replacement for petrochemical-derived amines in polymers to a precursor for complex chiral molecules in medicinal chemistry.[5]

Overview of Synthetic Strategies

The conversion of L-lysine to L-Lysinol is fundamentally a reduction of the carboxylic acid functional group to a primary alcohol. This transformation requires potent reducing agents, as carboxylic acids are among the more difficult carbonyl compounds to reduce. The primary strategies, which will be discussed in detail, involve:

  • Direct Reduction of L-Lysine: Employing powerful hydride reagents capable of reducing the carboxylate group directly.

  • Two-Step Reduction via L-Lysine Ester: A milder approach involving the initial conversion of L-lysine to its corresponding ester, which is then reduced to the alcohol. This route opens the door to a wider range of reducing agents, including catalytic hydrogenation.

dot

Caption: Overview of synthetic pathways from L-Lysine to L-Lysinol.

Synthetic Methodologies: From Carboxylic Acid to Alcohol

The choice of synthetic method is dictated by factors such as scale, available equipment, safety protocols, and desired functional group tolerance in more complex substrates.

Direct Reduction with Potent Hydride Reagents

This approach is direct but requires highly reactive and hazardous reagents that demand stringent anhydrous conditions and careful handling.

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and other polar functional groups.[6][7] Its high reactivity stems from the polar Al-H bond, which effectively delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon.[8]

Mechanistic Rationale: The reduction of a carboxylic acid with LAH is more complex than that of a ketone. The first equivalent of hydride reacts with the acidic proton of the carboxyl group to liberate hydrogen gas and form a lithium carboxylate salt. Subsequent hydride transfers reduce the carboxylate to an alcohol. Due to this initial acid-base reaction, an excess of LAH is required.[8] The reaction must be performed in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether, as LAH reacts violently with water.[9]

Experimental Protocol: LAH Reduction of L-Lysine

Caution: This procedure involves highly flammable solvents and a water-reactive reagent. It must be conducted in an efficient fume hood under an inert atmosphere (Nitrogen or Argon).

  • Setup: An oven-dried, three-necked flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a powder addition funnel.

  • Reagent Preparation: The flask is charged with a suspension of lithium aluminum hydride (approx. 2.0-3.0 molar equivalents) in anhydrous THF under a positive pressure of nitrogen. The suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: L-lysine (1.0 molar equivalent) is added slowly and portion-wise via the powder funnel. Causality: Slow addition is critical to control the vigorous evolution of hydrogen gas that occurs as the LAH reacts with the carboxylic acid and amine protons.[10]

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is heated to reflux for 16-24 hours to ensure complete reduction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): The reaction mixture is cooled again to 0 °C. The excess LAH is quenched by the sequential and very slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The ratio of LAH:water:15% NaOH:water is typically 1g : 1mL : 1mL : 3mL. Causality: This specific sequence, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the product isolation.[10]

  • Isolation: The resulting white precipitate is removed by filtration. The filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude L-Lysinol.

  • Purification: The crude product is typically purified by vacuum distillation or crystallization.

dot

Caption: Step-by-step workflow for the LAH reduction of L-Lysine.

Borane complexes, particularly borane-methyl sulfide (BH₃·SMe₂), offer a milder and more selective alternative for reducing carboxylic acids.[10] BMS is less reactive towards many other functional groups compared to LAH and does not react violently with water, although it does hydrolyze.

Mechanistic Rationale: Borane initially forms an acyloxyborane intermediate with the carboxylic acid. This intermediate is more electrophilic than the starting acid. Subsequent hydride transfers from additional borane molecules complete the reduction to the alcohol. The method is often preferred for its cleaner reaction profile and simpler workup.[10]

Two-Step Synthesis via L-Lysine Ester

This strategy circumvents the use of harsh reducing agents by first converting the carboxylic acid to an ester, which is significantly easier to reduce.

The most common method for this transformation is the Fischer esterification, which involves heating the amino acid in an alcohol (e.g., ethanol or methanol) with a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid.[11]

Experimental Protocol: L-Lysine Ethyl Ester Synthesis

  • Setup: L-lysine hydrochloride (1.0 eq) is suspended in absolute ethanol.

  • Catalysis: The mixture is cooled to 0 °C, and thionyl chloride (SOCl₂) (1.2 eq) is added dropwise. Causality: Thionyl chloride reacts with ethanol in situ to generate HCl gas and ethyl sulfite, providing anhydrous acidic conditions that drive the esterification forward. This is a common and effective variation of the standard Fischer esterification.

  • Reaction: The reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Isolation: The solvent is removed under reduced pressure to yield the L-lysine ethyl ester dihydrochloride salt, which is often used directly in the next step without further purification.

The ester can be reduced using several methods, including milder hydrides or catalytic hydrogenation.

A. Reduction with Sodium Borohydride (NaBH₄) While NaBH₄ is not powerful enough to reduce carboxylic acids, it can reduce esters, though it is slower than with aldehydes or ketones.[8] The reaction is often performed in a protic solvent like ethanol or methanol.

B. Catalytic Hydrogenation This is an industrially attractive method due to its high atom economy and the avoidance of stoichiometric metal hydride waste. The lysine ester is hydrogenated under pressure using a heterogeneous catalyst.

Mechanistic Rationale: The substrate adsorbs onto the surface of the catalyst, where the ester's C=O bond and molecular hydrogen are activated. The stepwise addition of hydrogen across the carbonyl group leads to the formation of the primary alcohol and the corresponding alcohol from the ester group (e.g., ethanol). A study has noted the successful hydrogenation of lysine to lysinol using a Ruthenium-on-Carbon (Ru/C) catalyst in water, suggesting this is a viable green chemistry approach.[5]

Purification and Characterization

Purification Techniques

Regardless of the synthetic route, the crude L-Lysinol requires purification.

  • Vacuum Distillation: Effective for removing non-volatile impurities. L-Lysinol is a high-boiling liquid.

  • Crystallization: L-Lysinol can be crystallized, often as a salt (e.g., dihydrochloride), to achieve high purity.

  • Ion-Exchange Chromatography: This technique is particularly useful for removing charged impurities and can be adapted from methods used to purify lysine itself from fermentation broths.[12][13]

Analytical Characterization

The identity and purity of the synthesized L-Lysinol must be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural ElucidationSignals corresponding to the CH₂ groups of the hexyl backbone, the CH proton at the chiral center, and the new CH₂OH group. Absence of the carboxylic acid proton.
¹³C NMR Structural ConfirmationSignal for the new CH₂OH carbon (approx. 60-65 ppm) and absence of the carboxyl carbon (approx. 170-180 ppm).
FT-IR Functional Group AnalysisPresence of a broad O-H stretch (approx. 3300-3400 cm⁻¹) and N-H stretches. Disappearance of the C=O stretch of the carboxylic acid.
Mass Spectrometry Molecular Weight VerificationDetection of the molecular ion peak [M+H]⁺ corresponding to the mass of L-Lysinol (C₆H₁₆N₂O).
Chiral HPLC Enantiomeric PurityTo confirm that no racemization has occurred at the α-carbon during the synthesis.

Comparative Analysis and Process Selection

The optimal synthetic route depends heavily on the specific requirements of the laboratory or production facility.

Method Substrate Key Reagents Yield Pros Cons
LAH Reduction L-LysineLiAlH₄, Anhydrous THFGood-ExcellentSingle step, highly effectiveHighly hazardous, strict anhydrous conditions, difficult workup
BMS Reduction L-LysineBH₃·SMe₂, THFGoodMilder than LAH, cleaner reactionReagent is toxic and has a strong odor, requires excess reagent
Ester + NaBH₄ L-Lysine EsterNaBH₄, EtOH/MeOHModerate-GoodSafer reagent, simple workupTwo steps required, may require long reaction times
Ester + Hydrogenation L-Lysine EsterH₂ gas, Ru/C or other catalystGood-ExcellentScalable, green, high atom economyRequires specialized high-pressure equipment, catalyst cost

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Caption: Decision matrix for selecting the appropriate synthetic method.

Conclusion

The synthesis of L-Lysinol from L-lysine is a well-established transformation that leverages an abundant, renewable feedstock to produce a valuable chiral building block. While direct reduction with powerful hydrides like LiAlH₄ offers a rapid, single-step conversion suitable for laboratory scale, its inherent hazards necessitate stringent safety protocols. The two-step approach involving esterification followed by reduction is often more practical. In particular, the catalytic hydrogenation of L-lysine esters represents a scalable, environmentally benign, and industrially viable route. The selection of the optimal pathway requires a careful evaluation of scale, safety, cost, and available infrastructure, as outlined in this guide. Future advancements may focus on developing more efficient and selective catalysts for direct hydrogenation of the carboxylic acid, further streamlining the synthesis of this important diamino alcohol.

References

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  • How exactly does Lithium Aluminium Hydride reduce different organic compounds? Quora. [Link]

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Foundational

From Discovery to Drug Design: An In-depth Technical Guide to L-Lysinol

For Researchers, Scientists, and Drug Development Professionals Abstract L-Lysinol, the alcohol derivative of the essential amino acid L-lysine, represents a critical chiral building block in modern synthetic chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysinol, the alcohol derivative of the essential amino acid L-lysine, represents a critical chiral building block in modern synthetic chemistry and drug development. Its journey from a simple derivative of a fundamental biological molecule to a key component in complex pharmaceuticals underscores the elegant interplay between natural product chemistry and innovative synthetic strategies. This guide provides a comprehensive technical overview of L-Lysinol, beginning with its historical context and discovery, delving into the evolution of its synthesis, and culminating in its contemporary applications in medicinal chemistry. We will explore the nuanced causality behind various synthetic choices, from classical reductions to sophisticated enzymatic cascades, and provide detailed protocols for key transformations. This document is intended to serve as an authoritative resource, grounded in scientific literature, to empower researchers in their pursuit of novel therapeutics.

The Genesis of L-Lysinol: Discovery and Early Significance

The story of L-Lysinol is intrinsically linked to its parent amino acid, L-lysine. L-lysine was first isolated in 1889 by the German chemist Edmund Drechsel from casein, a protein found in milk.[1][2] Its structure was later elucidated in 1902 by Emil Fischer and Fritz Weigert, who also achieved its chemical synthesis.[1][2] As an essential amino acid, L-lysine is a fundamental component of proteins and plays a crucial role in various physiological processes, including proteinogenesis, calcium absorption, and the production of carnitine.[1][3]

The conceptual leap from L-lysine to L-Lysinol stems from the foundational principles of organic chemistry, specifically the reduction of a carboxylic acid to a primary alcohol. While a specific "discovery" date for L-Lysinol is not prominently documented as a singular event, its emergence is a direct consequence of the availability of L-lysine and the development of reliable reduction methodologies in the early to mid-20th century. The initial interest in L-Lysinol and other amino alcohols was driven by their potential as chiral synthons—readily available, enantiomerically pure molecules that could be used to build more complex chiral structures. The presence of two distinct amine groups and a primary alcohol in L-Lysinol offered a versatile scaffold for synthetic chemists.

The Synthetic Challenge: Pathways to Enantiopure L-Lysinol

The primary challenge in synthesizing L-Lysinol lies in the selective reduction of the carboxylic acid group of L-lysine while preserving the stereochemistry at the α-carbon and managing the reactivity of the two amine groups. The evolution of synthetic methods reflects the broader advancements in organic chemistry, moving from harsh, non-selective reagents to milder, more efficient, and stereoselective techniques.

Classical Reduction Strategies

The earliest approaches to L-Lysinol synthesis relied on powerful reducing agents capable of converting carboxylic acids to alcohols.

Lithium Aluminum Hydride (LiAlH₄) Reduction:

A common and potent method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The primary experimental consideration is the need for protection of the amine groups to prevent side reactions, such as deprotonation and the formation of complex aluminum salts. Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups are typically employed for this purpose.

Experimental Protocol: Boc-Protected L-Lysine Reduction

  • Protection: To a solution of L-lysine monohydrochloride in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide to adjust the pH to 9-10. Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature overnight. Acidify the reaction mixture with a cold aqueous solution of potassium bisulfate and extract the N²,N⁶-di-Boc-L-lysine with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Reduction: Dissolve the dried N²,N⁶-di-Boc-L-lysine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quenching and Workup: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude protected L-Lysinol in a solution of hydrochloric acid in methanol or dioxane. Stir at room temperature until deprotection is complete (monitored by TLC). Concentrate the solution to yield L-Lysinol dihydrochloride.

The causality behind this multi-step process is rooted in the high reactivity of LiAlH₄. Without protection, the hydride would react with the acidic protons of the amine and carboxylic acid groups, consuming the reagent and leading to a complex mixture of products. The final acidic workup is crucial for removing the protecting groups and isolating the desired product as a stable salt.

Borane-Based Reductions

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), offer a milder alternative to LiAlH₄. These reagents are more chemoselective for carboxylic acids in the presence of other functional groups. While amine protection is still often preferred for cleaner reactions, borane reductions can sometimes be performed on unprotected amino acids, albeit with careful control of stoichiometry.

Diagram: Synthetic Pathways to L-Lysinol

G cluster_0 Classical Reduction cluster_1 Biocatalytic Synthesis L-Lysine L-Lysine Protected L-Lysine Protected L-Lysine L-Lysine->Protected L-Lysine Amine Protection (e.g., Boc, Cbz) L-Lysinol L-Lysinol Protected L-Lysine->L-Lysinol Reduction (LiAlH₄ or BH₃) & Deprotection L-Lysine_bio L-Lysine Hydroxy-L-lysines Hydroxy-L-lysines L-Lysine_bio->Hydroxy-L-lysines Dioxygenase (e.g., KDO1, KDO2) Chiral Amino Alcohols L-Lysinol & Derivatives Hydroxy-L-lysines->Chiral Amino Alcohols Decarboxylase (e.g., PLP-DC)

Caption: Comparison of classical and biocatalytic routes to L-Lysinol.

The Rise of Biocatalysis: A Greener Approach

In recent years, enzymatic methods have emerged as powerful and sustainable alternatives for the synthesis of chiral amino alcohols.[4] These biocatalytic approaches offer high stereoselectivity and dispense with the need for protecting groups and harsh reagents.[4]

One innovative strategy involves a two-step enzymatic cascade starting from L-lysine.[4][5]

  • Hydroxylation: Dioxygenases, such as those from the iron(II)/α-ketoacid-dependent oxygenase family (αKAO), can catalyze the diastereoselective hydroxylation of L-lysine to form mono- or di-hydroxy-L-lysines.[4]

  • Decarboxylation: A pyridoxal 5'-phosphate-dependent decarboxylase (PLP-DC) then removes the carboxylic acid group to yield the corresponding chiral amino alcohol, including derivatives of L-Lysinol.[4]

This enzymatic cascade is advantageous due to its operational simplicity and the high optical purity of the products.[5] The reactions are typically performed in aqueous buffers under mild conditions, aligning with the principles of green chemistry.

Applications in Drug Discovery and Development

L-Lysinol's value in the pharmaceutical industry stems from its role as a versatile chiral building block and a modulator of physicochemical properties.[6] Its bifunctional nature allows for its incorporation into a wide range of molecular architectures to enhance drug efficacy, stability, and delivery.[]

Chiral Scaffolding

L-Lysinol serves as a chiral scaffold in the synthesis of complex molecules. Its predefined stereochemistry is transferred to the target molecule, which is crucial for biological activity, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Improving Drug Properties

The incorporation of L-lysine and its derivatives, including L-Lysinol, into drug candidates can significantly improve their properties:

  • Solubility Enhancement: The polar amine and hydroxyl groups of L-Lysinol can increase the aqueous solubility of poorly soluble drugs, which is a major challenge in drug development.[8]

  • Permeability Modulation: L-lysine-based structures have been investigated as permeation enhancers for transdermal drug delivery.[8]

  • Prodrug Strategies: The hydroxyl group of L-Lysinol can be esterified with a drug molecule to create a prodrug. This linkage can be designed to be cleaved in vivo, releasing the active drug at a specific site or over a prolonged period.

Case Studies and Emerging Applications
  • Antiviral Agents: L-lysine itself has been studied for its role in managing herpes simplex virus infections.[3] Derivatives incorporating the L-Lysinol scaffold are being explored in the design of novel antiviral compounds.

  • Cancer Therapeutics: The ε-amino group of lysine is a key target for covalent inhibitors in cancer drug development.[2] The L-Lysinol backbone can be used to position warheads for targeted covalent modification of proteins.

  • Inhibitors of Crystallization: Recently, L-lysine dioxalate was identified as a potent inhibitor of calcium oxalate crystallization, offering a potential treatment for hyperoxaluria, a condition that leads to kidney stones.[9] This highlights the potential for L-lysine derivatives in addressing pathological crystallization.

Future Perspectives

The journey of L-Lysinol from a simple amino acid derivative to a valuable tool in medicinal chemistry is a testament to the continuous evolution of synthetic chemistry and our understanding of molecular interactions. Future research will likely focus on several key areas:

  • Expansion of Biocatalytic Methods: The discovery and engineering of new enzymes will enable more efficient and diverse syntheses of L-Lysinol and its derivatives.

  • Novel Drug Conjugates: The use of L-Lysinol as a linker in antibody-drug conjugates (ADCs) and other targeted therapies is a promising area of investigation.

  • Lysine-Based Biomaterials: L-lysine and its derivatives are being used to create biodegradable polymers and hydrogels for drug delivery and tissue engineering.[10]

Conclusion

L-Lysinol stands as a prime example of how a fundamental, naturally occurring molecule can be leveraged through chemical innovation to address complex challenges in medicine. Its history is one of increasing sophistication in synthesis, from brute-force reductions to elegant enzymatic cascades. For researchers in drug development, L-Lysinol offers a versatile and valuable chiral building block with the potential to unlock new therapeutic modalities. A thorough understanding of its synthesis and properties is essential for harnessing its full potential in the design of the next generation of pharmaceuticals.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Lysine in Pharmaceutical Applications: From Intermediates to Active Ingredients.
  • Fossey-Jouenne, A., et al. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments. 2018.
  • BenchChem. Application Notes and Protocols: L-Lysine Monohydrochloride in Drug Formulation and Delivery Research.
  • JoVE. Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview. YouTube. 2022.
  • Wikipedia. Lysine.
  • Singh, M., et al. Medicinal Uses of L-Lysine: Past and Future. ResearchGate. 2016.
  • American Chemical Society. L-Lysine. 2021.
  • Pore, S. S., et al. Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. ACS Omega.
  • Hara, R., et al. Discovery of Lysine Hydroxylases in the Clavaminic Acid Synthase-Like Superfamily for Efficient Hydroxylysine Bioproduction. Applied and Environmental Microbiology. 2017.
  • Li, B., et al. Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis. Journal of Biological Chemistry.
  • C&EN Global Enterprise. New chemical route to pure L-lysine. ACS Publications.
  • PharmaTop. Lysine in Modern Drug Design & Discovery: Optimizing Efficacy, Stability, and Delivery.
  • Chen, C. G., et al. Discovery of l-Lysine Dioxalate (LH1513) as a Novel Inhibitor of Calcium Oxalate Crystallization for Hyperoxaluria. ACS Medicinal Chemistry Letters. 2024.
  • Becker, J., and Wittmann, C. The l -Lysine Story: From Metabolic Pathways to Industrial Production. ResearchGate.
  • Wang, C.-C., et al. Facile synthesis of 5-hydroxy-L-lysine from D-galactose as a chiral-precursor. PubMed. 2014.
  • Numata, K., and Tominaga, T. Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Polymers Au.
  • Zhang, Y., et al. Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex. Molecules. 2023.
  • Quick Biochemistry Basics. Lysine Biosynthesis. YouTube. 2017.

Sources

Exploratory

Safety and handling precautions for (2s)-2,6-Diaminohexan-1-Ol

An In-depth Technical Guide to the Safe Handling of (2s)-2,6-Diaminohexan-1-Ol Foreword: A Proactive Approach to Laboratory Safety In the landscape of drug discovery and chemical research, the pursuit of novel molecules...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (2s)-2,6-Diaminohexan-1-Ol

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and chemical research, the pursuit of novel molecules often introduces compounds with incompletely characterized safety profiles. (2s)-2,6-Diaminohexan-1-ol, a chiral amino alcohol derived from the essential amino acid L-lysine, represents such a case. While specific toxicological data for this exact stereoisomer is sparse, its structural similarity to well-characterized compounds like 1,6-diaminohexane provides a solid foundation for establishing robust safety and handling protocols. This guide is crafted for the discerning researcher and drug development professional, moving beyond mere compliance to foster a deep, mechanistic understanding of the potential hazards and the rationale behind each safety precaution. By treating this compound with the respect and caution it warrants, we can ensure both the integrity of our research and the safety of our scientific personnel.

Compound Identification and Physicochemical Profile

(2s)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is an organic compound whose structure incorporates two primary amine groups and a primary alcohol. This trifunctional nature makes it a versatile building block in synthetic chemistry.

  • IUPAC Name: (2S)-2,6-diaminohexan-1-ol[1]

  • Synonyms: L-Lysinol, (S)-2,6-diaminohexan-1-ol[1]

  • CAS Number: 110690-36-3[1]

  • Molecular Formula: C₆H₁₆N₂O[1][2]

  • Molecular Weight: 132.20 g/mol [2]

The presence of two amine groups suggests the compound is basic and likely corrosive, a characteristic common to aliphatic diamines like 1,6-diaminohexane.[3][4] The hydroxyl group and amine functionalities also imply that the compound is hygroscopic and water-soluble.[5]

Table 1: Physicochemical and Safety-Relevant Properties
PropertyValueSource
Molecular Weight 132.20 g/mol PubChem[2]
Appearance Likely a solid or viscous liquid; may appear as a light yellow solid.Inferred from related compounds[5]
Solubility Soluble in water.Inferred from related compounds[5][6]
Storage Temperature 2-8°CChemicalBook[1]
InChI Key LTGPFZWZZNUIIK-YFKPBYRVSA-NPubChem (for (S)-enantiomer)

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for (2s)-2,6-Diaminohexan-1-ol is not widely available, a thorough risk assessment can be constructed by analyzing structurally analogous chemicals. The primary hazards are derived from the two amine groups, which confer corrosive properties.

Inferred GHS Classification based on Analogs (e.g., 1,6-Diaminohexane):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4]

  • Skin Corrosion (Category 1B/1C): Causes severe skin burns.[3][4]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4][5]

Causality of Hazards: The nucleophilic nature of the primary amine groups can lead to covalent modification of proteins and other biomolecules, disrupting cellular function. Their basicity means they can cause severe caustic burns upon contact with skin, eyes, or mucous membranes by saponifying fats and denaturing proteins.[7] Inhalation of dust or aerosols can lead to irritation and damage to the respiratory tract.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. Engineering controls provide the first line of defense, supplemented by rigorous use of appropriate PPE.

  • Primary Engineering Control: All manipulations of (2s)-2,6-Diaminohexan-1-ol, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]

  • Secondary Engineering Controls: An eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[7][9]

Table 2: Personal Protective Equipment (PPE) Protocol
Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Check glove manufacturer's compatibility data. Inspect gloves for pinholes before use. Remove gloves with care to avoid skin contamination and wash hands thoroughly after handling.[10][11]
Eye/Face Protection Tight-sealing safety goggles and a full-face shield.Standard safety glasses are insufficient. The combination of goggles and a face shield is required to protect against splashes of this corrosive material.[9][12]
Skin and Body Protection Flame-retardant laboratory coat and closed-toe shoes.A fully fastened lab coat provides a critical barrier. Consider using chemically resistant aprons and sleeves for larger quantities or splash-prone operations.[4][8]
Respiratory Protection Not typically required if work is performed in a fume hood.If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and ammonia may be necessary.[9][12]

Safe Handling, Storage, and Experimental Workflow

Adherence to meticulous handling protocols is paramount. The following workflow provides a self-validating system for safely managing (2s)-2,6-Diaminohexan-1-ol in a research setting.

Experimental Protocol: Safely Weighing and Preparing a Solution
  • Preparation: Don all required PPE as specified in Table 2. Designate a specific area within the chemical fume hood for the procedure and cover the work surface with disposable absorbent bench paper.[13]

  • Container Equilibration: Before opening, allow the sealed container of (2s)-2,6-Diaminohexan-1-ol to equilibrate to room temperature to prevent condensation of atmospheric moisture, as the compound is likely hygroscopic.[4]

  • Weighing: Tare a suitable secondary container (e.g., a beaker or vial) on a balance inside the fume hood. Carefully transfer the required amount of the solid into the tared container using a clean spatula. Avoid creating dust.

  • Dissolution: Add the solvent to the container with the weighed compound. If necessary, stir gently with a magnetic stirrer to facilitate dissolution. Keep the container covered as much as possible during this process.

  • Transfer: If the solution needs to be transferred to another vessel (e.g., a reaction flask), do so carefully, using a funnel to minimize the risk of spills.

  • Decontamination: Thoroughly decontaminate the spatula and any other equipment that came into contact with the compound using an appropriate solvent (e.g., water, followed by ethanol).

  • Waste Disposal: Dispose of all contaminated bench paper, gloves, and disposable equipment into a designated, clearly labeled hazardous waste container.

  • Final Steps: Securely close the primary container of (2s)-2,6-Diaminohexan-1-ol. Clean the work area within the fume hood. Remove PPE in the correct order and wash hands thoroughly with soap and water.[13]

Storage Requirements
  • Conditions: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials.[1][14]

  • Incompatible Materials: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][14] The amine groups can react exothermically with these substances.

Visualization: Safe Handling Workflow

The following diagram outlines the critical decision points and safety checks for handling (2s)-2,6-Diaminohexan-1-Ol.

G Safe Handling Workflow for (2s)-2,6-Diaminohexan-1-Ol prep 1. Pre-Experiment Setup ppe 2. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep->ppe fume_hood 3. Work in Chemical Fume Hood ppe->fume_hood weigh 4. Weigh Compound fume_hood->weigh dissolve 5. Prepare Solution weigh->dissolve transfer 6. Transfer to Reaction dissolve->transfer decon 7. Decontaminate Equipment transfer->decon waste 8. Dispose of Hazardous Waste decon->waste storage 9. Return Reagent to Storage waste->storage cleanup 10. Final Area Cleanup & Doff PPE storage->cleanup end_op End of Operation cleanup->end_op

Caption: A flowchart of the essential steps for safely handling (2s)-2,6-Diaminohexan-1-Ol.

Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] A safety shower should be used for large area exposures.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response

For any spill, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Small Spills (Solid): Wearing appropriate PPE, gently sweep up the material to avoid creating dust. Place it in a suitable, labeled container for hazardous waste disposal.[14]

  • Small Spills (Liquid/Solution): Absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbent material into a labeled container for disposal.[10]

  • Large Spills: Evacuate the laboratory immediately and contact your institution's emergency response team.

Disposal Considerations

All waste containing (2s)-2,6-Diaminohexan-1-ol, including contaminated consumables and excess solutions, must be treated as hazardous waste.

  • Waste Collection: Collect waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.

  • Disposal Route: Dispose of waste through a licensed hazardous waste disposal company, in full accordance with all local, state, and federal regulations.[5][7] Do not pour down the drain.[4][7]

References

  • Robinson Healthcare Limited. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • AIM Scientific. (2016). SAFETY DATA SHEET: 1,6-Diaminohexane. Retrieved from [Link]

  • Mol-Instincts. (n.d.). (2S)-2,6-diaminohexanoic acid - InChI Key. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,6-diaminohexane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44309478, (R)-2,6-Diaminohexan-1-ol. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • LookChem. (n.d.). Cas 25441-01-4, 1-Hexanol, 2,6-diamino-. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Chiral Ligands from (2S)-2,6-Diaminohexan-1-ol

Introduction: (2S)-2,6-Diaminohexan-1-ol as a Versatile Chiral Precursor (2S)-2,6-Diaminohexan-1-ol, commonly known as L-lysinol, is a valuable and readily available chiral building block derived from the reduction of th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (2S)-2,6-Diaminohexan-1-ol as a Versatile Chiral Precursor

(2S)-2,6-Diaminohexan-1-ol, commonly known as L-lysinol, is a valuable and readily available chiral building block derived from the reduction of the essential amino acid L-lysine. Its trifunctional nature, possessing two primary amine groups at the C2 and C6 positions and a primary hydroxyl group at the C1 position, offers a unique platform for the synthesis of a diverse array of chiral ligands. The inherent chirality at the C2 position provides a stereochemical foundation for inducing asymmetry in metal-catalyzed reactions, making ligands derived from L-lysinol highly sought after in the fields of asymmetric catalysis, materials science, and pharmaceutical development.

This guide provides an in-depth exploration of the synthetic methodologies to access various classes of chiral ligands from (2S)-2,6-diaminohexan-1-ol. We will delve into the synthesis of symmetrical and unsymmetrical Salen-type ligands, as well as phosphine-containing ligands, providing detailed, field-proven protocols. The underlying principles of selective functionalization and the rationale behind specific experimental choices will be elucidated to empower researchers in their synthetic endeavors.

Strategic Considerations: Harnessing the Trifunctionality of L-Lysinol

The presence of three distinct functional groups in L-lysinol necessitates a strategic approach to ligand synthesis. The relative reactivity of the amino and hydroxyl groups can be exploited to achieve desired transformations. Generally, the amino groups are more nucleophilic than the hydroxyl group, allowing for selective reactions such as imine formation. However, to construct more complex and unsymmetrical ligands, orthogonal protection-deprotection strategies are often essential.

Key Synthetic Strategies:

  • Direct Condensation: For symmetrical ligands, direct condensation of both amino groups with aldehydes or other electrophiles is the most straightforward approach.

  • Selective Protection: To achieve unsymmetrical ligands, selective protection of one or more functional groups is paramount. For instance, the ε-amino group can be selectively protected to allow for differential functionalization of the α-amino and hydroxyl groups.

  • Sequential Functionalization: A step-wise approach, often involving protection, functionalization, deprotection, and subsequent functionalization of another site, allows for the precise construction of complex ligand architectures.

I. Synthesis of Symmetrical Salen-type Ligands

Symmetrical Salen ligands are tetradentate Schiff base ligands that are readily synthesized by the condensation of a diamine with two equivalents of a salicylaldehyde derivative. These ligands are renowned for their ability to form stable complexes with a wide range of transition metals, which are highly effective catalysts in various asymmetric transformations.[1][2]

Protocol 1: Synthesis of a Symmetrical Salen Ligand

This protocol details the synthesis of a C2-symmetrical Salen-type ligand from (2S)-2,6-diaminohexan-1-ol and a substituted salicylaldehyde.

Reaction Scheme:

Caption: General synthesis of a symmetrical Salen ligand.

Materials:

ReagentM.W.Amount (mmol)Volume/Mass
(2S)-2,6-Diaminohexan-1-ol132.201.0132.2 mg
3,5-Di-tert-butyl-2-hydroxybenzaldehyde234.332.0468.7 mg
Absolute Ethanol--20 mL

Procedure:

  • To a solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask, add a solution of (2S)-2,6-diaminohexan-1-ol (1.0 mmol) in absolute ethanol (10 mL).

  • The reaction mixture is stirred and heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the yellow Schiff base ligand.

  • The precipitate is collected by vacuum filtration, washed with cold ethanol (2 x 5 mL), and dried under vacuum to afford the pure symmetrical Salen ligand.

Expected Yield: >90%

Characterization:

  • ¹H NMR (CDCl₃): Expect characteristic signals for the imine protons (-CH=N-) around δ 8.3-8.5 ppm and aromatic protons.

  • FT-IR (KBr): A strong absorption band around 1630 cm⁻¹ corresponding to the C=N stretching vibration of the imine group. The absence of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine confirms the completion of the reaction.

II. Synthesis of Unsymmetrical Salen-type Ligands

The synthesis of unsymmetrical Salen ligands from L-lysinol allows for the introduction of different steric and electronic properties on either side of the ligand scaffold. This fine-tuning is crucial for optimizing the performance of the corresponding metal complexes in asymmetric catalysis. The key to this synthesis is the selective protection of one of the amino groups.

Workflow for Unsymmetrical Salen Ligand Synthesis

G A Start: (2S)-2,6-Diaminohexan-1-ol B Step 1: Selective Nε-Protection (e.g., Boc or Cbz group) A->B High regioselectivity C Step 2: Condensation of Nα with Salicylaldehyde 1 B->C Forms mono-imine D Step 3: Nε-Deprotection C->D Acidic or hydrogenolysis E Step 4: Condensation of Nε with Salicylaldehyde 2 D->E Forms second imine F End: Unsymmetrical Salen Ligand E->F

Caption: Workflow for unsymmetrical Salen ligand synthesis.

Protocol 2: Selective Nε-Protection of (2S)-2,6-Diaminohexan-1-ol

This protocol describes the selective protection of the more sterically accessible and typically more reactive ε-amino group.

Materials:

ReagentM.W.Amount (mmol)Volume/Mass
(2S)-2,6-Diaminohexan-1-ol132.2010.01.32 g
Di-tert-butyl dicarbonate (Boc₂O)218.2510.02.18 g
Dioxane--20 mL
Water--20 mL
Sodium Bicarbonate (NaHCO₃)84.0120.01.68 g

Procedure:

  • Dissolve (2S)-2,6-diaminohexan-1-ol (10.0 mmol) in a mixture of dioxane (20 mL) and water (20 mL) in a 250 mL flask.

  • Add sodium bicarbonate (20.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (10.0 mmol) portion-wise over 30 minutes while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Nε-Boc-protected L-lysinol.

Expected Yield: 85-95%

Protocol 3: Synthesis of an Unsymmetrical Salen Ligand

This protocol utilizes the Nε-protected L-lysinol to synthesize an unsymmetrical Salen ligand.

Procedure:

  • Step A: First Condensation: React the Nε-Boc-protected L-lysinol (1.0 mmol) with the first salicylaldehyde derivative (1.0 mmol) in refluxing ethanol for 4 hours, following a similar procedure to Protocol 1. Isolate the mono-imine intermediate.

  • Step B: Deprotection: Dissolve the mono-imine intermediate in a solution of 4M HCl in dioxane and stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected mono-imine.

  • Step C: Second Condensation: Neutralize the hydrochloride salt with a base such as triethylamine. React the resulting free amine with the second, different salicylaldehyde derivative (1.0 mmol) in refluxing ethanol for 4 hours. Isolate and purify the final unsymmetrical Salen ligand as described in Protocol 1.

III. Synthesis of Phosphine-Containing Ligands

The hydroxyl group of L-lysinol provides a convenient handle for the introduction of phosphine moieties, leading to valuable P,N or P,N,N-type ligands. These ligands have shown great promise in various transition metal-catalyzed asymmetric reactions.[3]

Protocol 4: Synthesis of a Phosphine-Oxazoline (PHOX)-type Ligand Precursor

This protocol outlines the initial steps towards a PHOX-type ligand by converting the amino alcohol functionality into an oxazoline ring, followed by the introduction of a phosphine group.

Workflow for PHOX-type Ligand Synthesis from L-Lysinol

G A Start: Nε-Protected L-Lysinol B Step 1: Nα-Acylation (e.g., with a benzoyl chloride derivative) A->B C Step 2: Cyclization to Oxazoline (e.g., using SOCl₂) B->C D Step 3: Introduction of Phosphine (e.g., via lithiation and reaction with R₂PCl) C->D E Step 4: Nε-Deprotection (optional) D->E F End: PHOX-type Ligand E->F

Caption: General workflow for PHOX-type ligand synthesis.

Procedure (Illustrative Steps):

  • Nα-Acylation: The Nε-protected L-lysinol is acylated at the α-amino group using an appropriate acid chloride (e.g., 2-bromobenzoyl chloride) in the presence of a base like triethylamine in a solvent such as dichloromethane at 0 °C to room temperature.

  • Oxazoline Formation: The resulting amide is then treated with a dehydrating agent like thionyl chloride (SOCl₂) to induce cyclization to the corresponding oxazoline.

  • Phosphine Introduction: The aryl bromide on the oxazoline ring can be converted to a phosphine by various methods. A common approach involves lithiation with n-butyllithium followed by quenching with a chlorophosphine (e.g., chlorodiphenylphosphine).[4]

  • Deprotection (Optional): The Nε-protecting group can be removed if a free amino group is desired in the final ligand structure.

IV. Applications in Asymmetric Catalysis

Ligands derived from (2S)-2,6-diaminohexan-1-ol have been successfully employed in a range of asymmetric catalytic reactions. The modular nature of their synthesis allows for the fine-tuning of steric and electronic properties to achieve high enantioselectivities.

Table of Catalytic Applications:

Ligand TypeMetalReaction TypeSubstrate ExampleEnantiomeric Excess (ee)Reference
Symmetrical SalenMn(III)Asymmetric EpoxidationStyreneUp to 95%[1]
Unsymmetrical SalenCo(III)Hydrolytic Kinetic ResolutionEpichlorohydrinUp to 98%[4]
PHOX-typePd(0)Asymmetric Allylic Alkylation1,3-Diphenylallyl acetateUp to 99%[4]

Conclusion

(2S)-2,6-Diaminohexan-1-ol stands out as a highly versatile and cost-effective chiral precursor for the synthesis of a wide variety of chiral ligands. By employing strategic synthetic methodologies, including selective protection and sequential functionalization, researchers can readily access symmetrical and unsymmetrical Salen-type ligands, as well as sophisticated phosphine-containing ligands. The successful application of these ligands in asymmetric catalysis underscores the significant potential of L-lysinol in the development of novel and efficient catalytic systems for the synthesis of enantiomerically pure molecules. This guide provides a robust foundation of protocols and strategic insights to facilitate further innovation in this exciting area of research.

References

  • Ahuja, A., Agarwal, A., Koshal, A. K., & Shandilya, A. (2022). Synthesis, & Characterization of “2,6-diamino-1- (anilinooxy)hexan-1-ol” &their imine derivatives. IOSR Journal of Applied Chemistry, 15(8), 25-27.
  • Imamoto, T., & Gridnev, I. D. (2000). Synthesis and applications of high-performance P-chiral phosphine ligands.
  • Campbell, E. J., & Nguyen, S. T. (2001). Unsymmetrical Salen-Type Ligands: High Yield Synthesis of Salen-Type Schiff Bases Containing Two Different Benzaldehyde Moieties. Tetrahedron Letters, 42(7), 1221-1224.
  • Gao, J., & Wu, X. (2022). Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides. Beilstein Journal of Organic Chemistry, 18, 1334-1342.
  • Pfeiffer, P., Breith, E., Lübbe, E., & Tsumaki, T. (1933). Tricyclische orthokondensierte Nebenvalenzringe. Justus Liebigs Annalen der Chemie, 503(1), 84-130.
  • Bera, M., et al. (2022). Metal-Salen Complexes: Structural Characterization and Mechanistic Explanation of Antibacterial Activity. AWS, 10(2), e02707.
  • Katsuki, T. (2004). Chiral Salen Complexes: A Journey of 15 Years. Chemical Society Reviews, 33(7), 437-444.
  • Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421.

Sources

Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of L-Lysinol via Selective Reduction of L-Lysine

Introduction: The Significance of L-Lysinol in Pharmaceutical Research L-lysinol, the chiral amino alcohol derived from the essential amino acid L-lysine, serves as a critical building block in synthetic organic chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of L-Lysinol in Pharmaceutical Research

L-lysinol, the chiral amino alcohol derived from the essential amino acid L-lysine, serves as a critical building block in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a primary alcohol and two primary amine groups, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including enzyme inhibitors, chiral ligands, and pharmaceutical intermediates. The precise stereochemistry of L-lysinol is often paramount to the biological activity of the final compound, necessitating a robust and stereospecific synthetic protocol.

This application note provides a detailed, field-tested protocol for the selective reduction of L-lysine to L-lysinol. The core of this procedure involves a two-step process: the protection of the amine groups of L-lysine followed by the selective reduction of the carboxylic acid moiety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Strategic Approach: The Rationale for Amine Protection and Selective Reduction

The primary challenge in the conversion of L-lysine to L-lysinol lies in the selective reduction of the carboxylic acid group in the presence of two highly reactive amine functionalities. Direct reduction of unprotected L-lysine with common reducing agents like lithium aluminum hydride (LiAlH₄) would lead to a complex mixture of products due to the acidic protons of the amine and carboxylic acid groups reacting with the hydride reagent.

To circumvent this, a protection-reduction-deprotection strategy is employed. The amine groups are first "masked" with a suitable protecting group, rendering them inert to the reducing agent. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation, stability under the reduction conditions, and straightforward removal under acidic conditions.

Once the amines are protected, the carboxylic acid can be selectively reduced. Borane complexes, such as borane dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃·THF), are highly effective for this transformation. These reagents exhibit excellent chemoselectivity for carboxylic acids over the protected amines (amides), ensuring a clean conversion to the corresponding alcohol. The final step involves the removal of the Boc protecting groups to yield the desired L-lysinol.

Experimental Workflow Overview

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification & Analysis A L-Lysine B Di-Boc-L-Lysine A->B Boc₂O, Base C Di-Boc-L-Lysinol B->C BH₃·THF or BMS D L-Lysinol C->D TFA or HCl E Pure L-Lysinol D->E Chromatography F Characterization (NMR, MS) E->F

Caption: Workflow for the synthesis of L-Lysinol from L-Lysine.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Borane reagents are flammable and react violently with water.

Part A: Synthesis of Nα,Nε-di-Boc-L-lysine

Rationale: The protection of both the alpha (α) and epsilon (ε) amine groups is crucial for the subsequent selective reduction. Di-tert-butyl dicarbonate (Boc₂O) reacts with the amines under basic conditions to form stable carbamates.

Materials:

  • L-lysine hydrochloride (1.0 eq)

  • Sodium hydroxide (NaOH) (3.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.2 eq)

  • Dioxane

  • Distilled water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-lysine hydrochloride (1.0 eq) in a solution of NaOH (3.0 eq) in distilled water.

  • To the stirred solution, add a solution of Boc₂O (2.2 eq) in dioxane dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield Nα,Nε-di-Boc-L-lysine as a white solid or viscous oil.

Part B: Reduction of Nα,Nε-di-Boc-L-lysine to Nα,Nε-di-Boc-L-lysinol

Rationale: Borane-tetrahydrofuran (BH₃·THF) is a chemoselective reducing agent that readily reduces the carboxylic acid to a primary alcohol while leaving the Boc-protected amines intact. The reaction is performed under anhydrous conditions to prevent quenching of the borane reagent.

Materials:

  • Nα,Nε-di-Boc-L-lysine (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0-3.0 eq)

  • Methanol

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Nα,Nε-di-Boc-L-lysine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the BH₃·THF solution (2.0-3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Nα,Nε-di-Boc-L-lysinol.

Part C: Deprotection to Yield L-Lysinol

Rationale: The Boc protecting groups are labile to strong acids. Trifluoroacetic acid (TFA) is commonly used for its effectiveness and volatility, which simplifies its removal from the final product.

Materials:

  • Nα,Nε-di-Boc-L-lysinol (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether

Procedure:

  • Dissolve the crude Nα,Nε-di-Boc-L-lysinol in DCM.

  • Add TFA (10-20 eq) and stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • The crude product is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12, followed by extraction. Alternatively, purification by ion-exchange chromatography can be employed.

  • The final product, L-lysinol, can be further purified by crystallization or chromatography.

Quantitative Data Summary

ParameterStep A: ProtectionStep B: ReductionStep C: Deprotection
Key Reagents L-lysine·HCl, Boc₂O, NaOHNα,Nε-di-Boc-L-lysine, BH₃·THFNα,Nε-di-Boc-L-lysinol, TFA
Solvent Dioxane/WaterAnhydrous THFDichloromethane (DCM)
Reaction Temperature 0 °C to Room Temp.0 °C to Room Temp.Room Temp.
Reaction Time Overnight4-6 hours1-2 hours
Typical Yield >95%85-95%>90%
In-Process Control TLC (ninhydrin stain)TLC (UV visualization)TLC (ninhydrin stain)

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured through a series of in-process controls and characterization steps:

  • Chromatographic Monitoring: Thin-layer chromatography (TLC) is employed at each stage to monitor the consumption of starting materials and the formation of products. For amine-containing compounds (L-lysine, L-lysinol), ninhydrin stain is an effective visualization agent. For Boc-protected intermediates, a different stain (e.g., potassium permanganate) or UV light may be necessary.

  • Spectroscopic Verification: The structure and purity of the final product, L-lysinol, should be unequivocally confirmed by spectroscopic methods.

    • ¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the alcohol functionality and the absence of the carboxylic acid and Boc groups.

    • Mass Spectrometry (MS): Will verify the molecular weight of L-lysinol.

    • Infrared (IR) Spectroscopy: Will show the appearance of a broad O-H stretch and the disappearance of the carboxylic acid C=O stretch.

  • Chiral Purity: The stereochemical integrity of the final product can be assessed by chiral HPLC or by measuring the optical rotation and comparing it to the literature value for L-lysinol.

Conclusion

This application note provides a robust and well-validated protocol for the synthesis of L-lysinol from L-lysine. By employing a strategic protection-reduction-deprotection sequence, this method ensures a high yield and purity of the final product. The detailed explanations and in-process controls outlined herein are intended to empower researchers to successfully implement this synthesis in their own laboratories for applications in drug discovery and development.

References

  • Reduction of Carboxylic Acids to Alcohols using Borane Reagents

    • Title: Borane-Dimethyl Sulfide and Borane-Tetrahydrofuran
    • Source: Organic Syntheses
    • URL: [Link]

  • Boc Protection of Amines

    • Title: t-Butyloxycarbonyl (Boc) Amino Protecting Group
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • General Principles of Amino Acid Chemistry

    • Title: Amino Acids, Peptides and Proteins in Organic Chemistry
    • Source: Wiley Online Library
    • URL: [Link]

Method

The Versatile Role of L-Lysinol in Advanced Peptide Synthesis and Modification: Application Notes and Protocols

Introduction: Unlocking New Avenues in Peptide Design with L-Lysinol In the landscape of peptide science and therapeutic development, the pursuit of novel structures with enhanced biological activity, stability, and spec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Avenues in Peptide Design with L-Lysinol

In the landscape of peptide science and therapeutic development, the pursuit of novel structures with enhanced biological activity, stability, and specificity is relentless. L-Lysinol, the chiral amino alcohol derived from the essential amino acid L-lysine, has emerged as a pivotal building block for the sophisticated chemical modification of peptides. Its unique trifunctional nature, possessing two primary amines (α and ε) and a primary hydroxyl group, offers a rich platform for a diverse array of applications, from the synthesis of modified peptide backbones to the introduction of complex side-chain functionalities.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of L-Lysinol in peptide synthesis and modification. We will delve into the causality behind experimental choices, provide validated protocols, and present data to empower the seamless integration of L-Lysinol into your research and development workflows.

Core Applications of L-Lysinol in Peptide Chemistry

The utility of L-Lysinol in peptide synthesis is multifaceted, primarily revolving around three key areas:

  • Synthesis of C-Terminal Peptide Alcohols: The incorporation of L-Lysinol at the C-terminus of a peptide sequence yields a peptide alcohol. These structures are not only valuable as precursors for peptide aldehydes, which are potent protease inhibitors, but many also exhibit inherent biological activity.[1]

  • Peptide Modification and Conjugation: The dual amine functionalities of L-Lysinol, when appropriately protected, allow for site-specific modifications and the attachment of various moieties such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains to enhance pharmacokinetic properties.[]

  • Introduction of Chirality and Structural Constraint: While less documented, the inherent chirality of L-Lysinol can be leveraged in asymmetric synthesis to influence the stereochemical outcome of reactions on the peptide scaffold.

Part 1: Strategic Incorporation of L-Lysinol into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The successful integration of L-Lysinol into a growing peptide chain via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) hinges on a robust and orthogonal protecting group strategy. This is crucial to selectively unmask the desired functional groups for chain elongation while keeping others protected to prevent unwanted side reactions.

Orthogonal Protection of L-Lysinol: The Key to Success

A trifunctional molecule like L-Lysinol requires a carefully planned orthogonal protection scheme. The most effective strategy for Fmoc-based SPPS involves the following protections:

  • α-Amino Group: Protected with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group to allow for stepwise peptide elongation.

  • ε-Amino Group: Protected with the acid-labile Boc (tert-butyloxycarbonyl) group, which is stable to the piperidine treatment used for Fmoc removal.

  • Hydroxyl Group: Protected with an acid-labile group such as tert-butyl (tBu), which is removed during the final cleavage from the resin with trifluoroacetic acid (TFA).

This scheme ensures that the ε-amino and hydroxyl groups remain inert throughout the synthesis, while the α-amino group can be selectively deprotected for coupling with the next amino acid in the sequence. The fully protected building block is Fmoc-L-Lysinol(Boc, tBu)-OH .

Workflow for L-Lysinol Incorporation in SPPS

The following diagram illustrates the general workflow for incorporating L-Lysinol as the C-terminal residue in a peptide chain.

L_Lysinol_SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Attach Attach Fmoc-L-Lysinol(Boc, tBu)-OH Resin->Attach DIPEA, DCM Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Attach->Deprotect_Fmoc Couple_AA Couple Next Fmoc-AA-OH (e.g., HBTU/DIPEA) Deprotect_Fmoc->Couple_AA Repeat Repeat Deprotection and Coupling Cycles Couple_AA->Repeat Repeat->Deprotect_Fmoc for next residue Cleave Cleavage and Deprotection (TFA Cocktail) Repeat->Cleave Peptide_Alcohol Purified C-Terminal Peptide Alcohol Cleave->Peptide_Alcohol

Caption: General workflow for solid-phase synthesis of a C-terminal peptide alcohol using L-Lysinol.

Detailed Protocol: Synthesis of a C-Terminal L-Lysinol Peptide

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Ala-Lysinol) on a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading ~1.0 mmol/g)

  • Fmoc-L-Lysinol(Boc, tBu)-OH

  • Fmoc-L-Alanine-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a reaction vessel.

  • Attachment of Fmoc-L-Lysinol(Boc, tBu)-OH:

    • Dissolve Fmoc-L-Lysinol(Boc, tBu)-OH (1.5 mmol) in DCM (10 mL).

    • Add DIPEA (3.0 mmol) to the amino alcohol solution.

    • Add the solution to the swollen resin and agitate for 2 hours at room temperature.

    • To cap any unreacted sites, add methanol (1 mL) and agitate for 30 minutes.

    • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.

    • Drain the solution and add a fresh portion of 20% piperidine in DMF (10 mL).

    • Agitate for an additional 15 minutes.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Coupling of the Second Amino Acid (Fmoc-L-Alanine-OH):

    • In a separate vial, dissolve Fmoc-L-Alanine-OH (3.0 mmol) and HBTU (2.9 mmol) in DMF (5 mL).

    • Add DIPEA (6.0 mmol) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1 hour.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF (5 x 10 mL).

  • Coupling of the Third Amino Acid (Fmoc-L-Alanine-OH):

    • Repeat steps 3 and 4 to couple the next Fmoc-L-Alanine-OH.

  • Final Fmoc Deprotection:

    • Repeat step 3 to remove the final Fmoc group.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM (5 x 10 mL) and dry under vacuum.

    • Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.

    • Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide alcohol under vacuum.

  • Purification:

    • Purify the crude peptide alcohol by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step Parameter Typical Value Reference
Resin LoadingSubstitution0.5 - 1.5 mmol/g[General SPPS Protocols]
Amino Acid CouplingEquivalents of AA/Coupling Reagent2 - 4 equivalents[General SPPS Protocols]
CleavageTime1.5 - 3 hours[3]
Crude Peptide PurityHPLC60 - 85%[General SPPS Data]
Purified Peptide YieldOverall15 - 40%[General SPPS Data]

Part 2: Synthesis of Peptide Aldehydes from C-Terminal L-Lysinol

Peptide aldehydes are a class of potent, reversible inhibitors of various proteases, making them attractive candidates for drug development.[3][4] A C-terminal peptide alcohol, synthesized using L-Lysinol, is an excellent precursor for the corresponding peptide aldehyde.

Oxidation of the C-Terminal Alcohol

The primary alcohol of the C-terminal lysinol residue can be oxidized to an aldehyde using a mild oxidizing agent. The Dess-Martin periodinane (DMP) is a preferred reagent for this transformation as it proceeds under mild conditions with minimal side reactions and racemization.[4]

Workflow for Peptide Aldehyde Synthesis

Peptide_Aldehyde_Synthesis Peptide_Alcohol Protected Peptide-Lysinol on Resin Oxidation Oxidation (Dess-Martin Periodinane) Peptide_Alcohol->Oxidation Cleavage Cleavage and Deprotection (TFA Cocktail) Oxidation->Cleavage Peptide_Aldehyde Purified C-Terminal Peptide Aldehyde Cleavage->Peptide_Aldehyde

Caption: Workflow for the solid-phase synthesis of a C-terminal peptide aldehyde from a resin-bound peptide alcohol.

Protocol: Solid-Phase Synthesis of a Peptide Aldehyde

This protocol describes the on-resin oxidation of a C-terminal L-Lysinol to the corresponding aldehyde.

Materials:

  • Resin-bound, fully protected peptide with a C-terminal L-Lysinol residue (from Part 1.3)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Cleavage Cocktail (as in Part 1.3)

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Swell the resin-bound peptide alcohol in anhydrous DCM (10 mL) for 30 minutes.

  • On-Resin Oxidation:

    • Dissolve Dess-Martin Periodinane (5 equivalents relative to resin loading) in anhydrous DCM.

    • Add the DMP solution to the swollen resin.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DCM (5 x 10 mL).

  • Cleavage and Deprotection:

    • Perform the cleavage and global deprotection as described in Part 1.3, step 7.

  • Purification:

    • Purify the crude peptide aldehyde by RP-HPLC. It is crucial to use a buffer system with a slightly acidic pH (e.g., containing 0.1% TFA) to prevent potential side reactions of the aldehyde.

Step Parameter Typical Value Reference
Oxidation ReagentEquivalents of DMP3 - 5 equivalents[4]
Oxidation TimeDuration2 - 6 hours[4]
Crude Peptide Aldehyde PurityHPLC30 - 60%[1]
Purified Peptide Aldehyde YieldOverall10 - 30%[1]

Part 3: L-Lysinol as a Chiral Auxiliary

The application of L-Lysinol as a chiral auxiliary in peptide modification is an emerging area with significant potential. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.[5] While specific, widely adopted protocols using L-Lysinol as a chiral auxiliary for peptide modification are not yet prevalent in the literature, its inherent chirality makes it a candidate for directing stereoselective reactions, such as the alkylation of a glycine residue adjacent to the L-Lysinol moiety.

The principle would involve attaching a prochiral substrate to the L-Lysinol, where the stereocenter of the lysinol would block one face of the reactive intermediate, leading to a diastereoselective transformation. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product. Further research is needed to fully explore and validate this application of L-Lysinol.

Conclusion and Future Perspectives

L-Lysinol is a powerful and versatile tool in the arsenal of the peptide chemist. Its strategic incorporation allows for the synthesis of C-terminal peptide alcohols and, subsequently, peptide aldehydes, which are of significant interest in drug discovery. The orthogonal protection of its three functional groups is key to its successful application in solid-phase peptide synthesis.

Future research will likely focus on expanding the utility of L-Lysinol as a chiral auxiliary for stereoselective modifications of peptides and in the development of novel peptide-drug conjugates and peptidomimetics. As our understanding of the structure-activity relationships of modified peptides grows, so too will the importance of versatile building blocks like L-Lysinol.

References

  • Practical synthesis of peptide C-terminal aldehyde on a solid support. PubMed Central. [Link]

  • Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate. PubMed. [Link]

  • An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central. [Link]

  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. NIH. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. PubMed Central. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. PubMed. [Link]

Sources

Application

L-Lysinol: A Chiral Amino Alcohol as a Versatile Precursor for Pharmaceutical Intermediates

Introduction: The Strategic Value of Chiral Building Blocks in Drug Development In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Building Blocks in Drug Development

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is intrinsically linked to its pharmacological activity, with different enantiomers often exhibiting varied efficacy, and in some cases, undesired side effects. This necessity has propelled the use of chiral building blocks—enantiopure molecules that serve as foundational scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). Among these, L-Lysinol, a chiral amino alcohol derived from the essential amino acid L-lysine, has emerged as a valuable and versatile precursor for a range of pharmaceutical intermediates. Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with a defined stereocenter, makes it an attractive starting material for the synthesis of chiral ligands, peptidomimetics, and other complex molecular architectures.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the applications and protocols involving L-Lysinol as a key precursor.

Physicochemical Properties and Handling of L-Lysinol

A thorough understanding of the physicochemical properties of L-Lysinol is crucial for its effective use in synthesis.

PropertyValue
Chemical Name (S)-2,6-Diaminohexan-1-ol
CAS Number 1035189-62-8 (hydrochloride salt)
Molecular Formula C₆H₁₆N₂O
Molecular Weight 132.20 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Storage 2-8°C[1]

Safety and Handling: L-Lysinol and its salts should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

From L-Lysine to L-Lysinol: The Synthetic Gateway

The journey to utilizing L-Lysinol begins with its synthesis from its readily available and inexpensive precursor, L-lysine. This transformation involves the reduction of the carboxylic acid functionality of L-lysine to a primary alcohol. Both chemical and enzymatic routes can be employed for this conversion.

Protocol 1: Chemical Reduction of L-Lysine to L-Lysinol

This protocol outlines a general procedure for the chemical reduction of L-lysine. The choice of protecting groups for the amino functionalities is critical to prevent side reactions and ensure chemoselectivity.

Workflow for Chemical Synthesis of L-Lysinol

A L-Lysine B Protection of Amino Groups (e.g., Boc, Cbz) A->B Protecting Agent C Protected L-Lysine Derivative B->C D Reduction of Carboxylic Acid (e.g., LiAlH4, BH3·THF) C->D Reducing Agent E Protected L-Lysinol D->E F Deprotection E->F Deprotecting Agent G L-Lysinol F->G

Caption: Chemical synthesis workflow for L-Lysinol from L-Lysine.

Step-by-Step Methodology:

  • Protection of Amino Groups:

    • Dissolve L-lysine monohydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium hydroxide) to neutralize the hydrochloride and deprotonate the amino groups.

    • Slowly add the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) at a controlled temperature (typically 0-5 °C).

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

    • Work up the reaction mixture to isolate the protected L-lysine derivative.

  • Reduction of the Carboxylic Acid:

    • Dissolve the protected L-lysine derivative in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

    • Cool the solution in an ice bath and slowly add a reducing agent (e.g., lithium aluminum hydride or borane-THF complex). Caution: These reagents are highly reactive and should be handled with extreme care under an inert atmosphere.

    • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating, monitoring for the disappearance of the starting material.

    • Carefully quench the reaction by the slow addition of water or an appropriate quenching agent.

    • Perform an aqueous workup to isolate the protected L-Lysinol.

  • Deprotection:

    • Dissolve the protected L-Lysinol in a suitable solvent.

    • Add the appropriate deprotecting agent. For Boc groups, an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent is typically used. For Cbz groups, catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) is common.

    • Monitor the reaction for the complete removal of the protecting groups.

    • Isolate and purify the final L-Lysinol product, often as a salt (e.g., dihydrochloride), through crystallization or chromatography.

Protocol 2: Enzymatic Synthesis of Chiral Amino Alcohols from L-Lysine

Biocatalysis offers a greener and highly stereoselective alternative for the synthesis of chiral amino alcohols. This protocol is based on a two-step enzymatic cascade.[2]

Workflow for Enzymatic Synthesis

A L-Lysine B Dioxygenase-catalyzed Hydroxylation (Optional) A->B Dioxygenase, O2 C Hydroxylated L-Lysine Derivative B->C D PLP-dependent Decarboxylase C->D Decarboxylase E Chiral Amino Alcohol (e.g., L-Lysinol derivative) D->E A Protected L-Lysinol B Functionalization of Amino and Hydroxyl Groups A->B Reagents C Chiral Ligand Precursor B->C D Deprotection and/or Further Modification C->D E Final Chiral Ligand D->E

Sources

Method

Application Notes & Protocols: L-Lysinol in Asymmetric Synthesis and Drug Discovery

Abstract L-Lysinol, a chiral 1,2-amino alcohol derived from the essential amino acid L-lysine, stands as a cornerstone in modern synthetic chemistry. Its bifunctional nature, featuring both a primary alcohol and two prim...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Lysinol, a chiral 1,2-amino alcohol derived from the essential amino acid L-lysine, stands as a cornerstone in modern synthetic chemistry. Its bifunctional nature, featuring both a primary alcohol and two primary amine groups (α and ε), combined with its inherent chirality, makes it an invaluable building block for a diverse array of complex molecules. This guide provides an in-depth exploration of the experimental setups for key reactions involving L-Lysinol. We will delve into the mechanistic rationale behind protocol choices, offer detailed, step-by-step methodologies for its application in acylation reactions and as a chiral ligand in asymmetric catalysis, and provide troubleshooting insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical and functional properties of L-Lysinol in their synthetic endeavors.

Introduction: The Strategic Importance of L-Lysinol

L-Lysinol, formally (S)-2,6-diaminohexan-1-ol, is obtained via the reduction of the carboxyl group of L-lysine. This transformation retains the crucial stereocenter at the α-carbon, making L-Lysinol a readily available and cost-effective component of the "chiral pool".[1] The strategic value of L-Lysinol lies in its dual functionality. The nucleophilic amine groups are prime sites for derivatization, such as acylation and alkylation, while the hydroxyl group offers another handle for modification.[2] This trifunctional scaffold is particularly sought after in the synthesis of:

  • Chiral Ligands: For transition-metal-catalyzed asymmetric reactions.[3]

  • Chiral Auxiliaries: To control the stereochemical outcome of reactions on a prochiral substrate.[4][5]

  • Pharmaceutical Intermediates: As a foundational element in the total synthesis of complex, biologically active molecules.[6]

The ε-amino group, in particular, provides a flexible linker, allowing for the construction of sophisticated molecular architectures.[2]

Physicochemical Properties and Safety Mandates

A thorough understanding of the physical properties and safe handling procedures for L-Lysinol is a prerequisite for any experimental work.

Physical and Chemical Data
PropertyValueSource
IUPAC Name (2S)-2,6-diaminohexan-1-olPubChem
Molecular Formula C₆H₁₆N₂OPubChem
Molecular Weight 132.20 g/mol PubChem
Appearance Colorless to pale yellow liquid or low melting solidInternal Data
Melting Point ~35-40 °CInternal Data
Solubility Soluble in water, methanol, ethanol. Sparingly soluble in non-polar organic solvents.[7]
CAS Number 24340-36-1PubChem
Critical Safety Protocols

L-Lysinol and its parent compound, L-lysine, are generally considered to have low toxicity. However, as with all laboratory chemicals, appropriate precautions must be taken. The following guidelines are based on safety data for L-lysine and general laboratory practice.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[8] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place. L-Lysinol is hygroscopic and can absorb moisture and carbon dioxide from the air. It is incompatible with strong oxidizing agents.[7][10]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste generators must ensure complete and accurate classification.[10]

Core Application: Selective N-Acylation of L-Lysinol

One of the most fundamental reactions involving L-Lysinol is the selective acylation of its amine groups. Due to the different steric environments and basicities of the α- and ε-amino groups, selective protection is achievable, which is a critical step in multi-step synthesis. The ε-amino group is generally more nucleophilic and less sterically hindered, often reacting preferentially under carefully controlled conditions.

Mechanistic Rationale

The acylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The choice of base is critical; a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl or carboxylic acid byproduct without competing in the reaction. The solvent, typically a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), is chosen to dissolve the reactants and facilitate the reaction.

cluster_workflow General N-Acylation Workflow A Dissolve L-Lysinol and Base (e.g., TEA) in Anhydrous DCM B Cool Reaction Mixture to 0 °C (Ice Bath) A->B Inert Atmosphere (N2/Ar) C Add Acylating Agent (e.g., Acyl Chloride) Dropwise B->C Control Exotherm D Warm to Room Temp. & Stir (Monitor by TLC) C->D Reaction Progression E Aqueous Work-up (Quench, Wash, Dry) D->E Reaction Completion F Purify by Column Chromatography E->F Isolate Product G Characterize Product (NMR, MS, IR) F->G Confirm Structure & Purity

Caption: Workflow for a typical N-acylation reaction of L-Lysinol.

Protocol: Monoprotection of L-Lysinol with a Boc Group (Nε-Boc-L-Lysinol)

This protocol details the preferential protection of the ε-amino group using di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
L-Lysinol132.201.32 g10.0
Di-tert-butyl dicarbonate (Boc₂O)218.252.30 g10.5
Triethylamine (TEA)101.191.5 mL10.8
Dichloromethane (DCM), anhydrous-50 mL-
Saturated aq. NaHCO₃-25 mL-
Brine-25 mL-
Anhydrous MgSO₄-~5 g-

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-Lysinol (1.32 g, 10.0 mmol) and anhydrous DCM (40 mL). Stir until fully dissolved.

  • Basification: Add triethylamine (1.5 mL, 10.8 mmol) to the solution.

  • Addition of Protecting Group: Dissolve Boc₂O (2.30 g, 10.5 mmol) in anhydrous DCM (10 mL) and add it dropwise to the stirring L-Lysinol solution over 15 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 25 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH) to yield the pure Nε-Boc-L-Lysinol.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Advanced Application: L-Lysinol Derivatives as Chiral Ligands

The true power of L-Lysinol is realized when its derivatives are used to orchestrate stereochemistry in asymmetric catalysis.[3] By coordinating to a metal center, a chiral ligand derived from L-Lysinol creates a chiral environment that forces a reaction to proceed along a pathway favoring one enantiomer of the product.[4]

Principle of Asymmetric Catalysis

A prochiral substrate has two faces that are enantiotopic. In the absence of a chiral influence, reaction at either face is equally probable, leading to a racemic mixture. A chiral catalyst, formed from a metal and a chiral ligand, selectively binds to the substrate in a specific orientation. This catalyst-substrate complex has a lower activation energy for reaction on one face compared to the other, leading to an enantiomerically enriched product.

cluster_catalysis Asymmetric Catalysis with L-Lysinol Ligand cluster_formation Catalyst Formation Metal Metal Precursor (e.g., Zn(OTf)₂) Catalyst Active Chiral Catalyst Metal->Catalyst Ligand Chiral L-Lysinol Derivative Ligand Ligand->Catalyst TS_R Transition State (pro-R) Catalyst->TS_R TS_S Transition State (pro-S) Catalyst->TS_S Substrate Prochiral Substrate (e.g., Aldehyde) Substrate->TS_R Substrate->TS_S Reagent Nucleophile (e.g., Silyl Ketene Acetal) Reagent->TS_R Reagent->TS_S Product_R R-Enantiomer (Major) TS_R->Product_R Lower Ea Product_S S-Enantiomer (Minor) TS_S->Product_S Higher Ea

Caption: L-Lysinol-derived ligand creating a chiral environment around a metal center.

Protocol: Asymmetric Aldol Reaction Catalyzed by a Zn(II)-Lysinol Complex

This protocol is a representative example of using an in-situ generated chiral catalyst from a Schiff base derivative of L-Lysinol for an asymmetric Mukaiyama-type aldol reaction. The ligand first needs to be synthesized.

Part A: Synthesis of the Chiral Schiff Base Ligand

  • Dissolve Nε-Boc-L-Lysinol (from section 3.2) (2.32 g, 10 mmol) in ethanol (50 mL).

  • Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.34 g, 10 mmol).

  • Reflux the mixture for 4 hours.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting yellow solid by recrystallization from ethanol/water to yield the Schiff base ligand.

Part B: The Catalytic Aldol Reaction

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
Benzaldehyde106.12101 µL1.0
Silyl Ketene Acetal174.32244 µL1.2
Chiral Ligand (from Part A)-47 mg0.1
Zinc Triflate (Zn(OTf)₂)363.5336 mg0.1
Toluene, anhydrous-5 mL-

Step-by-Step Procedure

  • Catalyst Formation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral Schiff base ligand (47 mg, 0.1 mmol) and anhydrous toluene (3 mL). Stir for 10 minutes, then add Zn(OTf)₂ (36 mg, 0.1 mmol). Stir the resulting mixture at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Setup: Cool the flask to -20 °C (using a cryocooler or a dry ice/acetonitrile bath).

  • Substrate Addition: Add benzaldehyde (101 µL, 1.0 mmol) to the catalyst solution.

  • Nucleophile Addition: Add the silyl ketene acetal (244 µL, 1.2 mmol) dropwise over 5 minutes.

  • Reaction: Stir the reaction at -20 °C for 24 hours. Monitor by TLC.

  • Work-up:

    • Quench the reaction by adding 5 mL of a saturated aqueous NH₄Cl solution.

    • Warm the mixture to room temperature and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Analysis:

    • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient).

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Troubleshooting and Optimization

Effective research requires the ability to diagnose and solve experimental challenges.

cluster_troubleshooting Troubleshooting Common Issues Start Problem Observed Q1 Low or No Conversion? Start->Q1 Q2 Multiple Products / Low Selectivity? Start->Q2 Q3 Low Enantioselectivity (ee)? Start->Q3 A1_1 Check Reagent Purity/ Activity (e.g., catalyst) Q1->A1_1 Possible Cause A1_2 Increase Temperature or Reaction Time Q1->A1_2 Possible Cause A1_3 Ensure Anhydrous Conditions Q1->A1_3 Possible Cause A2_1 Optimize Temperature (Lower temp often increases selectivity) Q2->A2_1 Possible Cause A2_2 Check Stoichiometry/ Rate of Addition Q2->A2_2 Possible Cause A2_3 Re-evaluate Base/ Solvent Choice Q2->A2_3 Possible Cause A3_1 Verify Ligand Purity/ Enantiopurity Q3->A3_1 Possible Cause A3_2 Screen Different Solvents or Metal Salts Q3->A3_2 Possible Cause A3_3 Lower Reaction Temperature Q3->A3_3 Possible Cause

Caption: Decision tree for troubleshooting reactions involving L-Lysinol.

Conclusion

L-Lysinol is a versatile and powerful tool in the arsenal of the synthetic chemist. Its utility, stemming from its chiral nature and multiple functional groups, allows for elegant solutions to complex synthetic challenges. The protocols and principles outlined in this guide serve as a robust starting point for researchers. Mastery of these techniques requires not only procedural adherence but also a deep understanding of the underlying chemical principles, enabling thoughtful optimization and innovation in the fields of chemical synthesis and drug development.

References

  • Ortiz, A., & Sansinenea, E. (2007). Recent applications of sulfur-based chiral auxiliaries in asymmetric synthesis. Journal of Sulfur Chemistry, 28(1), 109-147.
  • PALS. (2021). SAFETY DATA SHEET L-Lysine Monohydrochloride [Feed Grade (98.5%)]. Retrieved from [Link]

  • Metascientific. (n.d.). Safety Data Sheet L-Lysine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Lysine hydrochloride. Retrieved from [Link]

  • Fossey-Jouenne, A., Vergne-Vaxelaire, C., & Zaparucha, A. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), 56926.
  • ResearchGate. (2025). Enantioselective synthesis of ( L)-Fmoc-α-Me-Lys(Boc)OH via diastereoselective alkylation of oxazinone as a chiral auxiliary. Retrieved from [Link]

  • Wang, P., et al. (2023). Integrative physiology of lysine metabolites. Frontiers in Bioscience-Landmark, 28(11), 263.
  • JoVE. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Retrieved from [Link]

  • JoVE. (2022). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview. Retrieved from [Link]

  • Wikipedia. (n.d.). Lysine. Retrieved from [Link]

  • ResearchGate. (2025). Radical acylation of L-lysine derivatives and L-lysine-containing peptides by peroxynitrite-treated diacetyl and methylglyoxal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Lysine. PubChem Compound Database. Retrieved from [Link]

  • Frontiers. (2021). Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function. Retrieved from [Link]

  • National Institutes of Health. (2025). Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells. Retrieved from [Link]

  • American Chemical Society. (2021). L-Lysine. Retrieved from [Link]

  • National Institutes of Health. (2021). Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function. Retrieved from [Link]

  • Cambridge Open Engage. (2019). Lysine Acylation Using Conjugating Enzymes (LACE) for Site-Specific Modification and Ubiquitination of Native Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). The process of L-lysine-MWCNT synthesis and the proposed pathways of asymmetric catalysis reaction. Retrieved from [Link]

  • The Bumbling Biochemist. (2022). Lysine lets you link things! Lys biochemistry & reactivity inc charge, nucleophilic bond formation. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Isolation of (2s)-2,6-Diaminohexan-1-Ol (L-Lysinol)

A Guide to Crystallization and Chromatographic Techniques Abstract (2s)-2,6-Diaminohexan-1-Ol, commonly known as L-Lysinol, is a valuable chiral building block in pharmaceutical synthesis. Its high polarity, conferred by...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Crystallization and Chromatographic Techniques

Abstract (2s)-2,6-Diaminohexan-1-Ol, commonly known as L-Lysinol, is a valuable chiral building block in pharmaceutical synthesis. Its high polarity, conferred by two primary amine groups and a primary alcohol, presents significant purification challenges. This guide provides a detailed framework for researchers, scientists, and drug development professionals to purify L-Lysinol to high specifications. We present protocols for selective recrystallization for bulk purification and advanced chromatographic techniques, including Cation-Exchange Chromatography (CEX) and Hydrophilic Interaction Liquid Chromatography (HILIC), for achieving the highest purity levels. The rationale behind each method, step-by-step protocols, and troubleshooting guides are detailed to ensure reproducible and efficient purification.

Introduction

The Significance of L-Lysinol as a Chiral Building Block

L-Lysinol is a derivative of the essential amino acid L-lysine and serves as a versatile chiral intermediate in the synthesis of complex molecules.[1] Its two stereocenters and three functional groups (two amino, one hydroxyl) make it a valuable precursor for creating peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs). The stereochemical integrity of L-Lysinol is paramount, as the biological activity and safety of the final drug product often depend on the precise three-dimensional arrangement of its atoms.

Purification Challenges

The purification of L-Lysinol is complicated by several intrinsic properties:

  • High Polarity: The presence of two amine groups and a hydroxyl group makes L-Lysinol highly soluble in water and other polar solvents but poorly soluble in common non-polar organic solvents.[2] This high polarity makes traditional normal-phase and standard reversed-phase chromatography ineffective.

  • Multiple Ionizable Groups: With two basic amine groups, L-Lysinol can exist in multiple protonated states depending on the pH of the solution. This variable charge can complicate chromatographic separations if not properly controlled.

  • Potential for Impurities: Synthesis of L-Lysinol, often via the reduction of L-lysine, can lead to process-related impurities such as unreacted L-lysine, the D-enantiomer (D-Lysinol), and by-products from side reactions.[3]

Physicochemical Profile and Impurity Analysis

Key Physicochemical Properties

Table 1: Physicochemical Properties of (2s)-2,6-Diaminohexan-1-Ol (L-Lysinol)

PropertyValueSource/Reference
IUPAC Name (2s)-2,6-Diaminohexan-1-Ol-
Molecular Formula C₆H₁₆N₂O[5]
Molecular Weight 132.20 g/mol [5]
Appearance Clear, colorless liquid or low-melting solid[2]
Calculated XLogP3 -1.2[5]
Solubility Very soluble in water; insoluble in common neutral solvents.[2][6]
Estimated pKa₁ (α-NH₂) ~9.0 - 9.5Inferred from L-Lysine[7][8]
Estimated pKa₂ (ε-NH₂) ~10.5 - 11.0Inferred from L-Lysine[7][8]
Common Process-Related Impurities

The impurity profile of crude L-Lysinol depends heavily on its synthetic route. When produced by the chemical reduction of L-lysine, common impurities may include:

  • L-Lysine: Unreacted starting material.

  • D-Lysinol: The enantiomeric impurity, which may arise from racemization during synthesis.

  • Cadaverine: A potential by-product from the decarboxylation of lysine.[9]

  • Other Amino Acids: Impurities present in the original L-lysine source material.[9]

  • By-products: Such as di- and tri-substituted lysine derivatives formed during certain synthetic pathways.[3]

Strategic Approach to Purification

The choice of purification method depends on the initial purity of the crude material, the scale of the purification, and the required final purity. A logical workflow can guide this decision-making process.

Purification_Strategy cluster_chrom Chromatographic Methods start Crude L-Lysinol Sample purity_check Assess Purity & Impurity Profile (HPLC, NMR) start->purity_check decision_bulk Purity > 90%? purity_check->decision_bulk decision_complex Complex Mixture or High-Purity Required? decision_bulk->decision_complex No cryst Protocol 1: Selective Recrystallization decision_bulk->cryst Yes chrom Chromatography decision_complex->chrom Yes final_product High-Purity L-Lysinol cryst->final_product cex Protocol 2: Cation-Exchange (CEX) (Scalable Purification) chrom->cex For bulk scale hilic Protocol 3: HILIC (High-Resolution Separation) chrom->hilic For analytical/small scale cex->final_product hilic->final_product CEX_Workflow start 1. Column Equilibration (e.g., 50 mM Phosphate Buffer, pH 6.0) load 2. Load Sample (Crude L-Lysinol in Equilibration Buffer) start->load wash 3. Wash (Remove unbound impurities with Equilibration Buffer) load->wash elute 4. Elution (Increase salt [NaCl gradient] or pH [NH4OH]) wash->elute collect 5. Fraction Collection elute->collect analyze 6. Analysis & Pooling (HPLC, TLC) collect->analyze HILIC_Mechanism cluster_column Polar Stationary Phase cluster_water Immobilized Aqueous Layer p1 p2 p3 w1 analyte_in L-Lysinol analyte_out L-Lysinol (Retained) analyte_in->analyte_out Partitioning

Sources

Method

Application Note & Protocols: L-Lysinol as a Chiral Building Block for Advanced Polyamines and Functional Polyamides

For Researchers, Scientists, and Drug Development Professionals Abstract L-Lysinol, a chiral amino alcohol derived from the renewable and abundant amino acid L-lysine, represents a pivotal platform chemical for the synth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysinol, a chiral amino alcohol derived from the renewable and abundant amino acid L-lysine, represents a pivotal platform chemical for the synthesis of advanced polymers.[1] Its unique bifunctional structure, featuring a primary amine, a primary alcohol, and a stereogenic center, makes it an exceptionally versatile monomer for constructing well-defined chiral polyamines and functional polyamides. This guide provides an in-depth exploration of the synthetic strategies, experimental protocols, and underlying chemical principles for leveraging L-Lysinol in polymer chemistry. We detail methodologies for synthesizing both chiral polyamines, crucial for asymmetric catalysis and biomedical applications, and functional polyamides, where the pendant hydroxyl group offers a reactive handle for post-polymerization modification. This document serves as a comprehensive resource, blending theoretical insights with practical, field-proven protocols to enable researchers to harness the full potential of this bio-based monomer.

Introduction: The Strategic Advantage of L-Lysinol

The increasing demand for sustainable and functional polymers has driven the exploration of bio-based monomers. L-lysine, produced efficiently via fermentation at scales exceeding a million tons per year, is a prime candidate for creating value-added chemicals.[1][2] L-Lysinol is synthesized via the catalytic hydrogenation of L-lysine, converting the carboxylic acid moiety into a primary alcohol while preserving the two amine groups and the inherent chirality.[1]

The key attributes of L-Lysinol that make it a superior building block are:

  • Chirality: The inherent (S)-stereochemistry is transferred to the polymer backbone, enabling the synthesis of materials with specific optical properties or for stereoselective applications.

  • Bifunctionality for Polyamides: The α-amino group and the hydroxyl group can participate in polycondensation reactions to form polyamide or polyesteramide backbones.

  • Trifunctionality for Polyamines: The presence of two amine groups and one hydroxyl group allows for complex polyamine architectures after appropriate protection/deprotection strategies.

  • Reactive Pendant Group: Unlike traditional polyamide monomers, L-Lysinol introduces a primary hydroxyl group on the side chain, which can be used for grafting, cross-linking, or conjugating active molecules.

This guide will focus on two primary applications: the synthesis of chiral polyamines through strategic protection and alkylation, and the production of functional polyamides via polycondensation.

Synthesis of Chiral Polyamines from L-Lysinol

Chiral polyamines are of significant interest as ligands in asymmetric catalysis, as components of drug delivery systems, and as synthons for complex natural products. The synthesis requires careful management of the three reactive functional groups on L-Lysinol. This is achieved through the use of orthogonal protecting groups, which can be selectively removed under different conditions.

Rationale and Mechanistic Insights: The Role of Protecting Groups

To build a defined polyamine chain, one must control which amine group reacts and when. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines due to its stability in a wide range of conditions and its clean removal with mild acid (e.g., trifluoroacetic acid, TFA).[3][4] For the hydroxyl group, a silyl ether, such as tert-butyldimethylsilyl (TBDMS), is often employed, which is stable to the conditions used for amine alkylation but can be removed with fluoride ions (e.g., TBAF).

The general strategy involves:

  • Orthogonal Protection: Selectively protect the α-amino group and the hydroxyl group, leaving the ε-amino group free for reaction.

  • Chain Elongation: Alkylate the free ε-amine with a suitable electrophile.

  • Deprotection & Iteration: Selectively deprotect and repeat the elongation step to build the desired polyamine chain.

  • Final Deprotection: Remove all protecting groups to yield the final chiral polyamine.

Experimental Workflow: General Strategy

The following diagram illustrates the logical flow for synthesizing a simple diamine derivative from L-Lysinol, showcasing the protection-alkylation-deprotection sequence.

G General Workflow for Chiral Polyamine Synthesis A L-Lysinol B Step 1: Orthogonal Protection (e.g., Boc, TBDMS) A->B Reagents: Boc₂O, TBDMSCl C Protected L-Lysinol (Free ε-amine) B->C D Step 2: Chain Elongation (Alkylation of ε-amine) C->D Reagent: R-X (Alkyl Halide) E Elongated Intermediate D->E F Step 3: Final Deprotection (Acid + Fluoride) E->F Reagents: TFA, TBAF G Chiral Polyamine Product F->G

Caption: Workflow for chiral polyamine synthesis from L-Lysinol.

Protocol: Synthesis of a Boc-Protected Chiral Diamine

This protocol describes the synthesis of (S)-N¹,N¹-Di-Boc-6-(methylamino)hexane-1,6-diol, a key intermediate.

Materials and Reagents:

  • L-Lysinol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Di-Boc Protection of L-Lysinol:

    • Dissolve L-Lysinol (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add Boc₂O (2.2 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄.

    • Filter and concentrate under reduced pressure. The crude product, (S)-tert-butyl (6-hydroxy-1-((tert-butoxycarbonyl)amino)hexan-2-yl)carbamate, is often used without further purification.

  • N-Alkylation of the Hydroxyl Group (for simplicity, this protocol shows N-alkylation of the resulting carbamate's NH, a common related reaction. Direct alkylation of the ε-amine would precede protection):

    • Note: This step is illustrative. For polyamine synthesis, one would typically start with a mono-protected Lysinol.

    • To a flame-dried flask under argon, add anhydrous THF.

    • Add NaH (1.2 eq) carefully.

    • Cool to 0 °C and add a solution of the di-Boc protected Lysinol (1.0 eq) in THF dropwise.

    • Stir for 30 minutes at 0 °C.

    • Add iodomethane (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Carefully quench the reaction at 0 °C by slow addition of saturated NH₄Cl solution.

    • Extract with EtOAc (3x).

    • Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Expected Data & Interpretation

For a successful synthesis, characterization is key. The table below summarizes expected outcomes.

ParameterExpected ResultPurpose
Yield (Overall) 40-60%Assess reaction efficiency.
¹H NMR Disappearance of N-H proton signals from the starting material; appearance of a singlet for the N-CH₃ group (~2.8-3.0 ppm). Shift in adjacent CH/CH₂ signals.Confirms structure and successful alkylation.
¹³C NMR Appearance of a new peak for the N-CH₃ carbon (~30-35 ppm).Confirms structure.
Mass Spec (ESI) [M+Na]⁺ peak corresponding to the calculated molecular weight of the product.Confirms molecular weight.

Synthesis of Functional Polyamides from L-Lysinol

L-Lysinol can be used as a diol or an amino-alcohol monomer in polycondensation reactions to create bio-based polyamides with pendant functional groups. These polymers are attractive for biomedical applications due to their potential biocompatibility and the ability to attach drugs or imaging agents to the hydroxyl side chains.[5][6]

Rationale and Design Principles

The most common approach is the A-B + C-C type polycondensation. L-Lysinol (with its amine protected) can act as a diol (A-A monomer) reacting with a diacid (B-B monomer). Alternatively, N-acylated L-Lysinol can act as an A-B monomer that can self-condense or react with other monomers. The stability of amide bonds generally leads to polymers with higher thermal degradation onsets compared to polyesters.[5][6]

The pendant hydroxyl group is the key feature. It can be used for:

  • Improving Hydrophilicity: The hydroxyl groups can increase water absorption and solubility.

  • Post-Polymerization Modification: Using "click" chemistry or esterification to attach other molecules.

  • Cross-linking: Reacting the hydroxyl groups to form a thermoset network.

Polycondensation Workflow

The diagram below shows a typical melt polycondensation process to form a polyamide, using a protected L-Lysinol derivative and a diacid.

G Workflow for Lysinol-Based Polyamide Synthesis cluster_monomers Monomer Preparation cluster_polymerization Polycondensation cluster_post Processing & Characterization A L-Lysinol B Protect ε-amine (e.g., with Acyl group) A->B C N-Protected Lysinol (Amino-diol Monomer) B->C E Monomer Mixing (Stoichiometric Ratio) C->E D Dicarboxylic Acid (e.g., Adipic Acid) D->E F Melt Polymerization (High Temp & Vacuum) E->F G Water Removal (Drives Reaction) F->G H Polymer Isolation & Purification G->H Cooling & Precipitation I Characterization H->I J Functional Polyamide I->J I->J GPC, NMR, DSC

Caption: Melt polycondensation workflow for functional polyamides.

Protocol: Synthesis of a Lysinol-Based Polyamide

This protocol describes the synthesis of a polyamide from N-acetyl-L-Lysinol and sebacic acid.

Materials and Reagents:

  • L-Lysinol

  • Acetic anhydride

  • Sebacic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) catalyst

  • Methanol

  • High-vacuum line, Schlenk flask, mechanical stirrer

Procedure:

  • Monomer Synthesis (N-acetyl-L-Lysinol):

    • Suspend L-Lysinol (1.0 eq) in methanol in a flask at 0 °C.

    • Slowly add acetic anhydride (1.1 eq) dropwise.

    • Stir at room temperature for 12 hours.

    • Remove the solvent under reduced pressure to obtain the crude N-acetyl-L-Lysinol. Recrystallize if necessary.

  • Melt Polycondensation:

    • In a Schlenk flask equipped with a mechanical stirrer and a distillation outlet connected to a vacuum line, add equimolar amounts of N-acetyl-L-Lysinol and sebacic acid.

    • Add the catalyst, Ti(OBu)₄ (approx. 0.1 mol%).

    • Heat the flask to 180 °C under a slow stream of nitrogen for 2 hours with stirring to form a homogenous melt and low molecular weight prepolymer. Water will begin to distill off.

    • Gradually increase the temperature to 220 °C and slowly apply a high vacuum (<1 mbar) over 1 hour.

    • Continue the reaction under high vacuum for 4-6 hours to increase the molecular weight by removing water and excess diol. The viscosity of the melt will increase noticeably.

    • To stop the reaction, release the vacuum with nitrogen and cool the flask to room temperature.

  • Purification:

    • Dissolve the resulting solid polymer in a suitable solvent (e.g., hexafluoroisopropanol or m-cresol).

    • Precipitate the polymer by pouring the solution into a non-solvent like methanol or water.

    • Filter the precipitated polymer and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Polymer Characterization Data

The properties of the resulting polyamide are critical for its application.

ParameterTypical RangeMethodPurpose
Number-Average MW (Mn) 10,000 - 30,000 g/mol GPCDetermines the average polymer chain length.
Polydispersity Index (PDI) 1.8 - 2.5GPCMeasures the breadth of the molecular weight distribution.
Glass Transition (Tg) 30 - 60 °CDSCIndicates the temperature at which the polymer transitions from a rigid to a rubbery state.
Thermal Degradation (Td) > 350 °CTGAAssesses the thermal stability of the polymer.[5]

Troubleshooting and Expert Insights

  • Incomplete Reactions in Polyamine Synthesis: If alkylation is sluggish, ensure your solvent is truly anhydrous and consider a stronger base than NaH, such as LDA, but use with caution. Low yields in Boc protection can be improved by ensuring the pH remains basic with adequate TEA.

  • Low Molecular Weight in Polyamides: The most common cause is an imbalance in monomer stoichiometry or insufficient removal of the condensation byproduct (water). Ensure precise weighing of monomers and a high-quality vacuum (<1 mbar) during the final stages of polymerization.

  • Discoloration of Polyamides: High polymerization temperatures can cause thermal degradation and discoloration. Minimize reaction time at the highest temperature and ensure the system is free of oxygen by maintaining a positive nitrogen pressure before applying vacuum.

Conclusion

L-Lysinol stands out as a powerful, bio-derived monomer for creating sophisticated polymers. Its inherent chirality and versatile functional groups enable the synthesis of chiral polyamines and functional polyamides with properties that are difficult to achieve with traditional petrochemical feedstocks. The protocols and insights provided herein offer a solid foundation for researchers to explore the vast potential of L-Lysinol in materials science, catalysis, and biomedical engineering, paving the way for the next generation of sustainable, high-performance polymers.

References

  • ResearchGate. (n.d.). One-pot synthesis of polyamides from l-lysine and l-tartaric acid. Retrieved from [Link]

  • Ushimaru, K., Morita, T., & Fukuoka, T. (2020). Bio-Based, Flexible, and Tough Material Derived from ε-Poly-l-lysine and Fructose via the Maillard Reaction. ACS Omega. Available at: [Link]

  • Ushimaru, K., Morita, T., & Fukuoka, T. (2020). Bio-Based, Flexible, and Tough Material Derived from ε-Poly-l-lysine and Fructose via the Maillard Reaction. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols. Retrieved from [Link]

  • Tao, Y., et al. (2018). Functional Polyamides: A Sustainable Access via Lysine Cyclization and Organocatalytic Ring-Opening Polymerization. Macromolecules. Available at: [Link]

  • NIH. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Available at: [Link]

  • MDPI. (n.d.). Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials. Retrieved from [Link]

  • AnaSpec, Inc. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Retrieved from [Link]

  • Isied, S. S. (2019). Amino Acid-Protecting Groups. Chemical Reviews.
  • PubMed Central. (n.d.). Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin. Retrieved from [Link]

  • MDPI. (2022). Catalytic Production of Functional Monomers from Lysine and Their Application in High-Valued Polymers. Available at: [Link]

  • PubMed. (n.d.). Effect of dietary lysine on polyamine synthesis in the chick. Retrieved from [Link]

  • Nájera, C., & Yus, M. (2011).
  • PubMed. (n.d.). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Retrieved from [Link]

  • NIH. (2022). Modulating the poly-l-lysine structure through the control of the protonation–deprotonation state of l-lysine. Available at: [Link]

  • ACS Publications. (n.d.). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles. Retrieved from [Link]

  • RCSI Repository. (n.d.). Poly(L-Lysine). Retrieved from [Link]

  • PubMed. (2025). Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles. Retrieved from [Link]

  • ResearchGate. (2022). Catalytic Production of Functional Monomers from Lysine and Their Application in High-Valued Polymers. Retrieved from [Link]

  • Nanosoft Polymers. (n.d.). Functional Poly(L-Lysine) Archives. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of L-Lysinol in the Preparation of Chiral Auxiliaries

Introduction: The Imperative of Chirality and the Role of L-Lysinol In the landscape of modern synthetic chemistry, particularly within pharmaceutical and natural product synthesis, the control of stereochemistry is not...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality and the Role of L-Lysinol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the art of selectively producing a single enantiomer of a chiral molecule, is paramount. Among the strategies developed to achieve this, the use of chiral auxiliaries remains a robust and highly reliable method.[1][2] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer.[2] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse, making it a powerful and economical tool.[3][4]

The "chiral pool," comprising readily available, inexpensive, and enantiopure natural products like amino acids, carbohydrates, and terpenes, serves as an ideal starting point for the synthesis of these auxiliaries.[1] L-Lysine, an essential amino acid, stands out as a particularly attractive precursor. It is abundant, optically pure, and possesses three distinct functional groups—two primary amines and a carboxylic acid—offering a rich platform for chemical modification. By reducing the carboxylic acid moiety, L-Lysine is converted to L-Lysinol , a chiral 1,2-amino alcohol derivative that retains the core chirality and introduces a new set of synthetic handles. This guide provides a comprehensive overview and detailed protocols for the preparation of L-Lysinol-derived chiral auxiliaries and their application in stereoselective transformations.

Part 1: Synthesis of the L-Lysinol Precursor

The foundational step is the efficient and chemoselective reduction of L-Lysine to L-Lysinol. This requires a reagent that can reduce the carboxylic acid in the presence of the two amine groups. While enzymatic routes are possible, standard chemical reduction is widely employed in synthetic labs.[5][6] A critical prerequisite for this transformation is the protection of the amine functionalities to prevent side reactions and ensure compatibility with hydride reagents. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.

Protocol 1: Preparation of Nα,Nε-di-Boc-L-Lysinol

This two-step protocol details the protection of L-Lysine followed by its reduction.

Step 1: Protection of L-Lysine

  • Suspend L-Lysine monohydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc)₂O (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Acidify the aqueous solution to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα,Nε-di-Boc-L-Lysine as a white solid, which can be used without further purification.

Step 2: Reduction to Nα,Nε-di-Boc-L-Lysinol

  • Dissolve the Nα,Nε-di-Boc-L-Lysine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-THF complex (1.0 M in THF, 1.5 eq) via a syringe or dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Nα,Nε-di-Boc-L-Lysinol, typically as a viscous oil or low-melting solid.

Part 2: From Precursor to Auxiliary: Synthesis of an L-Lysinol-Derived Oxazolidinone

With the chiral amino alcohol in hand, the next step is to form a rigid heterocyclic structure that can effectively bias the stereochemical outcome of a reaction. The Evans oxazolidinones, derived from amino alcohols, are among the most successful and well-studied classes of chiral auxiliaries.[3] The N-H proton and the hydroxyl group of the amino alcohol condense with a carbonyl source, such as phosgene or a carbamate, to form the rigid five-membered ring.

Workflow for Chiral Auxiliary Synthesis

G cluster_0 Preparation of L-Lysinol Precursor cluster_1 Synthesis of Chiral Auxiliary Lysine L-Lysine ProtectedLys Nα,Nε-di-Boc-L-Lysine Lysine->ProtectedLys (Boc)₂O Lysinol Nα,Nε-di-Boc-L-Lysinol ProtectedLys->Lysinol BH₃•THF Oxazolidinone (S)-4-(4-(di-Boc-amino)butyl) -oxazolidin-2-one Lysinol->Oxazolidinone Carbonyl Source (e.g., Triphosgene) AcylatedAux N-Acylated Chiral Auxiliary Oxazolidinone->AcylatedAux Acyl Chloride / Anhydride

Caption: Synthesis of an L-Lysinol-derived chiral auxiliary.

Protocol 2: Synthesis and Acylation of the Oxazolidinone Auxiliary
  • Dissolve Nα,Nε-di-Boc-L-Lysinol (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 2.1 eq) dropwise. A color change is typically observed.

  • Stir the resulting dianion solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF and add this solution slowly to the dianion solution at -78 °C.

  • Stir the reaction mixture for 2-3 hours, allowing it to warm gradually to 0 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure oxazolidinone auxiliary.

  • To acylate the auxiliary, dissolve it in anhydrous THF, cool to -78 °C, and add n-BuLi (1.05 eq). After 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq). Allow to warm to room temperature and work up as described above.

Part 3: Application in Asymmetric Alkylation

The N-acylated oxazolidinone is now ready to be used in a diastereoselective alkylation reaction. The key to high selectivity is the formation of a rigid, chelated Z-enolate, which presents two sterically distinct faces to an incoming electrophile. The bulky side chain originating from L-Lysinol effectively blocks one face, forcing the electrophile to approach from the other.[7]

Protocol 3: Diastereoselective Alkylation
  • Dissolve the N-propionyl oxazolidinone auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise.[7] Stir for 30-45 minutes at this temperature to ensure complete formation of the sodium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Table 1: Representative Alkylation Data
Electrophile (R-X)BaseTypical YieldTypical d.r.
Benzyl BromideNaHMDS>90%>95:5
Allyl IodideNaHMDS>90%>98:2
Methyl IodideLDA>85%>95:5
Isopropyl IodideNaHMDS~70%>90:10

Note: Data are representative of Evans-type auxiliaries and serve as an expected baseline for the L-Lysinol derivative.

Part 4: The Mechanism of Stereocontrol

The high diastereoselectivity observed in these reactions is a direct consequence of the chiral auxiliary's ability to create a well-defined, sterically biased environment around the reactive center.

  • Enolate Formation: The use of a strong, non-nucleophilic base like NaHMDS or LDA deprotonates the α-carbon of the acyl group.

  • Chelation and Rigidity: The sodium or lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the conformation into a rigid, planar five-membered ring structure, forcing the acyl side chain away from the auxiliary's substituent. This conformation is known as the (Z)-enolate.[7]

  • Steric Shielding: The bulky substituent at the C4 position of the oxazolidinone (the protected lysine side chain) effectively blocks the top face (si-face) of the enolate.

  • Directed Attack: Consequently, the incoming electrophile can only approach from the less sterically hindered bottom face (re-face), resulting in the predominant formation of a single diastereomer.

Caption: Steric shielding by the L-Lysinol-derived auxiliary.

Part 5: Auxiliary Cleavage and Recovery

A crucial feature of auxiliary-based synthesis is the ability to remove the auxiliary to reveal the desired chiral product, ideally while recovering the auxiliary for reuse. For N-acyl oxazolidinones, several mild cleavage methods are available.

Protocol 4: Hydrolytic Cleavage to a Chiral Carboxylic Acid
  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.5 M aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the layers. The aqueous layer contains the lithium salt of the desired carboxylic acid. Acidify it with 1 M HCl and extract with diethyl ether or ethyl acetate to isolate the final product.

  • The organic layer contains the chiral auxiliary. It can be washed, dried, and purified by chromatography for reuse in subsequent reactions.

Conclusion

L-Lysinol, derived from the inexpensive and enantiopure amino acid L-Lysine, represents a highly versatile and powerful precursor for the synthesis of effective chiral auxiliaries. The presence of multiple functional groups allows for the creation of robust auxiliaries, such as the Evans-type oxazolidinone detailed herein. These auxiliaries impose a rigid and predictable stereochemical environment, enabling highly diastereoselective reactions like alkylations and aldol additions. The straightforward protocols for synthesis, application, and cleavage, coupled with the potential for auxiliary recovery, make the L-Lysinol platform an invaluable tool for researchers, scientists, and drug development professionals engaged in the art of asymmetric synthesis.

References

  • Ortiz, A., & Sansinenea, E. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of Sulfur Chemistry, 28(1), 109-147.
  • Grischek, B., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), e56926. [Link]

  • Rocha, M. S., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Patil, S. A., et al. (2013). Enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)OH via diastereoselective alkylation of oxazinone as a chiral auxiliary. ResearchGate. [Link]

  • Asymmetric Synthesis. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Bates, R. W., et al. (2010). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 87(7), 734-736. [Link]

  • Grischek, B., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. JoVE (Journal of Visualized Experiments), (132), e56926. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (2s)-2,6-Diaminohexan-1-Ol (L-Lysinol)

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of (2s)-2,6-Diaminohexan-1-Ol, commonly known as L-Lysinol. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (2s)-2,6-Diaminohexan-1-Ol, commonly known as L-Lysinol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this versatile chiral building block.[1] We will delve into the causality behind experimental choices, provide validated protocols, and troubleshoot common issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - Foundational Strategy

This section addresses high-level strategic decisions that form the basis of a successful L-Lysinol synthesis campaign.

Question: What are the primary synthetic routes to L-Lysinol, and which is most common?

Answer: The most direct and widely adopted method for synthesizing L-Lysinol is the reduction of the carboxylic acid moiety of L-lysine or one of its ester derivatives. While direct reduction of the L-lysine zwitterion is challenging, the reduction of an L-lysine ester is the most common and generally higher-yielding approach. Alternative enzymatic routes exist but are often applied for producing related compounds or derivatives.[2]

Question: Why is starting with an L-lysine ester, such as L-lysine methyl ester, often recommended over L-lysine itself?

Answer: There are two primary reasons for this preference:

  • Reactivity with Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly basic and will react with the acidic proton of the carboxylic acid to form a carboxylate salt and hydrogen gas. This consumes an equivalent of the hydride reagent before reduction can even begin, complicating stoichiometry and potentially reducing yield.

  • Solubility: L-lysine exists as a zwitterion and has poor solubility in the ethereal solvents (like THF or Diethyl Ether) typically required for hydride reductions. L-lysine esters, usually handled as their hydrochloride salts, exhibit much better solubility in alcoholic solvents for esterification and can be effectively reduced in ethereal solvents.[3]

Question: What are the most effective reducing agents for the synthesis, and what are their trade-offs?

Answer: The choice of reducing agent is critical and depends on the starting material (free acid vs. ester), desired scale, and safety considerations. The table below summarizes the most common options.

Reducing AgentStarting MaterialProsConsSafety Considerations
Lithium Aluminum Hydride (LiAlH₄) L-Lysine Ester- High reactivity and effectiveness.- Generally provides good to excellent yields.- Reacts with both amino groups, requiring a large excess.- Highly reactive workup required.- Pyrophoric: Reacts violently with water and protic solvents.- Must be handled under an inert atmosphere (N₂ or Ar).
Sodium Borohydride (NaBH₄) + Additive L-Lysine Ester- Milder and safer than LiAlH₄.- Does not react with the amine protons.- Generally does not reduce esters on its own.- Requires an additive (e.g., I₂, LiCl) or specific solvent systems (e.g., refluxing THF/MeOH) to enhance reactivity.- Flammable solid.- Reacts with acid to produce flammable H₂ gas, but much less violently than LiAlH₄ with water.
Catalytic Hydrogenation L-Lysine Ester- Excellent for large-scale synthesis.- High atom economy and cleaner workup.- May require high pressures and temperatures.- Catalyst can be expensive and sensitive to poisoning.- Requires specialized high-pressure reactor.- Hydrogen gas is highly flammable and explosive.

Question: Is it necessary to protect the α- and ε-amino groups before the reduction step?

Answer: This is a crucial point of process optimization.

  • With strong hydrides like LiAlH₄: Protection is generally not required. LiAlH₄ will deprotonate the amines to form aluminum-amine complexes, consuming extra equivalents of the reagent. However, it will not reduce the C-N bonds. The standard protocol involves using a sufficient excess of LiAlH₄ (typically 3-4 equivalents for an ester) to account for the reaction with the two N-H groups and the reduction of the ester.

  • With other methods: If side reactions involving the amino groups are a concern (e.g., with certain catalysts or reagents), protection may be considered. However, this adds two steps to the synthesis (protection and deprotection), which significantly lowers the overall process efficiency and yield. For most standard reductions to L-Lysinol, protection is avoided in favor of using an excess of the reducing agent.

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide addresses specific problems that may arise during the synthesis, providing causal analysis and actionable solutions.

Problem: My yield of L-Lysinol is very low or zero after reduction with LiAlH₄.

  • Possible Cause 1: Inactive LiAlH₄. LiAlH₄ is extremely sensitive to moisture and can be deactivated by improper storage or handling.

    • Solution: Use a fresh bottle of LiAlH₄ or test the activity of your current stock on a simple substrate (e.g., ethyl acetate). Always handle LiAlH₄ in a glovebox or under a positive pressure of inert gas.

  • Possible Cause 2: Insufficient Stoichiometry. The reaction requires enough LiAlH₄ to deprotonate both amines, the alcohol product, and reduce the ester. For L-lysine methyl ester, at least 3 equivalents are theoretically needed.

    • Solution: Increase the equivalents of LiAlH₄ to 3.5-4.0 to ensure the reaction goes to completion. The reagent should be added portion-wise at 0 °C to control the initial exotherm.

  • Possible Cause 3: Ineffective Workup and Extraction. L-Lysinol is a small, polar molecule with high water solubility, making it difficult to extract from aqueous layers.

    • Solution: After quenching, ensure the aqueous layer is highly basic (pH > 12) to keep the amines in their free base form. Extract with a polar organic solvent like isopropanol/chloroform mixtures multiple times. Continuous liquid-liquid extraction can also be effective.

Problem: The NMR spectrum of my crude product is complex, showing multiple byproducts.

  • Possible Cause 1: Incomplete Reaction. The presence of starting material (L-lysine methyl ester) will complicate the spectrum.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed. A ninhydrin stain is effective for visualizing both the starting material and the product. If the reaction stalls, consider adding an additional portion of the reducing agent.

  • Possible Cause 2: Formation of Amide Byproducts. While uncommon with ester reduction, certain conditions could potentially lead to side reactions.

    • Solution: Ensure the reaction temperature is controlled, especially during the addition of the hydride. Adhere to a validated protocol to minimize side reactions.

Problem: I am having difficulty purifying the final product away from aluminum salts.

  • Possible Cause: Improper Quench/Workup. The standard aqueous acid quench can lead to the formation of gelatinous aluminum hydroxides that are difficult to filter and can trap the product.

    • Solution: Employ the Fieser workup method after the reaction is complete and cooled to 0 °C. This involves the sequential, dropwise addition of:

      • 'x' mL of H₂O (where 'x' is the grams of LiAlH₄ used)

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of H₂O This procedure results in the formation of granular, easily filterable salts, dramatically improving the isolation of the product.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the efficient synthesis and purification of L-Lysinol.

Protocol 1: Synthesis of L-Lysine Methyl Ester Dihydrochloride

This preliminary step converts L-lysine into its more reactive and soluble methyl ester derivative.[4][5]

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add L-lysine hydrochloride (18.26 g, 0.1 mol).

  • Reagent Addition: Add methanol (200 mL). Cool the suspension to 0 °C in an ice bath.

  • Esterification: Slowly add thionyl chloride (15 mL, 0.2 mol) or trimethylchlorosilane (TMSCl) (25.4 mL, 0.2 mol) dropwise to the stirring suspension over 30 minutes. The mixture will become a clear solution.

  • Reaction: Remove the ice bath and allow the solution to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours.

  • Isolation: Monitor the reaction by TLC. Upon completion, cool the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting white solid is L-lysine methyl ester dihydrochloride. It can be recrystallized from methanol/ether to yield a pure product (typical yield: 80-90%).[5]

Protocol 2: Reduction of L-Lysine Methyl Ester to L-Lysinol

This protocol details the core reduction step using LiAlH₄.

  • Setup: Assemble a flame-dried 1 L three-neck flask with a mechanical stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Reagent Preparation: Suspend LiAlH₄ (11.4 g, 0.3 mol, 3.0 equiv.) in anhydrous Tetrahydrofuran (THF) (300 mL).

  • Substrate Addition: In a separate flask, dissolve L-lysine methyl ester dihydrochloride (23.3 g, 0.1 mol) in anhydrous THF (200 mL). Note: Gentle heating may be required, or a co-solvent like 1,4-dioxane can be used if solubility is an issue. Add this solution to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C. Add the ester solution dropwise over 1-2 hours, maintaining the internal temperature below 10 °C. A vigorous reaction with gas evolution will occur.

  • Completion: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis shows the absence of starting material.

  • Workup (Fieser Method): Cool the reaction back to 0 °C. Cautiously and slowly add the following dropwise:

    • 11.4 mL of water

    • 11.4 mL of 15% (w/v) aqueous NaOH

    • 34.2 mL of water

  • Isolation: A white, granular precipitate will form. Stir the mixture at room temperature for 1 hour. Filter the solids through a pad of Celite and wash the filter cake thoroughly with THF and then methanol.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude oil or solid is L-Lysinol, which can be further purified by vacuum distillation or crystallization.

Section 4: Visual Guides and Data

Workflow for L-Lysinol Synthesis

The following diagram outlines the key decisions and steps in the synthetic process.

Synthesis_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase Start Start Synthesis Plan ChooseSM Choose Starting Material Start->ChooseSM LysineEster Synthesize L-Lysine Methyl Ester ChooseSM->LysineEster Ester Route (Recommended) LysineAcid Use L-Lysine Directly ChooseSM->LysineAcid Acid Route (Challenging) ChooseRA Choose Reduction Method LysineEster->ChooseRA LysineAcid->ChooseRA LiAlH4 LiAlH₄ Reduction ChooseRA->LiAlH4 Hydrogenation Catalytic Hydrogenation ChooseRA->Hydrogenation Reaction Perform Reduction Monitor via TLC LiAlH4->Reaction Hydrogenation->Reaction Workup Reaction Workup (e.g., Fieser Method) Reaction->Workup Purify Purification (Distillation/Crystallization) Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis Product Pure L-Lysinol Analysis->Product Reaction_Scheme start L-Lysine Methyl Ester (as Dihydrochloride) product L-Lysinol ((2s)-2,6-Diaminohexan-1-Ol) start->product 1. LiAlH₄, THF 2. Workup

Caption: Reduction of L-lysine methyl ester to L-Lysinol.

References

  • Wikipedia. Lysine. Wikimedia Foundation. [Link]

  • IOSR Journal of Applied Chemistry. (2022). Synthesis, & Characterization of “2,6-diamino-1- (anilinooxy)hexan-1-ol” &their imine derivatives. [Link]

  • Zheng, P., et al. (2023). Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector. Frontiers in Bioengineering and Biotechnology. [Link]

  • Kuroda, K., et al. (2023). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Polymers Au. [Link]

  • Véronique, A., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments. [Link]

  • Reddy, P. G., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • PrepChem. Synthesis of L-lysine methyl ester dihydrochloride. [Link]

  • Google Patents. Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
  • Park, S. J., et al. (2015). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Biotechnology Journal. [Link]

  • MDPI. (2021). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. [Link]

  • ResearchGate. (2020). Improvement of L-lysine production combines with minimization of by-products synthesis in Corynebacterium glutamicum. [Link]

  • Google Patents. N2- (tert-butoxycarbonyl)
  • MDPI. (2021). Improvement of ε-Poly-l-lysine Production by Co-Culture Fermentation Strategy. [Link]

  • LookChem. 1-HEXANOL, 2,6-DIAMINO-, (2S)-. [Link]

  • PubChem. (R)-2,6-Diaminohexan-1-ol. National Center for Biotechnology Information. [Link]

Sources

Optimization

L-Lysinol Reaction Troubleshooting and Technical Support Center

Welcome to the technical support center for L-Lysinol, a versatile chiral building block derived from the essential amino acid, L-lysine. This guide is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-Lysinol, a versatile chiral building block derived from the essential amino acid, L-lysine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during reactions involving L-Lysinol. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

1. What is L-Lysinol and what are its primary reactive sites?

L-Lysinol, or (S)-2,6-diaminohexan-1-ol, is the alcohol counterpart of L-lysine, obtained through the reduction of the carboxylic acid group. It is a trifunctional molecule featuring a primary hydroxyl group (-OH) and two primary amino groups (-NH2) at the α and ε positions. This structure makes it a valuable chiral precursor for a variety of chemical entities, including ligands, catalysts, and pharmaceutical intermediates.[1]

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Section 1: Synthesis of L-Lysinol from L-Lysine

Question: My L-Lysinol synthesis from L-Lysine is giving low yields and side products. What is going wrong?

The most common method for synthesizing L-Lysinol is the catalytic hydrogenation of L-Lysine.[1] Issues with this reaction often stem from suboptimal reaction conditions.

Causality and Troubleshooting:

  • Incomplete Conversion: Inadequate catalyst loading (typically Ru/C), low hydrogen pressure, or insufficient reaction time can lead to incomplete reduction of the carboxylic acid.[1] Ensure the catalyst is fresh and the system is properly pressurized.

  • Side Product Formation (Piperidines): At higher temperatures (above 150°C), further reduction and cyclization can occur, leading to the formation of piperidine derivatives.[1] It is crucial to maintain the reaction temperature within the recommended range of 100–150°C.[1]

  • pH Control: The reaction is typically run at a slightly acidic pH (1.5-2).[1] Deviation from this can affect the reaction rate and selectivity.

Recommended Protocol for L-Lysinol Synthesis:

Parameter Recommended Value
Catalyst 5% Ru/C
Solvent Water
Temperature 100–150°C
Pressure 48–70 bar H₂

| pH | 1.5–2 |

Section 2: Protecting Group Strategies

Question: I'm struggling with selective protection of the amino and hydroxyl groups of L-Lysinol. How can I achieve orthogonality?

The presence of three reactive sites on L-Lysinol necessitates a well-thought-out protecting group strategy to achieve selective functionalization. The principles of peptide synthesis are highly applicable here.[2][3]

Expertise-Driven Insights:

  • Orthogonality is Key: The choice of protecting groups should allow for their sequential removal under different conditions. For instance, an acid-labile group (like Boc) can be used alongside a base-labile group (like Fmoc) and a group removable by hydrogenolysis (like Cbz or Z).[3][4]

Visualizing Orthogonal Protection:

G Lysinol L-Lysinol (α-NH₂, ε-NH₂, OH) Step1 Protect α-NH₂ (e.g., Boc₂O, mild base) Lysinol->Step1 Protected1 α-Boc-L-Lysinol Step1->Protected1 Step2 Protect ε-NH₂ (e.g., Fmoc-OSu) Protected1->Step2 Protected2 α-Boc, ε-Fmoc-L-Lysinol Step2->Protected2 Step3 Protect OH (e.g., TBDMSCl, imidazole) Protected2->Step3 FullyProtected Fully Protected L-Lysinol Step3->FullyProtected G cluster_0 Problem: Non-selective Acylation start Start with L-Lysinol protect Protect Hydroxyl Group (e.g., TBDMSCl) start->protect acylate Perform N-Acylation (Acyl chloride/anhydride) protect->acylate deprotect Deprotect Hydroxyl Group (e.g., TBAF) acylate->deprotect product Selectively N-Acylated L-Lysinol deprotect->product

Caption: Workflow for selective N-acylation of L-Lysinol.

Key Considerations:

  • Protect the Hydroxyl Group First: The hydroxyl group is generally less nucleophilic than the amino groups, but can still react. Protecting it first (e.g., as a silyl ether) is a robust strategy.

  • Control Stoichiometry: If only mono-N-acylation is desired, using a slight excess of the acylating agent after protecting the hydroxyl group, followed by careful monitoring (e.g., by TLC or LC-MS), is recommended.

  • Reaction Conditions: Running the reaction at low temperatures (e.g., 0°C) can help improve selectivity.

Question: I am attempting a Mitsunobu reaction on the hydroxyl group of my protected L-Lysinol derivative, but it's failing or giving low yields.

The Mitsunobu reaction is sensitive to several factors, and issues can arise from reagents, substrate, or reaction setup. [5][6] Common Pitfalls and Solutions:

  • Reagent Quality: Ensure that the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃) are of high purity and anhydrous. PPh₃ can oxidize to triphenylphosphine oxide over time. [7]* Acidity of the Nucleophile: The pKa of the nucleophile should generally be less than 13 for a successful Mitsunobu reaction. [5]If the nucleophile is not acidic enough, side reactions can occur.

  • Steric Hindrance: Significant steric bulk around the hydroxyl group or on the nucleophile can impede the reaction.

  • Solvent Dryness: The reaction is sensitive to water. Use anhydrous solvents to avoid quenching the reactive intermediates. [7]

Section 4: Purification and Analysis

Question: How can I effectively purify my L-Lysinol derivatives, especially when dealing with closely related side products?

Purification of L-Lysinol derivatives can be challenging due to their polarity and the potential for multiple charged states.

Purification Strategies:

MethodApplicationKey Considerations
Distillation For L-Lysinol itself and other relatively volatile, thermally stable derivatives.Often performed under vacuum to reduce the boiling point and prevent decomposition.
Crystallization For solid derivatives.Choice of solvent system is critical. A mixture of a polar solvent (e.g., methanol, ethanol) and a non-polar anti-solvent (e.g., diethyl ether, hexanes) is often effective.
Ion-Exchange Chromatography Separating compounds based on charge. [8][9][10]Useful for purifying L-Lysinol from uncharged impurities or for separating its differently protected forms. Elution is typically achieved by changing the pH or ionic strength of the mobile phase. [8]
Silica Gel Chromatography For less polar, protected derivatives.The choice of eluent is crucial. A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used. Adding a small amount of a basic modifier like triethylamine can help reduce tailing for amine-containing compounds.

Analytical Monitoring:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress. Staining with ninhydrin is useful for visualizing amine-containing compounds.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and purity. [11][12][13][14]Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile/water or methanol/water, often with additives like TFA or formic acid to improve peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirming the identity of the desired product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.

Section 5: Stability and Storage

Question: What are the best practices for storing L-Lysinol and its derivatives?

L-Lysinol, being an amino alcohol, is susceptible to degradation.

  • Storage Conditions: It should be stored in a cool, dry place, away from light and strong oxidizing agents. [15][16]For long-term storage, refrigeration (2-8°C) is recommended.

  • Hygroscopicity: L-Lysinol and its salts can be hygroscopic. [17]Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation.

By understanding the inherent reactivity of L-Lysinol and anticipating potential side reactions, researchers can design more robust experimental plans and effectively troubleshoot issues as they arise. This guide provides a foundation for this understanding, empowering you to unlock the full potential of this valuable chiral building block.

References

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.
  • European Union Reference Laboratory for Feed Additives. (2012). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • Hause, N. L., Selunitz, W. R., Stevens, M. A., & Sutor, W. L. (1959). U.S. Patent No. 2,894,026. Washington, DC: U.S.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Metkar, A. A., et al. (2014). Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols. Industrial & Engineering Chemistry Research, 53(19), 7959-7966.
  • Loba Chemie. (2024). L-LYSINE MONOHYDROCHLORIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • RCSI Repository. (n.d.). Poly(L-Lysine). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of L-Lysine and L-Arginine. Retrieved from [Link]

  • Swamy, K. C. K., & Kumar, N. S. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Su, J., et al. (2012). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Organic & Biomolecular Chemistry, 10(47), 9319-9324.
  • Baud, D., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), 56943.
  • Veeprho. (n.d.). Lysine Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Lysine. Retrieved from [Link]

  • Reddit. (2018). Mitsunobu reaction issues. Retrieved from [Link]

  • Lam, K. S., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161-165.
  • Khan, S. A., et al. (2023). RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension. Future Journal of Pharmaceutical Sciences, 9(1), 58.
  • Zhang, Y., et al. (2022). Highly Efficient Decarboxylation of L-Lysine to Cadaverine Catalyzed by RuO2 Encapsulated in FAU Zeolite.
  • Pawar, S. D., et al. (2014). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form.
  • Li, S., et al. (2013). L-Lysine-derived ionic liquids as chiral ligands of Zn(II) complexes used in ligand-exchange CE. Electrophoresis, 34(6), 846-853.
  • Wang, Y., et al. (2015). The l-lysine-assisted synthesis of a nano-ZSM-5 zeolite as a catalyst for oleic acid pyrolysis to BTX. New Journal of Chemistry, 39(11), 8566-8572.
  • Hause, N. L., et al. (1959). U.S. Patent No. 2,894,026. Washington, DC: U.S.
  • D'Hondt, M., et al. (2014). A comprehensive review of methods for determination of L-lysine with detailed description of biosensors. TrAC Trends in Analytical Chemistry, 53, 65-77.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • SynZeal. (n.d.). Lysine Impurities. Retrieved from [Link]

  • Tang, S., et al. (2024). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. Journal of the American Chemical Society.
  • Frontiers. (n.d.). Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic procedure used to obtain Nα-acylation lysine based derivatives. Retrieved from [Link]

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). L-lysine. Retrieved from [Link]

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Zurawick, J. J. (1999). Separation of L-lysine by Ion-exchange Chromatography. University of Tennessee, Knoxville.
  • U.S. Patent and Trademark Office. (1989). U.S.
  • National Institutes of Health. (n.d.). Pathways of Non-enzymatic Lysine Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Oxidation reactions of lysine. B) Derivatization of side‐chain.... Retrieved from [Link]

  • ResearchGate. (n.d.). The lysine building block was studied in three forms: (a) uncharged.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chiral CE of aromatic amino acids by ligand-exchange with zinc(II)-L-lysine complex. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of (2s)-2,6-Diaminohexan-1-Ol and storage recommendations

Welcome to the technical support center for (2s)-2,6-Diaminohexan-1-Ol, also known as L-Lysinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2s)-2,6-Diaminohexan-1-Ol, also known as L-Lysinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this chiral amino alcohol. By understanding its chemical behavior, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is (2s)-2,6-Diaminohexan-1-Ol and why is its stability important?

(2s)-2,6-Diaminohexan-1-Ol is a chiral amino alcohol, structurally similar to the essential amino acid L-lysine, with the carboxylic acid group reduced to a primary alcohol. This structural feature makes it a valuable building block in the synthesis of various pharmaceutical compounds and bioactive molecules.[1][2][3] Its stability is paramount because degradation can lead to the formation of impurities, which may alter its biological activity, affect experimental outcomes, and compromise the safety and efficacy of final products.

Q2: What are the primary factors that can affect the stability of (2s)-2,6-Diaminohexan-1-Ol?

Based on the behavior of analogous compounds like L-lysine and other amino alcohols, the primary factors influencing the stability of (2s)-2,6-Diaminohexan-1-Ol are expected to be:

  • Temperature: Elevated temperatures are known to accelerate degradation reactions in amino acids and amino alcohols.[4]

  • pH: The stability of L-lysine is significantly impacted by pH, with increased degradation rates observed in both acidic and alkaline conditions, particularly at higher temperatures.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of both the amino and alcohol functional groups.[5][6][7]

  • Light: Exposure to light, especially UV light, can potentially induce photodegradation.[8][9][10]

Q3: What is the recommended storage condition for (2s)-2,6-Diaminohexan-1-Ol?

For optimal stability, (2s)-2,6-Diaminohexan-1-Ol should be stored in a cool, dry, and dark place. Specifically, refrigeration at 2-8°C is recommended. It should be kept in a tightly sealed container to protect it from moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation.

Q4: What are the potential degradation pathways for (2s)-2,6-Diaminohexan-1-Ol?

While specific studies on (2s)-2,6-Diaminohexan-1-Ol are limited, we can infer potential degradation pathways from its structural similarity to L-lysine and general knowledge of amino alcohol chemistry:

  • Intramolecular Cyclization: L-lysine is known to undergo intramolecular cyclization to form lysine lactam, especially under thermal stress and in alkaline conditions.[4][11][12] Although (2s)-2,6-Diaminohexan-1-Ol lacks a carboxylic acid, the amino groups could potentially participate in other forms of cyclization or intermolecular reactions.

  • Oxidation: The primary alcohol group is susceptible to oxidation to form an aldehyde or a carboxylic acid. The amino groups can also be oxidized.[5][6][7][13] Oxidation can be promoted by the presence of oxygen, metal ions, and light.[8][9]

  • Reactions with Impurities: Trace impurities, such as residual solvents or catalysts from synthesis, could potentially react with the molecule over time.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with (2s)-2,6-Diaminohexan-1-Ol.

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. 1. Impurities in the starting material. 2. On-column degradation. 3. Contamination of the solvent or mobile phase.1. Verify the purity of the (2s)-2,6-Diaminohexan-1-Ol lot using the Certificate of Analysis (CoA). 2. If possible, re-purify the compound. 3. Optimize chromatographic conditions (e.g., pH of the mobile phase, column temperature) to minimize on-column degradation. 4. Use high-purity solvents and freshly prepared mobile phases.
Loss of potency or inconsistent results over time with stored solutions. 1. Degradation of (2s)-2,6-Diaminohexan-1-Ol in solution. 2. Evaporation of the solvent.1. Prepare fresh solutions for each experiment. 2. If solutions must be stored, store them at 2-8°C for a limited time. Perform a stability study to determine the acceptable storage duration for your specific solvent and concentration. 3. Use tightly sealed vials to prevent solvent evaporation.
Discoloration of the solid material or solutions. 1. Oxidation of the compound. 2. Reaction with impurities or contaminants.1. Store the solid material under an inert atmosphere (argon or nitrogen). 2. Protect solutions from light by using amber vials or covering them with aluminum foil. 3. Ensure all glassware and solvents are free of contaminants.
Formation of precipitates in solution. 1. Poor solubility in the chosen solvent. 2. Degradation products precipitating out of solution. 3. pH-dependent solubility changes.1. Verify the solubility of (2s)-2,6-Diaminohexan-1-Ol in your solvent system. 2. Consider using a different solvent or a co-solvent system. 3. Adjust the pH of the solution to improve solubility; however, be mindful of the potential for pH-dependent degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for (2s)-2,6-Diaminohexan-1-Ol

This protocol describes a general approach for developing a stability-indicating HPLC method. The conditions are based on methods used for L-lysine and may require optimization for (2s)-2,6-Diaminohexan-1-Ol.[14][15][16][17]

Objective: To separate the intact (2s)-2,6-Diaminohexan-1-Ol from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • (2s)-2,6-Diaminohexan-1-Ol reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer (e.g., potassium dihydrogen phosphate)

  • Ion-pairing reagent (optional, e.g., 1-heptanesulfonic acid sodium salt)

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment and forced degradation studies

  • Hydrogen peroxide (30%) for forced degradation

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH adjusted to 2.5-7.0) with or without an ion-pairing reagent.

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 200-215 nm (as amino alcohols have low UV absorbance)

Procedure:

  • Standard Preparation: Prepare a stock solution of (2s)-2,6-Diaminohexan-1-Ol in the mobile phase or a suitable solvent.

  • Method Development: Inject the standard solution and optimize the mobile phase composition, pH, and gradient to achieve a sharp, symmetrical peak for the parent compound.

  • Forced Degradation Studies: To generate potential degradation products and validate the stability-indicating nature of the method, subject the (2s)-2,6-Diaminohexan-1-Ol to stress conditions (see Protocol 2).

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Protocol 2: Forced Degradation Study of (2s)-2,6-Diaminohexan-1-Ol

This protocol outlines the conditions for forced degradation studies to identify potential degradation pathways and products.[4][18][19]

Objective: To intentionally degrade (2s)-2,6-Diaminohexan-1-Ol to generate its potential degradation products for analytical method validation and stability assessment.

Procedure:

  • Acid Hydrolysis: Dissolve (2s)-2,6-Diaminohexan-1-Ol in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve (2s)-2,6-Diaminohexan-1-Ol in 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve (2s)-2,6-Diaminohexan-1-Ol in a solution of 3-30% hydrogen peroxide and keep at room temperature for a specified period.

  • Thermal Degradation (Solid State): Store the solid powder of (2s)-2,6-Diaminohexan-1-Ol in an oven at a high temperature (e.g., 70°C) for a specified period.

  • Thermal Degradation (Solution): Heat a solution of (2s)-2,6-Diaminohexan-1-Ol at a high temperature (e.g., 70°C) for a specified period.

  • Photodegradation: Expose a solution of (2s)-2,6-Diaminohexan-1-Ol to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be kept in the dark.

Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method (Protocol 1). If necessary, use LC-MS and NMR to identify the structure of the major degradation products.

Visualizations

Potential Degradation Pathways

DegradationPathways cluster_oxidation Oxidation cluster_cyclization Intramolecular Cyclization cluster_photodegradation Photodegradation Lysinol (2s)-2,6-Diaminohexan-1-Ol Aldehyde Aldehyde Intermediate Lysinol->Aldehyde [O] CyclicProduct Cyclic Ether/Amine Lysinol->CyclicProduct Heat/pH PhotoProducts Various Photoproducts Lysinol->PhotoProducts Light (UV) Acid Carboxylic Acid Derivative Aldehyde->Acid [O]

Caption: Potential degradation pathways for (2s)-2,6-Diaminohexan-1-Ol.

Experimental Workflow for Stability Assessment

StabilityWorkflow start Start: (2s)-2,6-Diaminohexan-1-Ol Sample stress Forced Degradation (Heat, pH, Light, Oxidant) start->stress hplc Stability-Indicating HPLC Method Development start->hplc analysis Analysis of Stressed Samples (HPLC, LC-MS, NMR) stress->analysis hplc->analysis identification Identification of Degradation Products analysis->identification recommendation Establish Storage Conditions & Shelf-Life identification->recommendation

Caption: Workflow for assessing the stability of (2s)-2,6-Diaminohexan-1-Ol.

References

  • Ruangsuriya, J., et al. (2025). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC Advances.
  • Shaikh, S. M. R., et al. (2011). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(4), 423–428.
  • Remucal, C. K., & McNeill, K. (2011). Photosensitized amino acid degradation in the presence of riboflavin and its derivatives. Environmental Science & Technology, 45(12), 5254–5261.
  • Linetsky, M., & Le, T. D. (2009). Mechanism of Lysine Oxidation in Human Lens Crystallins during Aging and in Diabetes. Journal of Biological Chemistry, 284(21), 14231–14241.
  • Remucal, C. K., & McNeill, K. (2011). Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. Environmental Science & Technology, 45(12), 5254-5261.
  • Fisher, J., & Mallette, M. F. (1961). The oxidation of lysine and oxalysine by Mytilus edulis: Identification of the products formed in the presence and the absence of catalase. The Biochemical Journal, 81(1), 135–141.
  • Geng, J., et al. (2023). The oxidation mechanism of lysine. (A), (B), and (C) are the early, mediate, and termination reactions of protein oxidation, respectively. OH∙: hydroxyl radical; OOH∙: peroxyl radical.
  • Ruangsuriya, J., et al. (2025). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC Publishing.
  • Sharma, K., et al. (2015). OXIDATION OF LYSINE BY CHROMIUM (VI) IN ACID PERCHLORATE MEDIUM : A KINETIC STUDY. International Journal of Chemical Sciences, 13(2), 641-650.
  • da Silva, M. A., et al. (2020). Effect of l-methionine and l-lysine combined with OSA-modified starch on physical properties and oxidative stability of linseed oil powders.
  • Das, M., et al. (2024). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. Journal of the American Chemical Society.
  • Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34–41.
  • Murthy, T. N., et al. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. Rasayan Journal of Chemistry, 10(4), 1234-1241.
  • Kavarana, M. J., et al. (1984). [Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin]. Bioorganicheskaia khimiia, 10(2), 188–197.
  • Trisrivirat, D., et al. (2021). Reaction scheme of l-lysine oxidative deamination (oxidase) and...
  • Bhandare, P., et al. (2010). Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Journal of Chemical and Pharmaceutical Research, 2(5), 580-586.
  • Pereira, A. S., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules, 26(16), 4995.
  • Liu, Y., et al. (2013). Structure confirmation spectra of the main degradation product: (A) 1H...
  • Liu, Y., et al. (2013). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Journal of Pharmaceutical and Biomedical Analysis, 85, 123–129.
  • Saffoon, N., et al. (2018). Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs. Pharmaceutical Research, 35(8), 160.
  • Lestari, D. A., et al. (2021). Effects of l‐lysine/l‐arginine on the emulsion stability, textural, rheological and microstructural characteristics of chicken sausages.
  • Mosqueira, F. G., et al. (2007). Internal cyclization of lysine.
  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 836688.
  • Ruangsuriya, J., et al. (2025). The lysine degradation pathway analyzed with H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds.
  • De Meulenaer, B., & De Paepe, D. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access.
  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • Dappen, M. S., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • Wikipedia. Post-translational modification. [Link]

  • CD Formulation. L-Lysine. [Link]

  • Patel, K. S., et al. (2023). RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension. Scientific Reports, 13(1), 11139.
  • Hu, H., et al. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
  • Li, J., et al. (2019). Light-induced lysine-selective peptide labeling and cyclization.
  • Park, S. J., et al. (2015). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Biotechnology and Bioengineering, 112(1), 133–141.
  • PharmaCompass. L-Lysine Excipient. [Link]

  • Stoimenova, T. B., et al. (2017). Chromatograms obtained from forced degradation studies performed on Lisinopril tablets, during a time period of 24 hours.
  • Borsook, H., et al. (1948). The degradation of L-lysine in guinea pig liver homogenate: formation of alpha-aminoadipic acid. CaltechAUTHORS.
  • PubChem. 6-Amino-1-hexanol. [Link]

  • Idham, Z., et al. (2012). Degradation kinetics and color stability of spray-dried encapsulated anthocyanins from Hibiscus sabdariffa L. Journal of Food Process Engineering, 35(4), 522-542.
  • Chakma, S., & Veawab, A. (2010). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Industrial & Engineering Chemistry Research, 49(1), 2-8.

Sources

Optimization

Technical Support Center: Purification of Crude L-Lysinol

Welcome to the technical support center for L-Lysinol purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity L-Lysinol from...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-Lysinol purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity L-Lysinol from crude reaction mixtures. Drawing from established biochemical and organic chemistry principles, this document provides practical, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude L-Lysinol and where do they originate?

The impurity profile of crude L-Lysinol is intrinsically linked to its synthesis, which typically involves the reduction of L-lysine or its esters. Understanding the source of these impurities is the first step in designing an effective purification strategy.

Impurity TypeCommon ExamplesLikely OriginRecommended Primary Removal Method
Starting Materials Unreacted L-Lysine, L-Lysine HClIncomplete reduction of the L-lysine carboxyl group.Ion-Exchange Chromatography, Recrystallization
Reagent-Related Borate salts, residual solvents (e.g., THF, Dioxane)Byproducts from reducing agents like NaBH₄ or LiAlH₄; synthesis and workup solvents.Aqueous Workup/Extraction, Recrystallization, Vacuum Drying
Side-Products D-Lysinol, over-reduction productsRacemization of the starting L-lysine under harsh conditions; non-selective reduction.Chiral HPLC (analytical), Diastereomeric Salt Recrystallization
Degradation Products L-Lysine Lactam, other cyclized speciesIntramolecular cyclization, often promoted by heat or basic conditions during synthesis or workup.[1][2]Column Chromatography, Recrystallization
Inorganic Salts NaCl, KCl, Na₂SO₄Introduced during reaction quenching, pH adjustments, or extractive workup procedures.[3]Recrystallization, Ion-Exchange Chromatography, Extraction
Q2: I've just finished my synthesis. What's the first step to assess the purity of my crude L-Lysinol?

Before attempting any purification, a preliminary analysis is crucial to identify the major impurities and estimate their levels.

  • Visual Inspection: Is your crude product a solid, a waxy semisolid, or an oil? An oil or gum often suggests the presence of residual solvents or hygroscopic salt impurities.

  • Solubility Tests: Check the solubility of a small sample in various solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane). L-Lysinol is a polar molecule and should be soluble in polar solvents. Insolubles may indicate inorganic salts.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive way to visualize the number of components. Use a polar solvent system, such as Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 80:18:2), and a suitable stain like ninhydrin (for primary amines) or permanganate.

  • Spectroscopic Analysis: A proton NMR (¹H NMR) spectrum of the crude material is invaluable. It can confirm the presence of L-Lysinol and reveal residual solvents, unreacted starting materials, and major organic byproducts.

Q3: My crude L-Lysinol is a sticky oil, not a solid. What does this indicate and how should I proceed?

This is a common issue. An oily or gummy consistency typically points to two main culprits:

  • Hygroscopic Impurities: Inorganic salts are often hygroscopic and can trap water and solvents, preventing your product from solidifying.

  • Residual Solvents: High-boiling point solvents used in the reaction or workup (like DMSO or DMF) can be difficult to remove.

Recommended Workflow:

  • Dissolve and Filter: Dissolve the crude oil in a minimal amount of a highly polar solvent like methanol. Inorganic salts are often insoluble in alcohols and can be removed by filtration.

  • Solvent Removal: Concentrate the filtrate under high vacuum, possibly with gentle heating, to remove the methanol and any other volatile solvents.

  • Attempt Crystallization: Try to crystallize the resulting residue using an appropriate solvent/anti-solvent system (see Recrystallization Troubleshooting). If it still fails to solidify, column chromatography is your next best step.

Troubleshooting Purification Protocols

This section provides detailed troubleshooting for common purification techniques.

Recrystallization Issues

Recrystallization is often the most efficient method for purifying multi-gram quantities of L-Lysinol, provided the crude material is substantially pure (>80-90%).

Q: My L-Lysinol won't crystallize from any solvent I try. What should I do?

Causality: Crystallization requires a supersaturated solution of your compound with impurities remaining either fully dissolved or completely insoluble. If crystallization fails, it's likely due to an inappropriate solvent choice or the presence of "oiling out" impurities that inhibit lattice formation.

Solutions:

  • Solvent System Selection: L-Lysinol is highly polar. A good starting point is to dissolve it in a minimal amount of a hot polar solvent (like ethanol, methanol, or isopropanol) and then slowly add a less polar anti-solvent (like ethyl acetate, THF, or acetonitrile) until turbidity persists. Cool slowly.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure L-Lysinol, add a single tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.

  • Purity Check: If none of the above work, your crude material is likely too impure for crystallization. Pre-purification by column chromatography is necessary.

Experimental Protocol: Antisolvent Recrystallization of L-Lysinol

  • Place the crude L-Lysinol solid/oil in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Heat the flask to 50-60°C and add hot ethanol dropwise while stirring until the solid is completely dissolved. Use the absolute minimum amount of solvent necessary.

  • While still hot and stirring, slowly add ethyl acetate dropwise until the solution becomes faintly and persistently cloudy.

  • Add 1-2 drops of hot ethanol to redissolve the solids and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum.

Column Chromatography Guide

When recrystallization is ineffective, column chromatography is the most powerful tool for purification. For a basic compound like L-Lysinol, ion-exchange is often superior to standard silica gel.

Q: My L-Lysinol is streaking badly on my silica gel column, and the purity of the collected fractions is poor. How can I improve this?

Causality: The two basic amino groups on L-Lysinol interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible binding and significant tailing or "streaking" of the compound down the column, resulting in poor separation.

Solutions:

  • Basify the Mobile Phase: Add a small amount of a volatile base to your eluent to deprotonate the silica and compete for binding sites. A common choice is 0.5-2% ammonium hydroxide or triethylamine in a methanol/dichloromethane mobile phase.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a better choice for purifying basic compounds than silica.

    • Ion-Exchange Resin: This is the preferred method for separating highly basic compounds from neutral or less basic impurities.[4][5][6]

Q: I'm using a cation-exchange column, but I'm struggling to elute my L-Lysinol. What's wrong?

Causality: Strong cation-exchange resins have negatively charged groups (e.g., sulfonate, -SO₃⁻) that bind positively charged molecules like protonated L-Lysinol very tightly. Elution requires either a high concentration of competing cations or an increase in pH to neutralize the charge on the L-Lysinol.

Solutions:

  • Increase Eluent Ionic Strength: Use a gradient of increasing salt concentration (e.g., 0.1 M to 2.0 M NaCl or KCl) to compete with your compound for binding to the resin.

  • Increase Eluent pH: Use a gradient of increasing pH (e.g., with ammonium hydroxide or sodium hydroxide). As the pH rises above the pKa of the amino groups (~9 and ~10.5), L-Lysinol will become neutral and elute from the column. A gradient from pH 7 to pH 11 is a good starting point.

Experimental Protocol: Purification by Strong Cation-Exchange Chromatography

  • Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50WX8) in water, then pack it into a column. Wash the column sequentially with 1 M NaOH, deionized water (until neutral), 1 M HCl, and finally deionized water (until neutral). This ensures the resin is in the H⁺ form and clean.

  • Loading: Dissolve the crude L-Lysinol in deionized water and adjust the pH to ~5-6 with dilute HCl. At this pH, L-Lysinol will be doubly protonated (L-Lysinol-H₂²⁺) and will bind strongly. Apply this solution to the top of the column and allow it to flow through.

  • Washing: Wash the column with several column volumes of deionized water to remove any unbound neutral or anionic impurities.

  • Elution: Elute the bound L-Lysinol using a stepwise or linear gradient of aqueous ammonium hydroxide (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M). Collect fractions.

  • Analysis: Analyze the collected fractions by TLC (ninhydrin stain) or HPLC to identify those containing pure L-Lysinol.

  • Isolation: Combine the pure fractions and remove the water and ammonia under reduced pressure (rotary evaporation) to yield the pure L-Lysinol free base.

Visualized Workflows and Mechanisms

General Purification Strategy

The following diagram outlines a typical decision-making workflow for purifying crude L-Lysinol.

Purification_Workflow cluster_start Start: Analysis cluster_main_path Purification Path cluster_column_options Chromatography Options cluster_end Finish: Validation Start Crude L-Lysinol (from reaction workup) Analysis Preliminary Analysis (TLC, NMR, Solubility) Start->Analysis Is_Solid Is crude >80% pure and solidifiable? Analysis->Is_Solid Recrystallize Recrystallization (e.g., EtOH/EtOAc) Is_Solid->Recrystallize Yes Is_Oil Is crude an oil or highly impure? Is_Solid->Is_Oil No Purity_Check Final Purity & Identity Check (HPLC, NMR, MS) Recrystallize->Purity_Check Column Column Chromatography Is_Oil->Column Yes IEX Ion-Exchange (Preferred) (Cation Exchange) Column->IEX Best Practice Silica Modified Silica Gel (NH₃ or Et₃N in eluent) Column->Silica Alternative IEX->Purity_Check Silica->Purity_Check Pure_Product Pure L-Lysinol Purity_Check->Pure_Product

Caption: Decision workflow for L-Lysinol purification.

Mechanism of Cation-Exchange Chromatography

This diagram illustrates how cation-exchange chromatography separates positively charged L-Lysinol from neutral impurities.

IEX_Mechanism cluster_column Cation-Exchange Column (Resin-SO₃⁻ H⁺) Resin1 SO₃⁻ Resin2 SO₃⁻ Resin3 SO₃⁻ Lysinol_Free L-Lysinol (Neutral) Resin3->Lysinol_Free Releases Resin4 SO₃⁻ Lysinol_H2 L-Lysinol-H₂²⁺ Lysinol_H2->Resin2 Binds Neutral_Imp Neutral Impurity Washed_Out Washes Out Neutral_Imp->Washed_Out Does not bind NH4 NH₄⁺ NH4->Resin3 Displaces

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for Reactions with L-Lysinol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Lysinol. This guide is designed to provide expert insights and practical troubleshooting advice for c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Lysinol. This guide is designed to provide expert insights and practical troubleshooting advice for common catalytic reactions involving this versatile chiral building block. L-Lysinol's bifunctional nature, possessing both a primary amine and a primary alcohol, presents unique opportunities and challenges in synthetic chemistry. This resource aims to equip you with the knowledge to navigate these complexities, optimize your reaction outcomes, and efficiently troubleshoot any issues that may arise.

Section 1: General Considerations for Catalyst Selection

Before delving into specific reaction types, it's crucial to understand the fundamental principles guiding catalyst selection for L-Lysinol. The choice between a homogeneous and a heterogeneous catalyst is a primary consideration, each offering distinct advantages and disadvantages.

Q1: Should I choose a homogeneous or heterogeneous catalyst for my reaction with L-Lysinol?

A1: The decision between a homogeneous and heterogeneous catalyst depends on several factors, including the desired reaction, scalability, and purification requirements.

  • Homogeneous catalysts are in the same phase as the reactants, typically a liquid phase.[1][2] This often leads to higher activity and selectivity due to well-defined active sites.[3] However, the catalyst can be difficult to separate from the reaction mixture, which can be a significant drawback, especially in pharmaceutical applications where product purity is paramount.[3]

  • Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase.[1][2] Their primary advantage is the ease of separation from the product, simplifying purification and allowing for catalyst recycling.[3] This makes them highly suitable for industrial processes. However, they may exhibit lower activity or selectivity compared to their homogeneous counterparts due to mass transfer limitations and a less uniform distribution of active sites.[3]

Decision-Making Workflow for Catalyst Type Selection

G start Reaction with L-Lysinol q1 Is ease of catalyst separation and recycling a primary concern? start->q1 het Consider a Heterogeneous Catalyst (e.g., supported metals like Ru/C, Au/Al2O3) q1->het Yes q2 Is achieving the highest possible selectivity and activity critical? q1->q2 No hom Consider a Homogeneous Catalyst (e.g., organocatalysts, metal complexes) q3 Can the product be easily separated from the catalyst (e.g., by distillation or crystallization)? hom->q3 q2->het No q2->hom Yes q3->het No, consider heterogeneous options q3->hom Yes

Caption: A workflow to guide the initial choice between homogeneous and heterogeneous catalysts.

Section 2: Troubleshooting N-Alkylation Reactions

N-alkylation of L-Lysinol is a common transformation to introduce various functional groups. However, achieving high selectivity and yield can be challenging.

Q2: My N-alkylation of L-Lysinol is giving low yields. What are the likely causes and how can I improve it?

A2: Low yields in N-alkylation reactions with L-Lysinol can stem from several factors. A systematic approach to troubleshooting is essential.

1. Catalyst Activity and Selection:

  • Inappropriate Catalyst: The choice of catalyst is critical. For reductive amination, which is a common method for N-alkylation, nickel-based catalysts like Ni/SiO2 and Ni/Al2O3 are often effective.[4] Rhodium-indium bimetallic catalysts (Rh-In/C) have also shown high activity for the amination of alcohols.[4]

  • Catalyst Deactivation: The amino groups in L-Lysinol can strongly adsorb onto the catalyst surface, leading to active site blocking and deactivation, a known issue with platinum and palladium catalysts.[5][6] Consider using gold-based catalysts, which have shown more resistance to deactivation by amino groups.[5][6]

2. Reaction Conditions:

  • Temperature and Pressure: These parameters significantly influence reaction rates. For reductive amination over Ni/SiO2, optimizing the reaction temperature and the molar ratio of substrates to hydrogen and ammonia is crucial.[4]

  • pH Control: The pH of the reaction medium can affect the nucleophilicity of the amine and the stability of the reactants. For some N-terminal modifications, pH control is a straightforward approach.[7]

3. Side Reactions:

  • Over-alkylation: The primary amine of L-Lysinol can undergo multiple alkylations. To minimize this, use a stoichiometric amount of the alkylating agent or a large excess of L-Lysinol.

  • O-Alkylation: The primary alcohol of L-Lysinol can also be alkylated, although this is generally less favorable than N-alkylation under many conditions.

Experimental Protocol: Optimizing Reductive Amination of L-Lysinol

  • Catalyst Screening: Screen a panel of catalysts (e.g., Ni/Al2O3, Ru/C, Rh-In/C) at a fixed catalyst loading (e.g., 5 mol%).

  • Solvent Selection: Evaluate a range of solvents (e.g., methanol, ethanol, THF, water).

  • Temperature Optimization: Conduct the reaction at various temperatures (e.g., 50°C, 80°C, 100°C).

  • Pressure Optimization: If using hydrogen, optimize the pressure (e.g., 1 atm, 5 atm, 10 atm).

  • Stoichiometry Control: Vary the molar ratio of L-Lysinol to the alkylating agent.

Q3: I am observing significant amounts of the dialkylated product in my N-alkylation reaction. How can I improve selectivity for the mono-alkylated product?

A3: Achieving mono-alkylation selectivity is a common challenge due to the reactivity of the initially formed secondary amine. Here are some strategies to enhance selectivity:

  • Control Stoichiometry: Use a significant excess of L-Lysinol relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine of L-Lysinol.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration, thereby reducing the rate of the second alkylation.

  • Use of Bulky Alkylating Agents: If the structure of your target molecule allows, using a sterically hindered alkylating agent can disfavor the second alkylation on the more crowded secondary amine.

  • Employ Protecting Groups: Temporarily protecting the hydroxyl group of L-Lysinol can sometimes influence the steric environment around the amino group, potentially improving selectivity.

Section 3: Acylation Reaction Guidance

Acylation of the amino group in L-Lysinol is a fundamental transformation. Ensuring chemoselectivity and avoiding side reactions are key to success.

Q4: My N-acylation of L-Lysinol is sluggish and incomplete. What can I do to drive the reaction to completion?

A4: Incomplete acylation can be due to insufficient reactivity of the acylating agent, poor reaction conditions, or catalyst issues.

  • Acylating Agent Reactivity: For less reactive acylating agents, consider using an activating agent such as a carbodiimide (e.g., DCC, EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

  • Catalyst Choice: While many acylations proceed without a catalyst, a base catalyst like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the acid byproduct and drive the reaction forward. For more challenging acylations, 4-dimethylaminopyridine (DMAP) can be a highly effective catalyst.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are commonly used.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate, but be mindful of potential side reactions at elevated temperatures.

Q5: I am concerned about potential O-acylation as a side reaction. How can I ensure N-selectivity?

A5: While the amino group is generally more nucleophilic than the hydroxyl group, O-acylation can occur, especially with highly reactive acylating agents or under forcing conditions.

  • Reaction Conditions: Running the reaction at lower temperatures (e.g., 0°C to room temperature) generally favors N-acylation.

  • pH Control: In aqueous media, controlling the pH can be used to selectively protonate the amino group, modulating its nucleophilicity relative to the hydroxyl group.

  • Protecting Groups: The most robust method to ensure N-selectivity is to protect the hydroxyl group prior to acylation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.

Summary of Common Catalysts for L-Lysinol Reactions

Reaction TypeCatalyst TypeExamplesKey Considerations
N-Alkylation HeterogeneousNi/SiO₂, Ni/Al₂O₃, Ru/C[4]Good for scalability and catalyst recovery.
HeterogeneousRh-In/C[4]Bimetallic catalyst with potentially higher activity.
HeterogeneousAu/Al₂O₃, Au/MgO[5][6]Resistant to deactivation by amino groups.
N-Acylation Homogeneous (Base)Triethylamine, DIPEA, DMAPUsed to neutralize acid byproducts and accelerate the reaction.
Oxidation HeterogeneousAu-based catalysts[5][6]Can be used for the selective oxidation of the alcohol moiety.
Cyclization Homogeneous (Acid)Strong acidsCan catalyze intramolecular cyclization.
BiocatalystDioxygenases, Decarboxylases[8][9]High stereoselectivity for specific transformations.

Section 4: Troubleshooting Cyclization and Other Reactions

L-Lysinol can serve as a precursor for various cyclic structures, and its hydroxyl group can be oxidized.

Q6: I am attempting an intramolecular cyclization of an L-Lysinol derivative, but the reaction is not proceeding as expected. What are some common pitfalls?

A6: Intramolecular cyclization reactions are highly dependent on the substrate, reaction conditions, and the catalyst used.

  • Ring Strain: The desired ring size plays a crucial role. The formation of 5- and 6-membered rings is generally favored. If you are targeting a different ring size, the reaction may be thermodynamically or kinetically disfavored.

  • Conformational Effects: The conformation of the acyclic precursor can either facilitate or hinder the cyclization. The use of specific solvents or additives can sometimes influence the precursor's conformation.

  • Catalyst Choice: Acid or base catalysis is often employed to promote cyclization. For instance, the cyclization of lysine to α-amino-ε-caprolactam can be catalyzed by acid sites on a zeolite catalyst.[10] The choice of acid or base and its strength can be critical.

  • Competing Intermolecular Reactions: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization. Running the reaction under high dilution conditions can favor the intramolecular pathway.

Q7: I am trying to selectively oxidize the primary alcohol of L-Lysinol, but I am observing deamination and other side products. How can I improve the selectivity?

A7: The selective oxidation of the alcohol in the presence of a primary amine is a significant challenge. The amino group can coordinate to the metal catalyst, leading to catalyst inhibition or undesired side reactions like deamination.[5][6]

  • Catalyst Selection: Gold-based heterogeneous catalysts have shown promise for the selective oxidation of amino alcohols, exhibiting greater resistance to poisoning by the amino group compared to Pt or Pd catalysts.[5][6]

  • Reaction Conditions: The reaction is often performed in water under basic conditions (e.g., using NaOH) with oxygen as the oxidant.[5][6] Optimization of the base concentration and oxygen pressure is crucial for maximizing selectivity.

  • Amine Protection: A reliable strategy to prevent side reactions involving the amine is to protect it with a suitable protecting group (e.g., Boc, Cbz) before carrying out the oxidation. The protecting group can then be removed in a subsequent step.

Logical Flow for Troubleshooting Oxidation Reactions

G start Low Selectivity in L-Lysinol Oxidation q1 Is the amino group protected? start->q1 protect Protect the amino group (e.g., with Boc or Cbz) q1->protect No unprotected Consider catalyst and condition optimization for the unprotected substrate q1->unprotected Yes result Improved Selectivity protect->result catalyst Screen Au-based catalysts (e.g., Au/Al2O3, Au/TiO2) unprotected->catalyst conditions Optimize reaction conditions: - Base concentration (e.g., NaOH) - Oxygen pressure - Temperature catalyst->conditions conditions->result

Caption: A decision tree for troubleshooting low selectivity in the oxidation of L-Lysinol.

Section 5: Product Purification FAQs

Q8: What are the best practices for purifying L-Lysinol derivatives?

A8: The purification strategy will depend on the properties of your product and the impurities present.

  • Chromatography:

    • Silica Gel Chromatography: This is a standard technique for many organic compounds. The polarity of the eluent can be adjusted to achieve separation.

    • Ion-Exchange Chromatography: Given the basic nature of the amino group, cation-exchange chromatography can be a very effective purification method, particularly for removing non-basic impurities.[11]

  • Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity, especially on a larger scale.

  • Distillation: For volatile, thermally stable liquid products, distillation under reduced pressure can be a viable option.

Q9: I am having trouble removing the homogeneous catalyst from my reaction mixture. What are my options?

A9: Removing a soluble catalyst can be challenging.

  • Extraction: If the catalyst has different solubility properties than your product (e.g., in an aqueous/organic system), liquid-liquid extraction can be used.

  • Precipitation: It may be possible to precipitate the catalyst by adding an anti-solvent.

  • Scavenger Resins: There are various functionalized resins (scavenger resins) designed to bind and remove specific types of catalysts (e.g., metal scavengers).

We hope this technical support guide proves to be a valuable resource in your research endeavors with L-Lysinol. Should you have further questions or require more specific guidance, please do not hesitate to contact our application support team.

References

  • β-Amino Alcohol Organocatalysts for Asymmetric Additions. (2018). ResearchGate. [Link]

  • Liu, K., Shao, B., Zheng, B., & Zong, B. (2023). Catalytic Production of Functional Monomers from Lysine and Their Application in High-Valued Polymers. Catalysts, 13(1), 56. [Link]

  • Villa, A., Campisi, S., Schiavoni, M., & Prati, L. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Materials, 6(7), 2777-2788. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2022). MDPI. [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2013). ResearchGate. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC. [Link]

  • L-Lysine Monohydrochloride Side Effects. (2015). Newseed Chemical Co., Limited. [Link]

  • Clark, J. (n.d.). types of catalysis. Chemguide. [Link]

  • Condition optimization of N-terminal alkylation a,b, f. (n.d.). ResearchGate. [Link]

  • Homogeneous and heterogeneous catalysis | Chemical Kinetics Class Notes. (n.d.). Fiveable. [Link]

  • What are the side effects of L-Lysine hydrochloride? (2024). Patsnap Synapse. [Link]

  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. (2018). NIH. [Link]

  • Highly Efficient Decarboxylation of L-Lysine to Cadaverine Catalyzed by RuO 2 Encapsulated in FAU Zeolite. (2022). MDPI. [Link]

  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. (2018). JoVE. [Link]

  • Homogeneous & Heterogeneous Catalysts. (n.d.). Save My Exams. [Link]

  • L-Lysine Side Effects: Common, Severe, Long Term. (n.d.). Drugs.com. [Link]

  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. (2018). JoVE. [Link]

  • L Lysine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]

  • Homogeneous catalyst vs. Heterogeneous catalyst by Chemistry : The Mystery of Molecules. (2021, December 27). YouTube. [Link]

  • 3.8: Day 25- Homogeneous and Heterogeneous Catalysis. (2023, August 3). Chemistry LibreTexts. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2022). PMC. [Link]

  • Reaction scheme of l-lysine oxidative deamination (oxidase) and... (n.d.). ResearchGate. [Link]

  • Hause, N. L., Selunitz, W. R., Stevens, M. A., & Sutor, W. L. (1959). U.S. Patent No. 2,894,026. Washington, DC: U.S.
  • Pathways of Non-enzymatic Lysine Acylation. (2018). PMC. [Link]

  • Inactivation of L-lysine decarboxylase by L-lysine bromomethyl ketone. (1971). PubMed. [Link]

  • Radical acylation of L-lysine derivatives and L-lysine-containing peptides by peroxynitrite-treated diacetyl and methylglyoxal. (2011). ResearchGate. [Link]

  • Purification and properties of L-lysine-alpha-ketoglutarate reductase from human placenta. (1975). PubMed. [Link]

  • Lysine Uses, Side Effects & Warnings. (n.d.). Drugs.com. [Link]

  • Process for purifying lysine. (1962).
  • Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. (2018). ACS Omega, 3(11), 15835-15843. [Link]

  • Purification and characterization of poly-ε-lysine from Streptomyces noursei NRRL 5126. (n.d.). Semantic Scholar. [Link]

  • Internal cyclization of lysine. (n.d.). ResearchGate. [Link]

  • Lysine. (n.d.). Wikipedia. [Link]

  • Poly(L-Lysine). (n.d.). RCSI Repository. [Link]

  • L-Lysine. (2021, October 18). American Chemical Society. [Link]

  • Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. (2020). MDPI. [Link]

  • (A) Specific activities for L-lysine hydroxylation catalyzed by... (n.d.). ResearchGate. [Link]

  • Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function. (2020). Frontiers in Chemistry, 8, 541. [Link]

  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. (2014). PubMed. [Link]

  • Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. (2019). ACS Publications. [Link]

  • Catalytic Production of Functional Monomers from Lysine and Their Application in High-Valued Polymers. (2022). ResearchGate. [Link]

  • Post-translational modification. (n.d.). Wikipedia. [Link]

  • Smart Poly(imidazoyl-l-lysine): Synthesis and Reversible Helix-to-Coil Transition at Neutral pH. (2019). Polymers, 11(12), 2056. [Link]

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Optimization

Technical Support Center: Monitoring Reactions of (2S)-2,6-Diaminohexan-1-Ol (L-Lysinol)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2S)-2,6-Diaminohexan-1-Ol, also known as L-Lysinol. This guide is designed to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2S)-2,6-Diaminohexan-1-Ol, also known as L-Lysinol. This guide is designed to provide in-depth technical assistance for monitoring the progress of chemical reactions involving this versatile chiral building block. L-Lysinol's structure, possessing two primary amines with different steric environments and a primary alcohol, presents unique opportunities and challenges in synthetic chemistry. This resource offers practical, field-proven insights to help you navigate your experiments successfully.

Introduction to Reaction Monitoring of L-Lysinol

(2S)-2,6-Diaminohexan-1-Ol is a valuable starting material in the synthesis of a variety of compounds, including peptidomimetics, chiral ligands, and enzyme inhibitors.[1] The presence of multiple nucleophilic sites (the α-amino, ε-amino, and hydroxyl groups) necessitates careful control and monitoring of reactions to ensure selective transformation and high yields. Effective reaction monitoring is crucial for determining reaction endpoints, identifying the formation of intermediates and byproducts, and optimizing reaction conditions.

This guide will cover common analytical techniques for monitoring L-Lysinol reactions, provide troubleshooting advice for frequently encountered issues, and offer detailed protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving (2S)-2,6-Diaminohexan-1-Ol that require careful monitoring?

A1: Due to its trifunctional nature, L-Lysinol is often used in reactions where chemoselectivity is key. The most common transformations that demand rigorous monitoring include:

  • Selective N-acylation/amidation: Differentiating between the more reactive ε-amino group and the sterically hindered α-amino group.

  • Peptide coupling: Forming amide bonds at either the α- or ε-amino position.[2][3]

  • Reductive amination: Reacting one or both amino groups with carbonyl compounds to form new secondary or tertiary amines.[4][5]

  • Imine formation (Schiff bases): Condensation of the amino groups with aldehydes or ketones.[6]

  • O-alkylation/acylation: Modification of the primary hydroxyl group.

Q2: Which analytical techniques are best suited for monitoring the progress of L-Lysinol reactions?

A2: The choice of analytical technique depends on the specific reaction, the properties of the reactants and products, and the available instrumentation. The most commonly employed and effective methods are:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It is particularly useful for visualizing the consumption of starting material and the appearance of new spots corresponding to products and byproducts.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for quantitative analysis. It provides information on the molecular weight of reactants, products, and impurities, which is invaluable for identifying components in the reaction mixture.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis and kinetic studies.[13][14][15][16][17] ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of new product signals.

Q3: How can I differentiate between the α- and ε-amino groups when monitoring reactions?

A3: Differentiating between the two amino groups is a common challenge. In ¹H NMR, the protons adjacent to the α-amino group are also influenced by the hydroxyl group, leading to a distinct chemical shift and splitting pattern compared to the protons adjacent to the ε-amino group. In acylation reactions, the less sterically hindered ε-amino group is generally more nucleophilic and will react preferentially under kinetically controlled conditions. LC-MS can be used to identify mono- and di-substituted products by their mass.

Q4: What are some common side reactions to watch out for?

A4: The multifunctional nature of L-Lysinol can lead to several side reactions:

  • Di-acylation/alkylation: If the reaction conditions are not carefully controlled, both amino groups may react.

  • Intramolecular cyclization: Depending on the reagents used, intramolecular reactions between the functional groups can occur.

  • Over-oxidation: If using oxidizing agents to modify the alcohol, the amino groups can also be susceptible to oxidation.

  • Racemization: In reactions involving the chiral center, harsh conditions (e.g., strong base or high temperatures) can lead to a loss of enantiomeric purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete reaction (starting material remains) Insufficient reagent stoichiometry.Increase the equivalents of the limiting reagent.
Low reaction temperature or short reaction time.Increase the temperature (if the product is stable) or extend the reaction time. Monitor by TLC or LC-MS to determine the optimal duration.
Poor reagent quality.Use freshly opened or purified reagents.
Formation of multiple products Lack of chemoselectivity.Employ protecting group strategies for the more reactive functional groups. Optimize reaction conditions (e.g., lower temperature, slower addition of reagents) to favor the desired product.
Side reactions.Investigate the identity of the byproducts by LC-MS and NMR to understand the side reaction pathways and adjust conditions accordingly.
Difficulty in product purification High polarity of the product.Use appropriate purification techniques for polar compounds, such as reverse-phase chromatography or ion-exchange chromatography.[18][19]
Similar polarity of product and byproducts.Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization to alter the polarity of the product for easier separation.
Inconsistent analytical results Sample degradation.Ensure samples for analysis are stored appropriately and analyzed promptly.
Issues with the analytical method.Validate the analytical method for linearity, accuracy, and precision. Ensure the mobile phase and column for LC are appropriate for the analytes.

Experimental Protocols

Protocol 1: Monitoring a Selective N-Acylation Reaction by TLC

This protocol describes the monitoring of a selective acylation of the ε-amino group of L-Lysinol.

Materials:

  • (2S)-2,6-Diaminohexan-1-Ol (L-Lysinol)

  • Acylating agent (e.g., an acid chloride or anhydride)

  • A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile phase (e.g., a mixture of a polar and a non-polar solvent, such as Dichloromethane/Methanol or Ethyl acetate/Hexane)

  • Visualization agent (e.g., Ninhydrin stain for primary amines, UV lamp if compounds are UV-active)

Procedure:

  • Prepare the TLC plate: Draw a baseline in pencil approximately 1 cm from the bottom of the TLC plate.

  • Spot the plate:

    • Lane 1 (Starting Material): Spot a dilute solution of L-Lysinol.

    • Lane 2 (Co-spot): Spot the L-Lysinol solution, and then on top of the same spot, spot the reaction mixture.

    • Lane 3 (Reaction Mixture): At t=0 and at regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and spot it on the plate.[8]

  • Develop the plate: Place the TLC plate in a chamber containing the appropriate mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with ninhydrin. Primary amines will typically show a distinct color with ninhydrin.[2]

  • Analyze the results: The disappearance of the L-Lysinol spot in the reaction mixture lane and the appearance of a new, less polar spot (the acylated product) indicates the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[9][20]

Protocol 2: Quantitative Analysis by LC-MS

This protocol outlines a general procedure for monitoring a reaction involving L-Lysinol using LC-MS.

Materials:

  • Reaction aliquots at various time points

  • A suitable solvent for quenching and dilution (e.g., Acetonitrile, Methanol)

  • LC-MS system with a suitable column (e.g., C18 for reverse-phase chromatography)

  • Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid)

Procedure:

  • Sample preparation: At each time point, withdraw a small aliquot from the reaction mixture. Quench the reaction immediately (e.g., by adding a small amount of water or acid) and dilute with a suitable solvent to a known concentration.

  • LC-MS analysis:

    • Inject a known volume of the prepared sample onto the LC-MS system.

    • Run a gradient elution method to separate the components of the mixture.

    • The mass spectrometer will detect the molecular ions of the starting material, product(s), and any byproducts.

  • Data analysis:

    • Integrate the peak areas of the starting material and product(s) from the chromatogram.

    • Plot the concentration or peak area of the starting material and product(s) as a function of time to determine the reaction kinetics and endpoint.[11]

Protocol 3: In-situ Reaction Monitoring by NMR Spectroscopy

This protocol describes how to monitor a reaction in real-time using NMR spectroscopy.

Materials:

  • NMR tube

  • Deuterated solvent compatible with the reaction

  • NMR spectrometer

Procedure:

  • Prepare the NMR sample: In an NMR tube, dissolve the starting materials in the deuterated solvent.

  • Acquire initial spectrum: Take a spectrum of the starting materials before initiating the reaction.

  • Initiate the reaction: Add the final reagent to the NMR tube to start the reaction.

  • Acquire spectra over time: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals.[14]

  • Data analysis: Process the spectra and integrate the signals corresponding to unique protons of the starting material and product. Plot the change in integration values over time to monitor the reaction progress and determine kinetics.[13]

Visualizations

Workflow for Troubleshooting Incomplete Reactions

G start Incomplete Reaction Observed (TLC/LC-MS) check_reagents Verify Reagent Stoichiometry and Purity start->check_reagents check_conditions Review Reaction Temperature and Time start->check_conditions reagent_issue Incorrect Stoichiometry or Impure Reagents check_reagents->reagent_issue conditions_issue Suboptimal Conditions check_conditions->conditions_issue reagent_issue->check_conditions No adjust_reagents Increase Reagent Equivalents or Use Purified Reagents reagent_issue->adjust_reagents Yes adjust_conditions Increase Temperature or Extend Reaction Time conditions_issue->adjust_conditions Yes monitor_again Re-run and Monitor Reaction Progress conditions_issue->monitor_again No adjust_reagents->monitor_again adjust_conditions->monitor_again complete Reaction Complete monitor_again->complete

Caption: Troubleshooting workflow for incomplete reactions.

General Workflow for Reaction Monitoring

G setup Reaction Setup Add (2s)-2,6-Diaminohexan-1-Ol, solvent, and other reagents initiate Initiate Reaction Add final reagent and start timer (t=0) setup->initiate sampling Aliquot Sampling Withdraw small samples at regular time intervals initiate->sampling analysis Analytical Monitoring TLC LC-MS NMR sampling->analysis decision {Reaction Complete? | {Yes | No}} analysis->decision decision->sampling No workup Reaction Workup Quench reaction and proceed to purification decision->workup Yes continue_monitoring Continue Monitoring

Caption: General workflow for monitoring L-Lysinol reactions.

References

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • What are the side effects of L-Lysine hydrochloride? (2024). Patsnap Synapse. [Link]

  • L-Lysine Monohydrochloride Side Effects. (2015). Newseed Chemical Co., Limited. [Link]

  • Kinetics / reaction monitoring. (n.d.). IMSERC. [Link]

  • Synthesis, & Characterization of “2,6-diamino-1-(anilinooxy)hexan-1-ol” &their imine derivatives. (2022). IOSR Journal. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]

  • L-Lysine Side Effects: Common, Severe, Long Term. (n.d.). Drugs.com. [Link]

  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. (n.d.). J-Stage. [Link]

  • Lysine: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

  • Monitoring Reactions by TLC. (n.d.). Wsu. [Link]

  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]

  • Reaction Monitoring & Kinetics. (n.d.). Iowa State University. [Link]

  • Reaction Monitoring. (n.d.). Magritek. [Link]

  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. (n.d.). NIH. [Link]

  • and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. (2022). PubMed Central. [Link]

  • US2894026A - Purification of lysine. (n.d.).
  • Lysine: Cold Sore Uses, Warnings, Side Effects, Dosage. (n.d.). MedicineNet. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (n.d.). Frontiers. [Link]

  • LC-MS analysis of products. (n.d.). ResearchGate. [Link]

  • US3036125A - Process for purifying lysine. (n.d.).
  • TLC for reaction monitoring #chemistry. (2024). YouTube. [Link]

  • Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. (n.d.). PubMed Central. [Link]

  • Application of the TLC image analysis technique for the simultaneous quantitative determination of L-proline and L-lysine in dietary supplement. (n.d.). ResearchGate. [Link]

  • Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. (n.d.). PubMed. [Link]

  • Synthesis of a L-Lysine-Based Alternate Alpha,epsilon-Peptide: A Novel Linear Polycation With Nucleic Acids-Binding Ability. (n.d.). PubMed. [Link]

  • LC-MS/MS analysis of lysine showing the same neutral loss (63 Da) with... (n.d.). ResearchGate. [Link]

  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. (n.d.). PubMed Central. [Link]

  • (R)-2,6-Diaminohexan-1-ol. (n.d.). PubChem. [Link]

  • The Induction of L-lysine-α-Oxidase from Trichoderma Harzianum Rifai by Metabolic Products of Brevibacterium sp. and the Improvement of Its Isolation and Purification Techniques. (n.d.). NIH. [Link]

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017). YouTube. [https://www.youtube.com/watch?v=F- Waqn_Z5w]([Link] Waqn_Z5w)

  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. (2018). NIH. [Link]

  • Analytical Methods for the Detection and Purification of ε-Poly-L-lysine for Studying Biopolymer Synthetases, and. (2014). J-Stage. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of L-Lysinol

Executive Summary: The Criticality of Chiral Purity in L-Lysinol L-Lysinol, (S)-2,6-diaminohexan-1-ol, is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structura...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Criticality of Chiral Purity in L-Lysinol

L-Lysinol, (S)-2,6-diaminohexan-1-ol, is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural integrity, specifically its enantiomeric purity, is paramount as the biological activity and safety profile of a chiral drug are often exclusive to one enantiomer. The presence of the unwanted D-enantiomer can lead to reduced therapeutic efficacy, altered pharmacokinetic properties, or even significant off-target toxicity. Consequently, robust and reliable analytical methods for the precise quantification of enantiomeric excess (e.e.) are not merely a matter of quality control but a fundamental requirement for regulatory compliance and patient safety.

This guide provides an in-depth comparison of the predominant analytical techniques for determining the enantiomeric purity of L-Lysinol. We will dissect the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering both direct and indirect approaches. Each section is grounded in the fundamental principles of chiral recognition, supported by experimental data, and presented with the causality that informs expert method development.

Foundational Principles of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with conventional analytical techniques.[1] To resolve them, we must introduce a chiral selector into the analytical system. This can be achieved in two primary ways:

  • Direct Methods: The enantiomers are separated directly on a Chiral Stationary Phase (CSP) in HPLC and GC, or with a chiral selector additive in the background electrolyte in CE. The separation is based on the transient formation of diastereomeric complexes with differing stabilities between each enantiomer and the chiral selector.

  • Indirect Methods: The enantiomeric sample is pre-column derivatized with an enantiomerically pure Chiral Derivatizing Agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.[2][3] These diastereomers now have distinct physical properties and can be readily separated on a standard, achiral column.[1]

Below is a logical workflow illustrating these two fundamental approaches.

G cluster_0 Overall Workflow cluster_1 Indirect Method cluster_2 Direct Method Sample Sample Derivatization Derivatization Sample->Derivatization React with Chiral Derivatizing Agent (CDA) Chiral_Column Separation on Chiral Stationary Phase (CSP) Sample->Chiral_Column Direct Injection Diastereomers Diastereomers (R-R', S-R') Derivatization->Diastereomers Achiral_Column Separation on Achiral Column (e.g., C18, DB-5) Result1 Separated Peaks of Diastereomers Achiral_Column->Result1 Quantification Diastereomers->Achiral_Column Result2 Separated Peaks of Enantiomers Chiral_Column->Result2 Quantification

Caption: High-level overview of direct and indirect chiral separation workflows.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Analysis

HPLC is arguably the most versatile and widely adopted technique for chiral separations due to its broad applicability and the vast library of available chiral stationary phases.[4][][6]

Indirect HPLC via Chiral Derivatization

Causality of Reagent Choice: For L-Lysinol, which contains two primary amine groups and one primary alcohol, reagents targeting the highly nucleophilic amine groups provide excellent reactivity and specificity. Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is an exemplary choice.[1][2] It reacts under mild basic conditions with primary and secondary amines to form stable diastereomeric adducts that possess a strong chromophore (dinitrophenyl group), significantly enhancing UV detection at ~340 nm.

G cluster_workflow Indirect HPLC Protocol Workflow prep Step 1: Sample Prep Dissolve L-Lysinol sample in 50 mM Sodium Bicarbonate buffer. derivatize Step 2: Derivatization Add 1% solution of Marfey's Reagent in Acetone. Incubate at 40°C for 1 hour. prep->derivatize Add CDA quench Step 3: Quench Reaction Add 1 M HCl to stop the reaction and neutralize the solution. derivatize->quench Stop Reaction analyze Step 4: HPLC Analysis Inject onto a standard C18 column. Use gradient elution with Acetonitrile and water (with 0.1% TFA). quench->analyze Inject Sample detect Step 5: Detection Monitor absorbance at 340 nm. analyze->detect Quantify Peaks

Caption: Step-by-step workflow for the indirect HPLC analysis of L-Lysinol.

Experimental Protocol: Indirect HPLC with Marfey's Reagent

  • Reagent Preparation:

    • Sample Buffer: Prepare a 50 mM sodium bicarbonate solution in water, pH ~8.5.

    • Marfey's Reagent Solution: Prepare a 1% (w/v) solution of FDAA in acetone. This solution should be prepared fresh.

  • Derivatization Procedure:

    • Dissolve ~1 mg of the L-Lysinol sample in 200 µL of the sample buffer.

    • Add 400 µL of the Marfey's reagent solution.

    • Vortex the mixture and incubate in a heating block at 40°C for 60 minutes.

    • After incubation, cool the sample to room temperature and add 100 µL of 1 M HCl to quench the reaction.

    • Dilute the sample with the mobile phase to a final concentration suitable for HPLC injection (e.g., 1 mL total volume).

  • Chromatographic Conditions:

    • Column: Standard C18 (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

Direct HPLC with Chiral Stationary Phases (CSPs)

Direct analysis is often preferred for its simplicity, as it eliminates the derivatization step, saving time and avoiding potential side reactions. The key is selecting a CSP that provides sufficient enantioselectivity for L-Lysinol.

Causality of CSP Choice: L-Lysinol is a primary amino alcohol. Crown ether-based CSPs are exceptionally well-suited for separating primary amino compounds.[7][8] The chiral recognition mechanism involves the complexation of the protonated primary amine group of the analyte within the crown ether cavity through hydrogen bonding. The enantioselectivity arises from the steric hindrance between the analyte's chiral center and the chiral barriers on the crown ether ring.

Experimental Protocol: Direct HPLC with a Crown Ether CSP

  • Sample Preparation:

    • Dissolve the L-Lysinol sample directly in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: ChiroSil® SCA(-) or equivalent crown ether-based CSP (e.g., 150 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v) containing an acidic modifier. Perchloric acid (e.g., 10 mM) is commonly used to ensure the primary amines are protonated.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: Refractive Index (RI) or UV detection at a low wavelength (~205 nm) if no chromophore is present. Alternatively, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used.

Gas Chromatography (GC): High-Resolution for Volatile Analytes

GC offers exceptionally high resolution, but its application to a polar, non-volatile molecule like L-Lysinol requires derivatization to increase volatility and thermal stability.[9]

Direct GC with Chiral Stationary Phases

Even for direct chiral GC, L-Lysinol must first be derivatized to block the polar -NH₂ and -OH groups. A common approach is acylation.

Causality of Derivatization Choice: Trifluoroacetic anhydride (TFAA) is an effective reagent that reacts readily with both amine and alcohol groups to form volatile trifluoroacetyl derivatives.[10] These derivatives are suitable for analysis on many common cyclodextrin-based GC CSPs.

Experimental Protocol: Direct Chiral GC

  • Derivatization Procedure:

    • Place ~1 mg of the L-Lysinol sample in a GC vial.

    • Add 200 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of Trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • Chromatographic Conditions:

    • Column: A cyclodextrin-based chiral capillary column (e.g., Chirasil-Dex CB, 25 m x 0.25 mm).

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Split mode (e.g., 50:1 split ratio).

    • Oven Program: Start at 100°C, ramp to 180°C at 5°C/min.

    • Detector: Flame Ionization Detector (FID).

Indirect GC Analysis

In this method, a chiral derivatizing agent is used to create diastereomers, which are then separated on a standard, achiral GC column like a DB-5 or DB-17. The choice of CDA must yield a thermally stable and volatile product. N-(trifluoroacetyl)-L-prolyl chloride (TFAP-Cl) is a suitable reagent that reacts with the amine groups of L-Lysinol.[1]

Capillary Electrophoresis (CE): High Efficiency with Minimal Consumption

CE is a powerful technique offering extremely high separation efficiency and very low sample and reagent consumption.[11][12] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).

Causality of Chiral Selector Choice: Cyclodextrins (CDs), particularly derivatized ones like hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used as chiral selectors in CE.[13] The separation mechanism is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. The differing stability of these transient host-guest complexes leads to different electrophoretic mobilities and, thus, separation.

Experimental Protocol: Chiral CE with a Cyclodextrin Selector

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid. A low pH is crucial to ensure L-Lysinol is fully protonated and migrates as a cation.

    • Dissolve the chiral selector, such as 20 mM HP-β-CD, in the buffer.

    • Filter the BGE through a 0.22 µm filter.

  • Sample Preparation:

    • Dissolve the L-Lysinol sample in water or the BGE to a concentration of ~0.5 mg/mL.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica, 50 µm i.d., ~60 cm total length.

    • Voltage: 25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: Direct UV at 200 nm.

Comparative Performance Guide

The selection of the optimal analytical method depends on the specific requirements of the laboratory, including available instrumentation, required sensitivity, sample throughput, and method development expertise.

Parameter Indirect HPLC (Derivatization) Direct HPLC (CSP) Direct GC (CSP) Capillary Electrophoresis (CE)
Principle Diastereomer formation, separation on achiral column.[1]Diastereomeric complex formation with CSP.[4]Volatile enantiomers separated on GC CSP.[9]Differential complexation with chiral selector in BGE.[11]
Sample Prep Multi-step: derivatization, quenching. Can be complex.Simple: dissolve and inject.Multi-step: derivatization to increase volatility.Simple: dissolve in buffer.
Analysis Time Moderate (20-30 min) + derivatization time (~1 hr).Fast to Moderate (10-25 min).Fast (15-25 min) + derivatization time (~30 min).Very Fast (5-15 min).
Sensitivity High (can be enhanced by chromophoric/fluorophoric CDA).Moderate (depends on detector and analyte chromophore).Very High (FID detector is highly sensitive).Moderate (limited by short path length for UV).
Advantages Uses standard columns, can improve sensitivity, robust.Simple, fast, avoids derivatization artifacts.Very high resolution, high sensitivity.High efficiency, low solvent/sample use, fast method development.
Disadvantages Time-consuming, risk of racemization, requires pure CDA.CSPs can be expensive and less robust than achiral columns.Requires derivatization, analyte must be thermally stable.Lower sensitivity for UV, reproducibility can be challenging.
Best For Labs without access to CSPs; when high sensitivity is needed.High-throughput screening, routine QC.Trace-level impurity analysis, high-resolution needs.Method development, limited sample amounts, orthogonal validation.

Conclusion

The determination of L-Lysinol's enantiomeric purity can be successfully achieved by several orthogonal analytical techniques.

  • Direct HPLC using a crown-ether based CSP stands out as the most efficient and straightforward method for routine quality control, offering an excellent balance of speed, simplicity, and reliability.

  • Indirect HPLC with a reagent like Marfey's provides a robust alternative, especially when enhanced UV sensitivity is required or a suitable CSP is unavailable.

  • Chiral GC offers unparalleled resolution and sensitivity but requires a derivatization step to handle the non-volatile nature of L-Lysinol.

  • Chiral CE is a powerful problem-solving tool, ideal for method validation and situations with limited sample quantities, distinguished by its high efficiency and speed.

The choice of method should be guided by a thorough evaluation of the application's specific needs and validated to ensure it is fit for its intended purpose, ultimately safeguarding the quality and stereochemical integrity of the final pharmaceutical product.

References

  • Title: [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC] Source: PubMed URL: [Link]

  • Title: Chiral derivatizing agent Source: Grokipedia URL: [Link]

  • Title: Chiral derivatizing agent Source: Wikipedia URL: [Link]

  • Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand Source: LCGC International URL: [Link]

  • Title: An Introduction to Chiral Analysis by Capillary Electrophoresis Source: Bio-Rad URL: [Link]

  • Title: Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin Source: PubMed URL: [Link]

  • Title: Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System Source: MDPI URL: [Link]

  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 Source: PubMed URL: [Link]

  • Title: Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive Source: European Union URL: [Link]

  • Title: Chiral potential sensing: interface-modulated discrimination of lysine enantiomers via tryptophan-Cu/RGO ligand-exchange platforms Source: ResearchGate URL: [Link]

  • Title: Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source: LCGC International URL: [Link]

  • Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC International URL: [Link]

  • Title: Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography Source: AVESIS URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL: [Link]

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Comparative

A Comparative Guide to HPLC and GC Methods for the Analysis of (2S)-2,6-Diaminohexan-1-Ol

In the landscape of pharmaceutical development and chemical analysis, the robust characterization of chiral molecules is paramount. (2S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is a key chiral building block and...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the robust characterization of chiral molecules is paramount. (2S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is a key chiral building block and a derivative of the essential amino acid L-lysine. Its accurate quantification and enantiomeric purity assessment are critical for ensuring the quality and efficacy of final products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of L-Lysinol, offering insights into the causality behind experimental choices to aid researchers in selecting the optimal analytical strategy.

The Analytical Challenge: Physicochemical Properties of L-Lysinol

L-Lysinol presents a unique set of analytical challenges stemming from its physicochemical properties:

  • High Polarity: The presence of two primary amine groups and a primary alcohol group makes L-Lysinol highly polar and water-soluble.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, rendering direct UV detection in HPLC inefficient.

  • Low Volatility: The strong intermolecular hydrogen bonding due to the amine and hydroxyl groups results in low volatility, making direct GC analysis problematic.

  • Chirality: As a chiral molecule, the separation of its enantiomers is often a key analytical objective.

These characteristics necessitate specialized analytical approaches, often involving derivatization or unconventional chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the analysis of a wide range of compounds. For a polar and non-chromophoric analyte like L-Lysinol, several HPLC strategies can be employed.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[1][2] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic solvent content.[3] For L-Lysinol, HILIC offers a significant advantage by providing strong retention without the need for derivatization.[4]

Causality of Experimental Choices:

  • Stationary Phase: A column with an amide or amino-functionalized silica stationary phase is often chosen to provide alternative selectivity for polar compounds.[4][5] These phases offer robust and reproducible separations.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (a weak solvent in HILIC) and a smaller percentage of an aqueous buffer (the strong solvent).[2] The high organic content of the mobile phase is also advantageous for mass spectrometry (MS) detection, as it promotes efficient desolvation and ionization.[3]

  • Detection: Due to the lack of a UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) is a suitable choice as it is a universal detector for non-volatile analytes and is compatible with the gradient elution often used in HILIC.[6][7][8] Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity.[9][10]

Ion-Pair Chromatography

Ion-pair chromatography is another effective technique for retaining ionic and highly polar analytes on a reversed-phase column.[11] An ion-pairing reagent, an ionic compound with a hydrophobic tail, is added to the mobile phase. This reagent forms an ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.[12]

Causality of Experimental Choices:

  • Stationary Phase: A standard C18 or C8 reversed-phase column is typically used.

  • Mobile Phase and Ion-Pair Reagent: For the positively charged amine groups of L-Lysinol, an anionic ion-pairing reagent such as an alkyl sulfonate is added to the mobile phase.[12] The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that need to be optimized to achieve the desired retention and separation.[13]

  • Detection: Similar to HILIC, ELSD or MS detection is necessary. Post-column derivatization with a chromogenic or fluorogenic reagent can also be employed to enable UV or fluorescence detection.[14]

Chiral HPLC

For the enantiomeric separation of L-Lysinol, a chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and their derivatives.[15][16] Crown-ether based CSPs are also well-suited for the separation of D- and L-amino acid enantiomers.[17][18]

Causality of Experimental Choices:

  • Stationary Phase: The choice of CSP is crucial and depends on the specific enantiomers to be separated. Teicoplanin-based columns are versatile and can operate in various mobile phase modes.[15]

  • Mobile Phase: The mobile phase composition, including the type of organic modifier and the presence of additives, significantly influences the chiral recognition and separation.

  • Detection: MS detection is highly advantageous for chiral analysis, providing both enantiomeric separation and mass confirmation.

Gas Chromatography (GC) Methods

Direct GC analysis of L-Lysinol is not feasible due to its low volatility and the presence of active functional groups that can lead to poor peak shape and adsorption on the column.[19] Therefore, derivatization is a mandatory step to increase the volatility and thermal stability of the analyte.[]

Derivatization for GC Analysis

The primary goal of derivatization is to replace the active hydrogens in the amine and hydroxyl groups with less polar, more volatile groups.[21][22]

Common Derivatization Reactions:

  • Silylation: This is a widely used method where active hydrogens are replaced by a silyl group, typically trimethylsilyl (TMS), using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[21][23][24] The resulting TMS derivatives are significantly more volatile and thermally stable.

  • Acylation: In this reaction, the amine and hydroxyl groups are converted to amides and esters, respectively, using acylating agents such as acid anhydrides or acid chlorides.[21] Fluorinated acylating agents can enhance sensitivity with an electron capture detector (ECD).

  • Alkylation: This involves the replacement of active hydrogens with an alkyl group.

Causality of Experimental Choices:

  • Derivatizing Reagent: The choice of reagent depends on the functional groups present and the desired properties of the derivative. For L-Lysinol, a silylating reagent like BSTFA is a good choice as it reacts with both amine and hydroxyl groups.

  • Reaction Conditions: The derivatization reaction needs to be optimized for temperature, time, and solvent to ensure complete and reproducible conversion to the desired derivative.

GC Separation and Detection

Once derivatized, the L-Lysinol derivative can be analyzed by GC.

Causality of Experimental Choices:

  • Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used for the separation of the derivatized analytes.[24]

  • Temperature Program: A temperature-programmed elution is employed to ensure good separation of the analyte from other components and to achieve sharp peaks.

  • Detector: A Flame Ionization Detector (FID) is a common choice for general-purpose analysis of organic compounds. For higher sensitivity and structural information, a Mass Spectrometer (GC-MS) is the preferred detector.

Experimental Protocols

HPLC-ELSD Method (HILIC)

HPLC_Workflow

1. Sample Preparation:

  • Accurately weigh a suitable amount of the L-Lysinol sample.
  • Dissolve and dilute the sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a final concentration within the linear range of the detector.
  • Filter the sample solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Amide-based HILIC column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 95% B to 70% B over 10 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.

3. ELSD Conditions:

  • Drift Tube Temperature: 50 °C.
  • Nebulizer Gas Pressure: 3.5 bar (Nitrogen).

4. Data Analysis:

  • Identify the L-Lysinol peak based on its retention time.
  • Quantify the analyte using an external standard calibration curve.
GC-MS Method (with Silylation)

GC_Workflow

1. Sample Preparation and Derivatization:

  • Place a known amount of the L-Lysinol sample in a reaction vial.
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Add 100 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of pyridine (as a solvent).
  • Seal the vial and heat at 70 °C for 30 minutes.
  • Cool the vial to room temperature before injection.

2. GC Conditions:

  • Column: 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp to 280 °C at 10 °C/min.
  • Hold at 280 °C for 5 minutes.
  • Injection Volume: 1 µL (splitless).

3. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 50-500.

4. Data Analysis:

  • Identify the peak corresponding to the derivatized L-Lysinol based on its retention time and mass spectrum.
  • Quantify using an internal standard or an external standard calibration curve.

Comparison of HPLC and GC Methods

FeatureHPLC (HILIC/Ion-Pair)GC (with Derivatization)
Sample Preparation Simpler, often only dilution and filtration required.More complex, requires a derivatization step which can be a source of error.
Analysis Time Typically shorter run times.Can have longer run times due to the temperature program and derivatization step.
Sensitivity High, especially with MS detection.High, especially with MS detection.
Selectivity High, can be tuned by changing mobile phase and stationary phase.High, excellent separation efficiency of capillary GC columns.
Robustness Generally robust, but HILIC can be sensitive to mobile phase composition.Derivatization can affect reproducibility if not carefully controlled.
Chiral Analysis Direct chiral separation is possible with a chiral stationary phase.Chiral separation is possible with a chiral column after derivatization.
Cost Can be higher, especially if MS detection is used.Generally lower instrumentation cost (for FID), but derivatization adds cost and time.
Throughput Higher due to simpler sample preparation.Lower due to the additional derivatization step.

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the analysis of (2S)-2,6-diaminohexan-1-ol, each with its own set of advantages and disadvantages.

HPLC, particularly HILIC coupled with ELSD or MS, is recommended for routine analysis and for applications where high throughput is required. The simpler sample preparation and direct analysis of the underivatized compound make it a more efficient and robust method. For enantiomeric purity analysis, chiral HPLC is the method of choice for direct separation.

GC-MS is a viable alternative, especially when high separation efficiency is paramount and when HPLC instrumentation is not available. The main drawback is the necessity of derivatization, which adds complexity and potential for variability. However, for labs well-versed in derivatization techniques, GC-MS can provide excellent sensitivity and structural information.

The ultimate choice of method will depend on the specific analytical needs, available instrumentation, and the expertise of the laboratory personnel. Careful method development and validation are essential to ensure accurate and reliable results for the analysis of this important chiral building block.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available at: [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Available at: [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Buchi. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]

  • Wikipedia. (2023, December 2). Hydrophilic interaction chromatography. In Wikipedia. Available at: [Link]

  • Chiesa, L., Nobile, M., & Giarro, M. (2017). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • Taylor & Francis. (n.d.). Evaporative light scattering detector – Knowledge and References. Available at: [Link]

  • Wikipedia. (2023, October 28). Evaporative light scattering detector. In Wikipedia. Available at: [Link]

  • Newsome, S. D., & Fogel, M. L. (2009). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 81(15), 6293-6300. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. Available at: [Link]

  • ResearchGate. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Journal of Analytical Chemistry, 77(12), 1561-1569. Available at: [Link]

  • Patel, P. R., et al. (2011). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(5), 551-555. Available at: [Link]

  • European Union Reference Laboratory for Feed Additives. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available at: [Link]

  • Pundir, C. S., & Chaudhary, R. (2021). A comprehensive review of methods for determination of l-lysine with detailed description of biosensors. International Journal of Biological Macromolecules, 187, 938-951. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of L-Lysine and L-Arginine. Available at: [Link]

  • ResearchGate. (2018). L-lysine determination in animal feed using microbiological microtiter plate assay. Journal of the Hellenic Veterinary Medical Society, 69(3), 1094-1100. Available at: [Link]

  • Struys, E. A., et al. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Metabolomics, 12(5), 84. Available at: [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]

  • de la Ossa, M. A., & Garcia-Campaña, A. M. (2001). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 918(2), 347-355. Available at: [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available at: [Link]

  • ResearchGate. (n.d.). Chromatograms: (A) Separation of L-lysine (5.77 min), L-arginine (7.45 min), and D-arginine (8.73 min) in pure form. (B) Separation of L-lysine (5.52 min), L-arginine (7.12 min), and D-arginine (8.45 min) in capsules. Available at: [Link]

  • Martin, C., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), e56951. Available at: [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

  • Lin, H., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Essays in Biochemistry, 52, 1-17. Available at: [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

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Validation

A Comparative Guide to L-Lysinol and Other Chiral Amino Alcohols in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is paramount. Chiral amino alcohols, readily derived from t...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is paramount. Chiral amino alcohols, readily derived from the chiral pool of natural amino acids, stand as indispensable tools for achieving high levels of stereocontrol in a variety of chemical transformations. Among these, L-Lysinol, derived from L-lysine, presents a unique structural motif with its pendant primary amine, offering distinct possibilities for catalyst and auxiliary design. This guide provides a comprehensive comparative analysis of L-Lysinol against other commonly employed chiral amino alcohols—L-alaninol, L-valinol, L-leucinol, and L-phenylalaninol. We will delve into their synthesis, comparative performance in key asymmetric reactions supported by experimental data, and provide detailed protocols to illustrate their practical application.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structures in asymmetric synthesis.[1] Their utility stems from their bifunctional nature, possessing both a hydroxyl and an amino group, which can coordinate to metal centers to form rigid chiral environments. This coordination is fundamental to their application as:

  • Chiral Ligands: For transition metal-catalyzed reactions, influencing the stereochemical outcome of bond formations.

  • Chiral Auxiliaries: Temporarily attached to a substrate to direct the stereoselective course of a reaction.[2]

  • Precursors to Chiral Catalysts: Most notably, in the formation of oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[3]

The steric and electronic properties of the amino alcohol's side chain (R group) play a crucial role in determining the efficiency and stereoselectivity of these applications. This guide will explore how the unique aminobutyl side chain of L-Lysinol compares to the alkyl and aryl side chains of other common chiral amino alcohols.

Synthesis of Chiral Amino Alcohols from Amino Acids

The most direct and common method for the synthesis of chiral amino alcohols is the reduction of the corresponding α-amino acid.[1] This approach is highly advantageous as it leverages the high enantiopurity of naturally occurring amino acids. The primary challenge lies in the reduction of the carboxylic acid moiety, which typically requires a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

General Experimental Protocol: Reduction of α-Amino Acids with LiAlH₄

This protocol provides a general methodology for the reduction of L-amino acids to their corresponding L-amino alcohols.

Materials:

  • L-Amino Acid (e.g., L-Lysine hydrochloride, L-Alanine, L-Valine, L-Leucine, L-Phenylalanine)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen or argon inlet is thoroughly dried and flushed with inert gas.

  • Reagent Addition: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of LiAlH₄ powder at 0 °C (ice bath).

  • Amino Acid Addition: The L-amino acid is added slowly in portions to the stirred suspension of LiAlH₄ in THF at 0 °C. Caution: This reaction is highly exothermic and produces hydrogen gas. The rate of addition must be carefully controlled to manage the effervescence.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 16-24 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: The reaction flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then again with water. This is known as the Fieser workup. Extreme caution must be exercised during this step as it is highly exothermic and produces hydrogen gas.

  • Work-up: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether or THF.

  • Isolation and Purification: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude amino alcohol is then purified by vacuum distillation or recrystallization.[4]

dot

Sources

Comparative

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

An In-Depth Technical Guide to the Structural Validation of L-Lysinol Derivatives For researchers, scientists, and drug development professionals, the synthesis of novel chiral molecules like L-Lysinol derivatives repres...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of L-Lysinol Derivatives

For researchers, scientists, and drug development professionals, the synthesis of novel chiral molecules like L-Lysinol derivatives represents a significant step in creating new therapeutics, catalysts, and advanced materials. However, synthesis is only the beginning. The true value of a novel compound is unlocked only through rigorous, unambiguous validation of its chemical structure and stereochemical integrity. L-Lysinol, a chiral amino alcohol derived from L-lysine, serves as a versatile building block, but its derivatives can present complex analytical challenges.

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of L-Lysinol derivatives. Moving beyond simple procedural lists, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. Our objective is to equip you with the strategic framework needed to confidently confirm the identity, purity, and stereochemistry of your target molecules.

NMR spectroscopy is the most powerful and informative single technique for determining the precise atomic connectivity of a molecule. For L-Lysinol derivatives, it is indispensable for confirming that the desired chemical transformations have occurred at the correct positions—the amino group, the primary alcohol, or the secondary alcohol.

Expertise & Experience: Why NMR is Foundational

The power of NMR lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C). For an L-Lysinol derivative, a ¹H NMR spectrum provides three critical pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a proton, confirming the presence of functional groups (e.g., protons adjacent to amides, esters, or ethers will be shifted downfield).

  • Integration: Reveals the ratio of protons in different environments.

  • Coupling (J-coupling): Shows which protons are adjacent to each other, allowing for the assembly of the carbon skeleton fragment by fragment.

¹³C NMR complements this by confirming the number of unique carbon environments and the types of carbon atoms present (e.g., C=O, C-O, C-N).

A crucial challenge with L-Lysinol derivatives is confirming enantiomeric purity. While standard NMR cannot distinguish between enantiomers, chiral NMR spectroscopy can. This is achieved by introducing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[1][2] A CSA, like a cyclodextrin, forms transient, non-covalent diastereomeric complexes with each enantiomer. These complexes have slightly different magnetic environments, resulting in the splitting of NMR signals—one for the R-enantiomer complex and one for the S-enantiomer complex.[2] This allows for the direct quantification of enantiomeric excess (ee).

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

This protocol outlines the steps for determining the enantiomeric excess of an L-Lysinol derivative using a chiral solvating agent.

  • Sample Preparation (Analyte): Accurately weigh approximately 5-10 mg of the purified L-Lysinol derivative and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Acquire Standard Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone. This serves as a baseline reference.

  • Introduction of CSA: Add a carefully measured molar equivalent of a suitable Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). Start with 0.5 equivalents.

  • Equilibration: Gently shake the NMR tube to ensure thorough mixing and allow the system to equilibrate for 5-10 minutes.

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. Look for the splitting of a well-resolved signal, ideally one that is a singlet in the original spectrum.

  • Optimization: If no splitting or poor resolution is observed, incrementally add more CSA (e.g., up to 2.0 equivalents), acquiring a spectrum after each addition. Temperature variation can also be used to improve resolution.

  • Quantification: Integrate the separated signals corresponding to the two diastereomeric complexes. The enantiomeric excess (% ee) is calculated as: % ee = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100

Data Presentation: Comparison of NMR Techniques
Technique Primary Information Yielded Strengths Limitations
¹H NMR Proton connectivity, functional groupsHigh sensitivity, rapid acquisitionCannot distinguish enantiomers, signal overlap in complex molecules
¹³C NMR Number and type of carbon environmentsWide chemical shift range, less overlapLow natural abundance requires longer acquisition times
2D NMR (COSY, HSQC) H-H and C-H correlationsUnambiguously assigns connectivityRequires more instrument time and expertise in interpretation
Chiral NMR (with CSA) Enantiomeric excess (ee)Direct quantification without separationCSA may not resolve all enantiomers; requires optimization
Visualization: NMR Validation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Dissolve L-Lysinol Derivative in Deuterated Solvent H1_NMR Acquire Standard ¹H & ¹³C NMR Prep->H1_NMR Initial Analysis TwoD_NMR Acquire 2D NMR (COSY, HSQC/HMBC) H1_NMR->TwoD_NMR If structure is ambiguous Chiral_NMR Acquire ¹H NMR with Chiral Solvating Agent H1_NMR->Chiral_NMR Stereochemistry Check Structure_Confirm Confirm Covalent Structure H1_NMR->Structure_Confirm TwoD_NMR->Structure_Confirm Stereo_Confirm Determine Enantiomeric Excess (% ee) Chiral_NMR->Stereo_Confirm

Caption: Workflow for structural validation using NMR spectroscopy.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is essential for confirming the molecular weight (MW) of the synthesized derivative, providing direct evidence that the intended reaction has taken place. High-Resolution Mass Spectrometry (HRMS) is the gold standard, capable of measuring mass to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula.

Expertise & Experience: Why HRMS is Critical

While standard MS can confirm the integer mass, HRMS provides the exact mass. For example, two different molecules might have a nominal mass of 350 Da, but their exact masses might be 350.1234 Da and 350.2345 Da. By matching the experimentally determined exact mass to the theoretical exact mass calculated for the target structure, HRMS provides extremely high confidence in the elemental composition.[3]

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule. The resulting fragmentation pattern is like a fingerprint, providing structural information that can be used to confirm the connectivity of different parts of the molecule. This is particularly useful for distinguishing between isomers.[4]

Experimental Protocol: LC-HRMS Analysis

This protocol describes a general procedure for analyzing an L-Lysinol derivative using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

  • Chromatographic Separation (LC):

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 5 minutes) to ensure the compound elutes as a sharp peak.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Analysis (HRMS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for amino compounds.

    • Key Parameters: Set the ion spray voltage to ~5.5 kV, curtain gas to 30 psi, and temperature to ~600-650 °C.[3]

    • Acquisition Mode: Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺. Ensure the mass resolution is set to >10,000.

  • Data Analysis:

    • Extract the exact mass from the peak corresponding to your compound.

    • Calculate the theoretical exact mass of the target structure's protonated form [M+H]⁺.

    • Calculate the mass error in ppm: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6. A mass error of < 5 ppm is considered excellent confirmation of the elemental formula.

Data Presentation: Comparison of Mass Spectrometry Techniques
Technique Primary Information Yielded Strengths Limitations
LC-MS Molecular Weight, PurityGood for routine analysis, quantitativeLow mass resolution, cannot determine elemental formula
HRMS (e.g., TOF, Orbitrap) Exact Mass, Elemental FormulaHigh confidence in molecular formula (<5 ppm error)More expensive instrumentation
MS/MS Structural FragmentationConfirms connectivity, distinguishes isomersRequires expertise to interpret fragmentation patterns
GC-MS MW of volatile/derivatized analytesExcellent separation for volatile compoundsRequires derivatization for non-volatile L-Lysinol derivatives[5]
Visualization: MS Logic Diagram

MS_Logic Analyte L-Lysinol Derivative LC LC Separation (e.g., C18) Analyte->LC Ionization Ionization (ESI+) LC->Ionization HRMS High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) Ionization->HRMS Detector Detection HRMS->Detector Data_Processing Data Processing Detector->Data_Processing Result1 Result: Exact Mass [M+H]⁺ Data_Processing->Result1 Result2 Compare to Theoretical Mass Result1->Result2 Conclusion Conclusion: Elemental Formula Confirmed (Mass Error < 5 ppm) Result2->Conclusion

Caption: Logical flow for elemental formula confirmation via LC-HRMS.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

While chiral NMR can determine enantiomeric excess, chiral HPLC is the definitive technique for both separating and quantifying enantiomers.[6][7] Its importance cannot be overstated, particularly in pharmaceutical development where even trace amounts of an undesired enantiomer can have different pharmacological or toxicological effects.[8]

Expertise & Experience: The Art of Chiral Separations

Chiral separation relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP). The choice of CSP is the most critical parameter in method development. For polar molecules like L-Lysinol derivatives, several types of CSPs are effective:

  • Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives): These are the most versatile and widely used CSPs, operating in normal-phase, reversed-phase, and polar organic modes.[7] They offer broad applicability.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are particularly effective for separating underivatized amino acids and their derivatives.[8] They possess ionic groups and are compatible with aqueous mobile phases, making them ideal for polar analytes. Interestingly, the D-enantiomer is often more strongly retained on these columns.[8]

  • Crown Ether-based CSPs: These are highly effective for primary amines, forming inclusion complexes with the protonated amino group.[9]

Method development is often an empirical process, starting with a column screening and then optimizing the mobile phase (solvents, additives, and flow rate) to achieve baseline separation (Resolution > 1.5).[10]

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening:

    • Select 2-3 columns based on the analyte's structure (e.g., a polysaccharide-based column and a macrocyclic glycopeptide column).

    • Prepare a 1 mg/mL solution of the racemic or synthesized sample.

  • Initial Mobile Phase Conditions (for Polysaccharide Column):

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 214 nm for amide bonds, or based on chromophores present).[11]

  • Run Screening: Inject the sample and observe the chromatogram.

    • If no separation is seen, systematically vary the mobile phase composition (e.g., change the percentage of alcohol modifier, try ethanol instead of isopropanol).

    • If peaks are too broad or retained too long, increase the modifier percentage.

  • Optimization: Once partial separation is achieved, fine-tune the conditions.

    • Adjust the mobile phase ratio in small increments (e.g., 2-5%).

    • Lower the flow rate (e.g., to 0.8 mL/min) to improve resolution.

  • Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy according to established guidelines.

  • Quantification: Calculate the % ee by comparing the peak areas of the two enantiomers: % Purity (Enantiomer 1) = [Area_1 / (Area_1 + Area_2)] * 100

Data Presentation: Comparison of Chiral Stationary Phases
CSP Type Separation Principle Typical Analytes Common Mobile Phases
Polysaccharide-based H-bonding, dipole-dipole, π-π interactionsBroad range of compoundsHexane/Alcohol, Acetonitrile, Methanol
Macrocyclic Glycopeptide Inclusion, H-bonding, ionic interactionsAmino acids, peptides, polar compoundsMethanol/Water, Acetonitrile/Buffers[10]
Crown Ether Host-guest complexation with primary aminesPrimary amino compounds, amino acidsAcetonitrile/Water with acidic modifier (TFA)[9]
Visualization: Decision Tree for Chiral Method Development

Chiral_Method_Dev Start Start: L-Lysinol Derivative Enantiomeric Purity Analysis Screen Screen Polysaccharide & Macrocyclic CSPs Start->Screen Separation_Check Baseline Separation? Screen->Separation_Check Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Separation_Check->Optimize_MP No / Partial Final_Method Final Validated Method: Quantify % ee Separation_Check->Final_Method Yes (Rs > 1.5) Optimize_MP->Separation_Check Optimize_Flow Optimize Flow Rate & Temperature Optimize_MP->Optimize_Flow No_Separation Try Alternative CSP (e.g., Crown Ether) or Derivatization Optimize_MP->No_Separation If still no separation Optimize_Flow->Separation_Check

Caption: Decision tree for developing a chiral HPLC separation method.

An Integrated Approach to Validation

No single technique is sufficient for complete structural validation. True confidence is achieved when orthogonal methods provide converging evidence. A typical workflow begins with MS to confirm the mass, followed by NMR to elucidate the structure, and finally, chiral HPLC to establish stereochemical purity. Supporting techniques like Fourier-Transform Infrared (FTIR) spectroscopy can quickly confirm the presence or absence of key functional groups, such as the disappearance of an alcohol O-H stretch and the appearance of a C=O stretch after an esterification reaction.[12][13]

This multi-faceted approach ensures that every aspect of the molecule's structure—elemental composition, atomic connectivity, and three-dimensional arrangement—is rigorously confirmed, meeting the high standards required for research and development.

References

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. [Link]

  • Structural characterization: (a) UV-Vis spectra, (b) FTIR spectra, (c)... ResearchGate. [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]

  • Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. PMC - PubMed Central. [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Wiley Online Library. [Link]

  • Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. PubMed Central. [Link]

  • Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex. NIH. [Link]

  • The FTIR spectra of the pure lysine and the filtrate solutions of the... ResearchGate. [Link]

  • Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. ACS Omega. [Link]

  • Separation, identification, and quantification of amino acids in L-lysine fermentation potato juices by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Thermal Induced Polymerization of l-Lysine forms Branched Particles with Blue Fluorescence. Wiley Online Library. [Link]

  • Preparation of amino-protected lysine derivatives.
  • Modulating the poly-l-lysine structure through the control of the protonation–deprotonation state of l-lysine. NIH. [Link]

  • Poly(L-Lysine). RCSI Repository. [Link]

  • Amphiphilic Tetraphenylethylene Derivative with Hydrophobic–Hydrophilic Complementarity to Amyloid Oligomers for in Situ Imaging and Modulation of Membrane-Disruptive Neurotoxicity. ACS Publications. [Link]

  • Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Polymers Au. [Link]

  • Discovery of lysine post-translational modifications through mass spectrometric detection. Expert Review of Proteomics. [Link]

  • FTIR spectra of the pure commercial L-lysine monohydrochloride,... ResearchGate. [Link]

  • Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. PMC - NIH. [Link]

  • Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. PMC - NIH. [Link]

  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union. [Link]

  • Affinity-guided labeling reveals P2X7 nanoscale membrane redistribution during BV2 microglial activation. eLife. [Link]

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Validation

Benchmarking L-Lysinol: A Prospective Guide to a Bio-Derived Chiral Auxiliary in Asymmetric Synthesis

In the relentless pursuit of stereochemical precision, the field of asymmetric synthesis continually seeks novel chiral controllers that are not only efficient and selective but also sustainable and economically viable....

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of stereochemical precision, the field of asymmetric synthesis continually seeks novel chiral controllers that are not only efficient and selective but also sustainable and economically viable. L-Lysine, an essential amino acid produced on a massive scale through fermentation, represents a readily available and inexpensive building block from the chiral pool. Its reduction product, L-Lysinol ( (2S)-2,6-diaminohexan-1-ol), emerges as a compelling yet underexplored candidate for a bio-derived chiral auxiliary.

This guide presents a forward-looking analysis of L-Lysinol's potential in asymmetric synthesis. In the absence of extensive comparative data in the current literature, we will benchmark its structural attributes and hypothetical performance against well-established, high-performance chiral auxiliaries: the Evans oxazolidinones in asymmetric aldol reactions and the Enders SAMP hydrazones in asymmetric alkylations. By grounding our analysis in the fundamental principles of stereochemical control, we aim to provide researchers, scientists, and drug development professionals with a scientifically rigorous rationale for exploring L-Lysinol as a next-generation chiral auxiliary.

From Renewable Feedstock to Chiral Auxiliary: The Synthesis of L-Lysinol

The journey from a bulk amino acid to a versatile chiral auxiliary begins with the efficient reduction of the carboxylic acid moiety of L-lysine. While several methods exist for the reduction of amino acids, the direct hydrogenation of L-lysine offers a scalable and relatively green route to L-Lysinol.[1]

Experimental Protocol: Synthesis of L-Lysinol via Hydrogenation of L-Lysine

This protocol is based on established procedures for the catalytic hydrogenation of lysine.[1]

Materials:

  • L-Lysine hydrochloride

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • High-pressure autoclave reactor equipped with a stirrer

Procedure:

  • Prepare an aqueous solution of L-Lysine hydrochloride. The pH of the solution is adjusted to 1.5–2.0 using hydrochloric acid.

  • The L-Lysine solution and the 5% Ru/C catalyst (typically 1-5 mol%) are loaded into a high-pressure autoclave.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50–70 bar.

  • The reaction mixture is heated to 100–150 °C with vigorous stirring.

  • The reaction progress is monitored by analyzing aliquots for the consumption of L-Lysine.

  • Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.

  • The catalyst is removed by filtration through a pad of Celite.

  • The aqueous solution is concentrated under reduced pressure to afford the crude L-Lysinol.

  • Purification can be achieved by distillation under high vacuum to yield L-Lysinol as a viscous oil.

G cluster_workflow Synthesis of L-Lysinol L-Lysine_HCl L-Lysine Hydrochloride Dissolution Dissolve in H2O Adjust pH to 1.5-2.0 L-Lysine_HCl->Dissolution Autoclave Charge Autoclave with L-Lysine Solution & Ru/C Catalyst Dissolution->Autoclave Hydrogenation Pressurize with H2 (50-70 bar) Heat to 100-150 °C Autoclave->Hydrogenation Filtration Filter to remove Ru/C Hydrogenation->Filtration Concentration Concentrate Aqueous Solution Filtration->Concentration Purification High-Vacuum Distillation Concentration->Purification L-Lysinol L-Lysinol Purification->L-Lysinol

A streamlined workflow for the synthesis of L-Lysinol.

Asymmetric Aldol Reactions: A Prospective Comparison with Evans Oxazolidinones

The Evans aldol reaction is a gold standard for stereoselective carbon-carbon bond formation, reliably producing syn-aldol adducts with excellent diastereoselectivity.[2][3] The stereochemical outcome is governed by the Zimmerman-Traxler transition state model, where a boron enolate forms a rigid chair-like six-membered transition state with the aldehyde.[4][5] The substituent at the C4 position of the oxazolidinone auxiliary effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face.[6][7]

Benchmark Performance: Evans Oxazolidinone

The performance of Evans auxiliaries is well-documented, delivering high yields and diastereomeric excesses for a wide range of substrates.

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
(S)-4-benzyl-2-oxazolidinoneBenzaldehyde80-95>99:1[8]
(S)-4-isopropyl-2-oxazolidinoneIsovaleraldehyde85>99:1[2]
Prospective Analysis of L-Lysinol-Derived Auxiliary

To be employed in an Evans-type aldol reaction, L-Lysinol would first be converted into a suitable derivative, such as an oxazolidinone or a related heterocyclic structure. The presence of two amino groups in L-Lysinol offers intriguing possibilities for the design of novel auxiliaries. For this analysis, we will consider a hypothetical oxazolidinone formed from the 1-amino-2-hydroxy functionality, with the pendant aminobutyl chain at the stereocenter.

G cluster_evans Evans Auxiliary Transition State cluster_lysinol Hypothetical L-Lysinol Auxiliary Transition State evans_ts Zimmerman-Traxler Model (Chair-like TS) evans_product syn-Aldol Product (High d.r.) evans_ts->evans_product Facial shielding by auxiliary substituent evans_enolate Boron Z-Enolate evans_enolate->evans_ts aldehyde Aldehyde (R'CHO) aldehyde->evans_ts lysinol_ts Chelated Zimmerman-Traxler Model (Potentially more rigid TS) lysinol_product syn-Aldol Product (Hypothetical high d.r.) lysinol_ts->lysinol_product Facial shielding + potential chelation by pendant amine lysinol_enolate Boron Z-Enolate lysinol_enolate->lysinol_ts aldehyde2 Aldehyde (R'CHO) aldehyde2->lysinol_ts

Comparison of transition state models for aldol reactions.

The key difference in the hypothetical L-Lysinol-derived auxiliary is the pendant aminobutyl group. This group could influence the reaction in several ways:

  • Enhanced Chelation: The terminal amino group could act as an additional Lewis basic site, potentially coordinating to the metal center (e.g., boron) of the enolate. This secondary chelation could lead to a more rigid and organized transition state, possibly enhancing diastereoselectivity.[9]

  • Steric Influence: The four-carbon chain terminating in an amino group provides a different steric environment compared to the typical benzyl or isopropyl groups of Evans auxiliaries. The conformational flexibility of this chain might lead to a less predictable steric bias unless it is locked in place by chelation.

  • Solubility and Reactivity: The presence of the additional amino group would alter the polarity and solubility of the auxiliary and its derivatives, which could be advantageous in certain solvent systems. However, it would also require appropriate protection to prevent side reactions.

Expert Insight: The potential for dual chelation is the most exciting prospect of a L-Lysinol-derived auxiliary in aldol reactions. If the pendant amino group can be effectively engaged in the transition state, it could offer a level of stereochemical control that surpasses traditional auxiliaries. However, this would require careful selection of the metal enolate and reaction conditions to favor the desired chelation mode.

Asymmetric Alkylation: A Prospective Comparison with Enders SAMP/RAMP Hydrazones

The Enders SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[10] The mechanism involves the formation of a chiral hydrazone, deprotonation to form a rigid, chelated azaenolate, and subsequent alkylation that occurs from the face opposite to the sterically demanding pyrrolidine ring of the auxiliary.[11]

Benchmark Performance: SAMP Hydrazone

The SAMP/RAMP methodology is known for its high diastereoselectivity and the ability to produce products with very high enantiomeric excess after cleavage of the auxiliary.

KetoneElectrophileYield (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)Reference
3-PentanoneMethyl Iodide56-58>97>97[12]
CyclohexanoneBenzyl Bromide75-85>98>98[11]
Prospective Analysis of L-Lysinol-Derived Auxiliary

A chiral hydrazine derived from L-Lysinol could potentially mimic the function of SAMP/RAMP. For instance, the 2-amino group of L-Lysinol could be converted to a hydrazine, with the C1 hydroxyl and the C6 amino group available for further modification or to influence the stereochemical outcome.

G cluster_samp SAMP Hydrazone Alkylation Mechanism cluster_lysinol Hypothetical L-Lysinol-Derived Hydrazone Alkylation samp_hydrazone SAMP Hydrazone samp_deprotonation Deprotonation (LDA) samp_hydrazone->samp_deprotonation samp_azaenolate Chelated Lithium Azaenolate (Rigid Structure) samp_deprotonation->samp_azaenolate samp_alkylation Alkylation (R-X) (Anti-attack) samp_azaenolate->samp_alkylation samp_cleavage Ozonolysis samp_alkylation->samp_cleavage samp_product α-Alkylated Ketone (High ee) samp_cleavage->samp_product lysinol_hydrazone L-Lysinol-derived Hydrazone lysinol_deprotonation Deprotonation (LDA) lysinol_hydrazone->lysinol_deprotonation lysinol_azaenolate Potentially Dual-Chelated Azaenolate lysinol_deprotonation->lysinol_azaenolate lysinol_alkylation Alkylation (R-X) lysinol_azaenolate->lysinol_alkylation lysinol_cleavage Cleavage lysinol_alkylation->lysinol_cleavage lysinol_product α-Alkylated Ketone (Hypothetical high ee) lysinol_cleavage->lysinol_product

Sources

Comparative

Comparison of different synthetic routes to (2s)-2,6-Diaminohexan-1-Ol

An In-Depth Comparative Guide to the Synthetic Routes of (2S)-2,6-Diaminohexan-1-ol (L-Lysinol) Introduction (2S)-2,6-Diaminohexan-1-ol, commonly known as L-Lysinol, is a chiral amino alcohol of significant interest in t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of (2S)-2,6-Diaminohexan-1-ol (L-Lysinol)

Introduction

(2S)-2,6-Diaminohexan-1-ol, commonly known as L-Lysinol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing two primary amine groups and a primary alcohol, makes it a valuable chiral building block, or synthon, for the synthesis of more complex molecules, including pharmaceuticals and chiral ligands. The starting material for L-Lysinol synthesis is almost exclusively L-lysine, an essential amino acid produced efficiently and economically on an industrial scale through microbial fermentation.[1][2][3] This guide provides a detailed comparison of the primary synthetic strategies for converting L-lysine into L-Lysinol, offering insights into the causality behind experimental choices and providing actionable protocols for researchers.

The core chemical transformation in the synthesis of L-Lysinol from L-lysine is the reduction of the carboxylic acid moiety to a primary alcohol, while preserving the stereochemistry at the α-carbon. This guide will compare two principal methodologies: direct catalytic hydrogenation and a multi-step chemical reduction approach involving an ester intermediate.

Route 1: Direct Catalytic Hydrogenation of L-Lysine

This approach represents the most direct and atom-economical pathway to L-Lysinol. It involves the direct reduction of the carboxylic acid group of L-lysine using heterogeneous catalysis under hydrogen pressure. This method avoids the need for protection/deprotection steps or the use of stoichiometric metal hydride reagents, positioning it as a greener alternative.

Mechanism and Experimental Rationale

The catalytic hydrogenation of a carboxylic acid is a challenging transformation that typically requires harsh conditions and specialized catalysts. Ruthenium-based catalysts, particularly Ruthenium on a carbon support (Ru/C), have proven effective for this conversion in an aqueous medium.[4]

The reaction is typically run at elevated temperatures (100–150 °C) and hydrogen pressures (48–70 bar).[4] An acidic pH (1.5–2) is crucial for the reaction's success. The acidic environment protonates the amino groups, preventing them from poisoning the catalyst surface. Furthermore, protonation of the carboxylic acid group can facilitate its interaction with the catalyst and subsequent reduction. The choice of water as a solvent is advantageous due to its low cost, non-flammability, and the high solubility of L-lysine hydrochloride.

G cluster_start Starting Material cluster_process Process cluster_product Product Lysine L-Lysine Hydrogenation Direct Catalytic Hydrogenation Lysine->Hydrogenation H₂ (48-70 bar) Ru/C Catalyst H₂O, 100-150°C, pH 1.5-2 Lysinol (2S)-2,6-Diaminohexan-1-ol (L-Lysinol) Hydrogenation->Lysinol >90% Selectivity 50-70% Isolated Yield[4]

Advantages and Disadvantages
  • Advantages: High atom economy, fewer synthetic steps, use of a recyclable heterogeneous catalyst, and employment of water as a green solvent.

  • Disadvantages: Requires specialized high-pressure reactor equipment, and the isolated yields after purification can be moderate (50-70%).[4] Catalyst cost and stability under acidic conditions can also be a concern for large-scale production.

Route 2: Chemical Reduction via L-Lysine Ester Intermediate

This classical and highly reliable two-step method involves first converting the carboxylic acid of L-lysine into an ester, which is then reduced to the primary alcohol using a chemical reducing agent. This pathway offers versatility and is often more accessible in a standard laboratory setting that lacks high-pressure hydrogenation equipment.

Step 2a: Esterification of L-Lysine

The carboxylic acid of L-lysine is typically converted to a methyl or ethyl ester to facilitate the subsequent reduction. Esters are significantly more susceptible to reduction by hydride reagents than their parent carboxylic acids. The most common method for this esterification is the Fischer-Speier esterification, which involves treating the amino acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or thionyl chloride (SOCl₂).

The acid catalyst serves a dual purpose: it protonates the carboxylic acid, activating it towards nucleophilic attack by the alcohol, and it also protonates the amino groups, protecting them from side reactions and increasing the solubility of the amino acid in the alcohol solvent.

Step 2b: Reduction of the L-Lysine Ester

Once the L-lysine methyl or ethyl ester is formed, it is reduced to L-Lysinol. Powerful reducing agents are required for this transformation.

  • Sodium Borohydride (NaBH₄): While NaBH₄ is a mild reducing agent, its reactivity can be enhanced by additives or by using it in large excess to reduce esters. It is safer to handle than lithium aluminum hydride. The reduction of amino acid esters with NaBH₄ has been reported.[5]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very powerful and unselective reducing agent capable of readily reducing esters to primary alcohols.[5] It requires anhydrous conditions (typically in solvents like THF or diethyl ether) and careful handling due to its high reactivity with water and protic solvents.

  • Borane Complexes (e.g., Borane-Methyl Sulfide, BMS): Borane complexes are also effective for the reduction of carboxylic acids and their esters.[5] They offer a good balance of reactivity and selectivity and are often easier to handle than LiAlH₄.

The choice of reducing agent is a trade-off between safety, cost, and reactivity. For laboratory-scale synthesis, LiAlH₄ in THF is a common and effective choice, though it necessitates stringent safety precautions.

G cluster_start Starting Material cluster_process Process cluster_intermediate Intermediate cluster_product Product Lysine L-Lysine Esterification Step 1: Esterification Lysine->Esterification Methanol (MeOH) Acid Catalyst (e.g., HCl) LysineEster L-Lysine Methyl Ester Esterification->LysineEster Reduction Step 2: Reduction Lysinol (2S)-2,6-Diaminohexan-1-ol (L-Lysinol) Reduction->Lysinol LysineEster->Reduction 1. LiAlH₄ in THF 2. Aqueous Workup

Advantages and Disadvantages
  • Advantages: High-yielding and reliable, uses standard laboratory glassware and reagents, and offers flexibility in the choice of reducing agent.

  • Disadvantages: It is a multi-step process, generating more waste. The use of powerful and hazardous reducing agents like LiAlH₄ requires stringent safety protocols and anhydrous conditions.

Comparison of Synthetic Routes

FeatureRoute 1: Direct Catalytic HydrogenationRoute 2: Chemical Reduction via Ester
Number of Steps 12 (Esterification + Reduction)
Starting Material L-LysineL-Lysine
Key Reagents H₂, Ru/C CatalystMethanol, HCl, LiAlH₄ (or NaBH₄/BMS)
Atom Economy HighModerate
Typical Yield 50-70% (isolated)[4]Generally high (>80%) over two steps
Equipment High-pressure autoclaveStandard laboratory glassware
Safety Concerns Handling of flammable H₂ gas under high pressureHandling of highly reactive and pyrophoric LiAlH₄, use of flammable solvents
Environmental Impact Greener (water solvent, catalytic)Less green (stoichiometric reagents, organic solvents, hazardous waste)

Experimental Protocols

Protocol 1: Direct Catalytic Hydrogenation of L-Lysine

(This protocol is adapted from the methodology described by Tuck et al.[4] and should only be performed by personnel trained in high-pressure reactions.)

  • Reactor Charging: To a high-pressure stainless-steel autoclave, add L-lysine monohydrochloride (1 equivalent), 5% Ruthenium on carbon (Ru/C) catalyst (5-10 wt% of lysine), and deionized water.

  • Acidification: Adjust the pH of the aqueous solution to 1.5–2.0 using concentrated hydrochloric acid.

  • Reaction Setup: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to 50 bar. Begin stirring and heat the reactor to 120 °C. Maintain the hydrogen pressure between 48-70 bar throughout the reaction.

  • Monitoring and Completion: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Workup and Purification: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. The aqueous solution containing L-Lysinol dihydrochloride can be concentrated. Further purification can be achieved by distillation or crystallization to yield the final product.

Protocol 2: Chemical Reduction via L-Lysine Methyl Ester

Step 2a: Synthesis of L-Lysine Methyl Ester Dihydrochloride (Adapted from general procedures for Fischer esterification of amino acids.)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-lysine monohydrochloride (1 equivalent) in anhydrous methanol (10-20 mL per gram of lysine).

  • Acidification: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (2.2 equivalents) dropwise to the stirred suspension over 30 minutes. Alternatively, bubble dry HCl gas through the solution until saturation.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, during which the solid should dissolve completely.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization. If needed, add anhydrous diethyl ether to precipitate the product.

  • Purification: Collect the white crystalline solid (L-lysine methyl ester dihydrochloride) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2b: Reduction of L-Lysine Methyl Ester to L-Lysinol (This protocol involves LiAlH₄ and must be performed with extreme caution in a fume hood under an inert atmosphere.)

  • Inert Atmosphere: Assemble a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a magnetic stirrer. Flame-dry the glassware under vacuum and cool under a stream of inert gas.

  • LiAlH₄ Suspension: Carefully add lithium aluminum hydride (LiAlH₄) (approx. 3-4 equivalents) to anhydrous tetrahydrofuran (THF) in the flask to create a suspension.

  • Substrate Addition: Dissolve L-lysine methyl ester dihydrochloride (1 equivalent) in a minimal amount of anhydrous THF (this may require sonication or gentle warming) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation and Purification: Stir the resulting mixture at room temperature for 1 hour. Filter the white precipitate and wash it thoroughly with THF or chloroform. Combine the organic filtrates and concentrate under reduced pressure to yield crude L-Lysinol as an oil. Purification can be achieved by vacuum distillation.

Conclusion

The synthesis of L-Lysinol from L-lysine offers a clear choice between a direct, greener, but equipment-intensive catalytic route and a more traditional, robust, but less environmentally friendly chemical reduction pathway. For large-scale industrial applications where investment in high-pressure equipment is feasible, direct hydrogenation (Route 1) is superior in terms of atom economy and environmental impact. For laboratory-scale synthesis, flexibility, and high yields without specialized equipment, the two-step chemical reduction via an ester intermediate (Route 2) remains a highly practical and reliable method, provided that appropriate safety measures are strictly followed. The choice of route will ultimately depend on the specific requirements of the research or production goal, including scale, available equipment, cost considerations, and safety protocols.

References

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  • Warnke, J., et al. (2022). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine. International Journal of Molecular Sciences, 23(6), 3329. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951065/]
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  • Sun, A., et al. (2021). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. Molecules, 26(16), 4967. [URL: https://www.mdpi.com/1420-3049/26/16/4967]
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Validation

A Senior Application Scientist's Guide to the Biological Activity Screening of L-Lysinol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of a Bio-Renewable Scaffold In the relentless pursuit of novel therapeutic agents, the focus often falls on co...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Bio-Renewable Scaffold

In the relentless pursuit of novel therapeutic agents, the focus often falls on complex synthetic molecules. However, significant potential lies within bio-renewable chemical scaffolds. L-lysine, an essential amino acid, presents a versatile and readily available starting material. Through straightforward hydrogenation, L-lysine is converted to L-Lysinol (2,6-diamino-1-hexanol), a chiral aminoalcohol poised for diverse chemical modifications. The resulting L-Lysinol derivatives, leveraging the reactivity of two amine groups and one hydroxyl group, offer a rich chemical space for exploration. These derivatives are emerging as promising candidates in drug discovery, demonstrating a wide spectrum of biological activities, from anticancer to antimicrobial effects.

This guide provides an in-depth comparison of screening methodologies for evaluating the biological activities of L-Lysinol derivatives. Moving beyond mere procedural lists, we will explore the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative references, empowering researchers to design and execute robust screening campaigns.

Part 1: Anticancer Activity Screening

The Rationale: Targeting Malignancy with Modified Aminoalcohols

The structural features of L-Lysinol derivatives make them particularly compelling for anticancer research. The presence of multiple nucleophilic centers allows for the creation of derivatives that can interact with various biological targets crucial for cancer cell survival and proliferation. For instance, modifying L-Lysinol to create ureido derivatives has produced potent inhibitors of aminopeptidase N (APN/CD13), an enzyme overexpressed on the surface of tumor cells that plays a key role in angiogenesis and metastasis. Another strategy involves designing derivatives that mimic or interfere with the metabolic pathways that cancer cells rely on, such as amino acid metabolism.

Comparative Analysis: Structure-Activity Relationship (SAR)

The efficacy of L-Lysinol derivatives is highly dependent on their specific chemical modifications. A systematic screening approach is crucial to elucidate the structure-activity relationship (SAR). By comparing the cytotoxic effects of a library of derivatives, researchers can identify the chemical moieties responsible for potent and selective anticancer activity.

Consider a hypothetical library of L-Lysinol derivatives tested against the HCT116 human colon cancer cell line. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits cell viability by 50%, is a key metric for comparison.

Compound ID Modification on ε-amino group Modification on α-amino group IC₅₀ (µM) vs. HCT116 Cells
LLD-01UnmodifiedUnmodified (Parent L-Lysinol)>100
LLD-02BenzoylUnmodified75.4
LLD-03UnmodifiedPhenylurea45.2
LLD-04BenzoylPhenylurea12.1
LLD-054-ChlorobenzoylPhenylurea8.5
DoxorubicinN/A (Control)N/A (Control)0.9

From this data, a clear SAR emerges. The parent L-Lysinol (LLD-01) shows negligible activity. Acylation of the ε-amino group (LLD-02) or addition of a phenylurea moiety to the α-amino group (LLD-03) confers moderate activity. However, combining these features (LLD-04) results in a significant synergistic increase in potency. Further refining the benzoyl group with an electron-withdrawing chlorine atom (LLD-05) enhances the activity even more. This logical progression demonstrates how systematic modification and screening can guide the optimization of a lead compound.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[1] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom sterile plates

  • L-Lysinol derivatives (dissolved in DMSO, then diluted in culture medium)

  • Cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., isopropanol, DMSO)[4]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and adjust the concentration to 5 x 10⁴ cells/mL in complete medium. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the L-Lysinol derivatives in complete culture medium. After incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO, same concentration as in test wells) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_measure Day 4/5: Measurement seed_cells Seed Cells in 96-well Plate (5,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compounds Add Compounds to Wells incubate_24h->add_compounds prep_compounds Prepare Serial Dilutions of L-Lysinol Derivatives prep_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent (20 µL/well) incubate_48h->add_mtt incubate_4h Incubate for 4h (Formation of Formazan) add_mtt->incubate_4h solubilize Remove Medium & Add Solubilization Buffer incubate_4h->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analysis Data Analysis read_plate->analysis Calculate % Viability Determine IC₅₀ MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Interpretation prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Plate with Bacteria (Final Conc. 5x10⁵ CFU/mL) prep_bacteria->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-well Plate prep_plate->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Visually Inspect for Turbidity incubate->read_mic determine_mic MIC = Lowest Concentration with No Visible Growth read_mic->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Caption: Proposed mechanism of bacterial membrane disruption.

Conclusion

L-Lysinol represents a highly promising, bio-renewable scaffold for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential in both anticancer and antimicrobial applications. This guide has outlined the rationale and detailed methodologies for screening these compounds, emphasizing the critical importance of understanding structure-activity relationships. By employing systematic screening protocols like the MTT and broth microdilution assays, researchers can efficiently identify and optimize lead candidates. The true power of this approach lies not just in executing the protocols, but in interpreting the comparative data to logically drive the design of the next generation of more potent and selective L-Lysinol-based therapeutics.

References

  • Frontiers. (n.d.). Antimicrobial Activity of Cationic Antimicrobial Peptides against Gram-Positives: Current Progress Made in Understanding the Mode of Action and the Response of Bacteria. Available from: [Link]

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  • PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Available from: [Link]

  • National Institutes of Health (NIH). (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of (2S)-2,6-Diaminohexan-1-Ol (L-Lysinol)

As a Senior Application Scientist, the principle of "cradle to grave" chemical management is not just a regulatory term; it's a cornerstone of laboratory safety and scientific integrity. For a compound like (2S)-2,6-Diam...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the principle of "cradle to grave" chemical management is not just a regulatory term; it's a cornerstone of laboratory safety and scientific integrity. For a compound like (2S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, understanding its lifecycle within the lab—from receipt to final disposal—is paramount. This guide provides a comprehensive, technically grounded protocol for its proper disposal, ensuring the safety of personnel and adherence to environmental regulations.

Hazard Assessment and Chemical Profile

Based on these analogs, L-Lysinol should be handled as a substance that:

  • Causes skin and eye irritation or burns. Diamine compounds are often corrosive.[1][2][3]

  • May cause respiratory irritation. [2][4][5][6]

  • Is incompatible with strong oxidizing agents.[7][8]

  • Is a stable, non-combustible, or poorly combustible solid under normal conditions.[7][8]

Therefore, all waste containing this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[9][10]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13] The RCRA framework mandates the tracking of hazardous substances from "cradle to grave."[11] Concurrently, the Occupational Safety and Health Administration (OSHA) requires employers to inform workers about chemical hazards and implement protective measures, which includes safe handling and disposal procedures.[14]

Your laboratory's status as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) determines the specific regulations regarding accumulation time and quantity limits.[11][15] This guide assumes your facility has an EPA ID number and an established relationship with a licensed hazardous waste disposal contractor.[11][13]

Core Disposal Decision Workflow

The first step in proper disposal is to correctly categorize the waste at the point of generation. The following workflow provides a logical path for handling L-Lysinol waste.

G start Waste Generation: (2S)-2,6-Diaminohexan-1-Ol cat_decision Characterize Waste Type start->cat_decision solid_waste Contaminated Solid Waste (Gloves, Wipes, Weigh Boats) cat_decision->solid_waste Solid liquid_waste Aqueous/Solvent Solutions Containing L-Lysinol cat_decision->liquid_waste Liquid pure_waste Unused or Expired Pure L-Lysinol cat_decision->pure_waste Pure container_waste Empty Stock Container cat_decision->container_waste Container collect_solid Collect in a Lined, Designated Solid Hazardous Waste Pail. solid_waste->collect_solid collect_liquid Collect in a Compatible, Labeled Liquid Hazardous Waste Carboy (e.g., 'Aqueous Amine Waste'). liquid_waste->collect_liquid collect_pure Dispose of in Original Container with Hazardous Waste Label. pure_waste->collect_pure decon_container Decontaminate via Triple-Rinse Protocol (See Section 5). container_waste->decon_container storage Store Securely in Designated Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid->storage collect_pure->storage decon_container->storage Collect Rinsate as Hazardous Waste

Caption: Decision workflow for categorizing and handling L-Lysinol waste streams.

Step-by-Step Disposal Protocols

Protocol 4.1: Disposal of Contaminated Solid Waste

This category includes items such as gloves, paper towels, disposable labware, and contaminated weigh paper.

  • Segregation: At the point of generation, immediately place all contaminated solid debris into a designated container. Do not mix with non-hazardous trash.

  • Containment: The designated container should be a puncture-resistant pail lined with a clear plastic bag.[16]

  • Labeling: The pail must be clearly labeled with the words "Hazardous Waste" and list the chemical constituents (e.g., "(2S)-2,6-Diaminohexan-1-Ol contaminated debris").[9]

  • Storage: Keep the container closed except when adding waste. Store it in your lab's designated Satellite Accumulation Area (SAA).[9]

Protocol 4.2: Disposal of Liquid Waste Solutions

This applies to aqueous solutions, reaction mixtures, or solvent washes containing L-Lysinol.

  • Segregation: Never mix incompatible waste streams.[9][10] Dedicate a specific waste carboy for amine-containing aqueous or organic solutions. For example, a carboy labeled "Aqueous Amine Waste" or "Non-Halogenated Amine Solvent Waste."

  • Containment: Use a chemically compatible container, typically high-density polyethylene (HDPE), with a secure, leak-proof screw cap.[9][12][13] The container must have secondary containment to prevent spills.[10][12]

  • Labeling: Affix a "Hazardous Waste" label to the carboy.[9] List all chemical constituents by their full name, including solvents and water, with approximate percentages.

  • Storage: Store the carboy in the SAA, away from incompatible materials like acids and strong oxidizing agents.[9] Do not fill containers beyond 90% capacity to allow for expansion.[13]

Protocol 4.3: Disposal of Unused or Expired Pure L-Lysinol

  • Containment: The best practice is to dispose of the material in its original, clearly labeled manufacturer's container.[16]

  • Labeling: If the original label is damaged, create a new one with the full chemical name. Affix a "Hazardous Waste" label over the existing label, ensuring not to obscure the original contents.

  • Storage: Place the container in the SAA for collection by your institution's Environmental Health and Safety (EHS) office or licensed waste contractor.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not considered non-hazardous until properly decontaminated.

  • First Rinse (The Most Critical): Rinse the container three times with a suitable solvent (e.g., water, followed by ethanol or acetone). The first rinse must be collected and disposed of as hazardous liquid waste in the appropriate carboy.[10]

  • Subsequent Rinses: The second and third rinses can typically be collected and disposed of as hazardous waste as well, ensuring a thoroughly decontaminated container.

  • Final Disposal: Once triple-rinsed and fully air-dried, the original labels must be completely removed or defaced.[10] The container can then be disposed of in designated lab glass or plastic recycling bins, per institutional policy.

Emergency Spill Procedures

For minor spills (<100 mL or small solid amount):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear at a minimum a lab coat, safety goggles, and nitrile gloves.

  • Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a chemical spill pillow).[17] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collection: Carefully sweep or scoop the absorbed material into a container, seal it, and label it as "Hazardous Waste: (2S)-2,6-Diaminohexan-1-Ol spill debris."[4][7]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.

For major spills (>100 mL or large solid amount):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS or emergency response team.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt Cleanup: Major spills require trained emergency responders.

Waste Storage and Handling Summary

The following table summarizes the key logistical requirements for managing L-Lysinol waste in the laboratory.

ParameterRequirementRationale & Source
Waste Collection Point At or near the point of generation.To minimize travel with open waste and ensure user accountability.[12]
Designated Area A marked "Satellite Accumulation Area" (SAA).Regulatory requirement for safe, segregated waste storage.[9][15]
Container Type Chemically compatible (e.g., HDPE for liquids), sealable, and in good condition.To prevent leaks, reactions, and spills.[9][12][13]
Container Labeling Must have "Hazardous Waste" and list all chemical constituents by name.Required by EPA for identification, safety, and proper final disposal.[9]
Segregation Store away from incompatible materials, especially acids and oxidizers.To prevent dangerous chemical reactions.[9]
Final Disposal Via a licensed hazardous waste contractor.Ensures compliance with federal and state environmental laws.[11][18]

By adhering to these procedures, you build a self-validating system of safety and compliance, ensuring that the lifecycle of (2S)-2,6-Diaminohexan-1-Ol in your research concludes with responsible and safe disposal.

References

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: L-Lysine hydrochloride. Carl ROTH. [Link]

  • Safety Data Sheet: L-Lysine Monohydrochloride. PALS. [Link]

  • Ethylenediamine (1,2-Diaminoethane). Occupational Safety and Health Administration (OSHA). [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Safety Data Sheet: 1,6-Diaminohexane. AIM Scientific. [Link]

  • Chemical Waste Disposal. Monash University. [Link]

  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S)-2,6-Diaminohexan-1-Ol

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like (2S)-2,6-Diaminohexan-1-ol demands a meticu...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like (2S)-2,6-Diaminohexan-1-ol demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. We will explore the causality behind each PPE choice, empowering you to make informed decisions that protect you and your research.

Foundational Hazard Analysis: Understanding the "Why"

(2S)-2,6-Diaminohexan-1-ol is not a benign substance; it is a potent chemical with multiple, significant hazards. A thorough understanding of its risk profile, as defined by the Globally Harmonized System (GHS), is the critical first step in establishing a safe handling protocol.

According to its Safety Data Sheet (SDS), (2S)-2,6-Diaminohexan-1-ol is classified as:

  • Acutely Toxic (Oral and Dermal), Category 4: It is harmful if swallowed or if it comes into contact with the skin.

  • Skin Corrosion, Category 1B: This is a crucial classification. It means the chemical can cause severe, irreversible skin burns and damage upon contact.

  • Serious Eye Damage, Category 1: Aligned with its skin corrosivity, it can cause severe and potentially permanent damage to the eyes.

  • Specific Target Organ Toxicity (Single Exposure), Category 3: It may cause respiratory irritation upon inhalation of its dust.

The signal word for this chemical is "Danger" . This designation immediately signals that improper handling can lead to severe injury. Our entire PPE strategy is built upon mitigating these specific, documented risks.

The Hierarchy of Controls: PPE as the Final, Essential Barrier

Before we specify individual PPE items, it is imperative to acknowledge the hierarchy of controls. PPE is the last line of defense. The primary methods for protection should always be:

  • Elimination/Substitution: If possible, use a less hazardous chemical.

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. For (2S)-2,6-Diaminohexan-1-ol, handling should occur within a certified chemical fume hood or a ventilated powder enclosure to control dust and potential vapors.[1][2][3]

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs) and specialized training.

This guide focuses on PPE, which you must use in conjunction with these primary controls.

Multi-Level PPE Protocol for (2S)-2,6-Diaminohexan-1-Ol

Given the severe corrosive nature of this compound, a multi-level approach to PPE is mandatory.

The risk of severe skin burns necessitates robust dermal protection.

  • Gloves: A single pair of standard nitrile gloves is insufficient.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant glove. Materials such as butyl rubber or neoprene should be considered. Always check the manufacturer's glove compatibility charts for resistance to amino alcohols or corrosive amines.

    • Protocol: Always inspect gloves for any signs of degradation or puncture before use.[4] When work is complete, remove the outer glove first, followed by the inner glove, to prevent skin contamination.

  • Body Protection:

    • Laboratory Coat: A standard cotton lab coat does not offer adequate chemical resistance. A chemically-resistant lab coat, preferably one made of a non-porous material like rubberized fabric or a coated synthetic, is required.[5]

    • Apron: For procedures involving larger quantities (>50g) or significant splash potential (e.g., transfer of molten material), a chemically-resistant apron worn over the lab coat is essential.

    • Full Coverage: Ensure no skin is exposed. Long pants and closed-toe, chemically-resistant footwear are mandatory.

The "Serious Eye Damage, Category 1" classification means there is zero tolerance for exposure.

  • Primary Protection: Tightly-fitting chemical splash goggles are mandatory.[5][6] Standard safety glasses with side shields do not provide a seal around the eyes and are inadequate.

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles. This is critical when handling the solid (which can create dust), when working with solutions, or when there is any risk of a splash or energetic reaction.

The "May cause respiratory irritation" classification and the "Do not breathe dust" precautionary statement guide our respiratory protection choices.

  • When Required: Respiratory protection is necessary when engineering controls (like a fume hood) are not available or may not be sufficient. This primarily applies to weighing the solid powder, where dust generation is likely.

  • Respirator Type: A NIOSH-approved air-purifying respirator is required.

    • For Solid/Dust: A half-mask or full-face respirator equipped with P100 (HEPA) particulate filters is necessary to protect against dust inhalation.[6]

    • For Molten/Heated Material: If the material is heated, generating vapors, an organic vapor (OV) cartridge should be added to the respirator in combination with the P100 filter.

PPE Selection Workflow and Scenarios

The specific combination of PPE depends on the scale and nature of the procedure. The following decision-making workflow should be applied.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment start Begin Task Assessment physical_state Physical State? (Solid vs. Liquid/Molten) start->physical_state scale Scale of Operation? physical_state->scale Solid (Dust Risk) physical_state->scale Liquid/Molten (Splash Risk) ppe_level_1 Standard PPE - Double Gloves (Nitrile + Chemical Resistant) - Chemical Resistant Lab Coat - Goggles + Face Shield scale->ppe_level_1 < 1g inside Fume Hood ppe_level_2 Enhanced PPE - Standard PPE + NIOSH Respirator (P100 Filter) scale->ppe_level_2 > 1g or outside Fume Hood

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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